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  • Product: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
  • CAS: 446275-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4): A Potential P2X3 Receptor Antagonist

This technical guide provides a comprehensive overview of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a complex synthetic organic compound with potential applications in drug discovery. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a complex synthetic organic compound with potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel small molecules targeting ion channels.

Introduction and Scientific Context

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a diarylacetonitrile derivative characterized by a central nitrile-functionalized carbon atom linked to a 4-benzoylphenyl group and a 4-fluorophenyl group. The presence of these aromatic moieties, particularly the fluorinated ring and the benzophenone substructure, suggests its potential for biological activity. The strategic placement of these functional groups can influence the molecule's steric and electronic properties, which are critical for its interaction with biological targets.

This guide will delve into the chemical properties, a proposed synthetic pathway, analytical characterization methods, and the putative biological target of this compound: the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in pain signaling and inflammation, making it an attractive target for the development of novel therapeutics for conditions such as chronic cough and neuropathic pain.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from synthetic workup to bioavailability.

PropertyValueSource
CAS Number 446275-89-4[2]
Molecular Formula C21H14FNO[2]
Molecular Weight 315.34 g/mol [3]
IUPAC Name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[2]
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F[2]
XLogP3 (Computed) 4.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 40.9 Ų[2]

Proposed Synthesis and Rationale

Retrosynthetic Analysis

The key bond disconnections for the target molecule involve the carbon-carbon bonds forming the diarylacetonitrile core and the bond between the two phenyl rings of the benzophenone moiety. This leads to two primary proposed synthetic strategies:

  • Strategy A: Friedel-Crafts Acylation - This approach involves the acylation of a pre-formed diarylacetonitrile with benzoyl chloride.

  • Strategy B: Suzuki-Miyaura Cross-Coupling - This strategy builds the benzophenone moiety at a later stage via a palladium-catalyzed cross-coupling reaction.

G cluster_A Strategy A: Friedel-Crafts Acylation cluster_B Strategy B: Suzuki-Miyaura Coupling Target 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Diarylacetonitrile 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile Target->Diarylacetonitrile Friedel-Crafts Acylation BenzoylChloride Benzoyl Chloride Target->BenzoylChloride Friedel-Crafts Acylation BromoBenzoyl 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile Target->BromoBenzoyl Suzuki-Miyaura Coupling PhenylboronicAcid Phenylboronic Acid Target->PhenylboronicAcid Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol (Strategy A: Friedel-Crafts Acylation)

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile

This intermediate can be synthesized via nucleophilic substitution of a benzylic halide with cyanide.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzyl bromide (1.0 eq) and 4-fluorophenylacetonitrile (1.0 eq) to anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile.

Step 2: Friedel-Crafts Acylation

This step introduces the benzoyl group onto the diarylacetonitrile intermediate.[4][5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

G cluster_step1 Step 1: Synthesis of Diarylacetonitrile Intermediate cluster_step2 Step 2: Friedel-Crafts Acylation Start1 4-Bromobenzyl Bromide + 4-Fluorophenylacetonitrile Reaction1 K₂CO₃, Acetonitrile, Reflux Start1->Reaction1 Intermediate 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile Reaction1->Intermediate Intermediate2 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile Reaction2 AlCl₃, Dichloromethane, 0°C to RT Intermediate2->Reaction2 BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction2 Target 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Reaction2->Target

Caption: Proposed workflow for Strategy A.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. A singlet for the methine proton (CH-CN) would likely be observed, although its chemical shift would be influenced by the adjacent aromatic rings.

    • ¹³C NMR: The carbon NMR would show a characteristic signal for the nitrile carbon (C≡N) at approximately 115-125 ppm and the carbonyl carbon (C=O) around 190-200 ppm. The aromatic region would display numerous signals for the carbon atoms of the phenyl rings.

    • ¹⁹F NMR: A singlet would be expected for the fluorine atom on the 4-fluorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹ and the carbonyl group (C=O stretch) of the benzophenone moiety at approximately 1650-1670 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Biological Activity and Mechanism of Action

Putative Target: The P2X3 Receptor

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been investigated as a potential antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated cation channels predominantly expressed on sensory neurons. When activated by extracellular ATP, which is often released during tissue damage or inflammation, these channels open, leading to cation influx, membrane depolarization, and the initiation of a pain signal.

By acting as an antagonist, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is hypothesized to bind to the P2X3 receptor and prevent its activation by ATP. This would block the downstream signaling cascade, thereby reducing pain and neurogenic inflammation.

G cluster_pathway P2X3 Receptor Signaling Pathway ATP ATP (released from damaged cells) P2X3 P2X3 Receptor (on sensory neuron) ATP->P2X3 IonChannel Ion Channel Opening P2X3->IonChannel Target 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile Target->Block Block->P2X3 CationInflux Na⁺/Ca²⁺ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

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Exploratory

Technical Guide: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7)

This guide provides an in-depth technical analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7). This compound is a specialized diarylacetonitrile intermediate featuring a benzophenon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7). This compound is a specialized diarylacetonitrile intermediate featuring a benzophenone moiety, primarily investigated for its utility in medicinal chemistry as a scaffold for P2X3 receptor antagonists and as a precursor for complex triarylmethyl architectures.

[1][2][3]

Executive Summary & Compound Identity

CAS 339115-12-7 is a highly functionalized organic intermediate characterized by a diarylacetonitrile core. Its structure integrates a 4-fluorophenyl group and a 4-(4-fluorobenzoyl)phenyl group attached to a central nitrile-bearing carbon. This unique "benzophenone-nitrile" hybrid architecture makes it a critical building block for synthesizing high-affinity receptor antagonists, particularly those targeting the P2X3 ion channel , and for developing photo-responsive materials.

Chemical Identity Table
ParameterDetail
Chemical Name 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
CAS Number 339115-12-7
Molecular Formula C₂₁H₁₃F₂NO
Molecular Weight 333.33 g/mol
SMILES FC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(F)C=C3
InChIKey NSLYLZYECDXPAV-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Key Moieties Nitrile (-CN), Benzophenone, Bis(4-fluorophenyl)

Structural Analysis & Reactivity Profile

The molecule's reactivity is defined by three distinct electrophilic/nucleophilic zones, enabling versatile transformations:

  • The Alpha-Nitrile Carbon (C-H Acid): The proton alpha to the nitrile is highly acidic (pKa ~11-12 in DMSO) due to resonance stabilization by both the nitrile group and the two adjacent aromatic rings. This allows for easy deprotonation and subsequent alkylation.

  • The Benzophenone Carbonyl: This group is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), allowing for the formation of tertiary alcohols or methylene derivatives.

  • The Fluorine Substituents: Located at the para positions, these fluorines are generally stable but can undergo nucleophilic aromatic substitution (SNAr) under harsh conditions if the ring is sufficiently electron-deficient.

Mechanistic Pathway: P2X3 Antagonism Potential

Research suggests this scaffold serves as a pharmacophore for P2X3 receptor antagonists . The P2X3 receptor, an ATP-gated ion channel, is a key target for treating chronic cough and visceral pain.[1] The diarylacetonitrile motif mimics the steric and electronic properties of known antagonists, potentially blocking the ATP-binding pocket or allosteric sites.

P2X3_Mechanism ATP Extracellular ATP P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating Blocked Receptor Stabilization (Closed Conformation) P2X3_Closed->Blocked Inhibition Ca_Influx Ca2+ / Na+ Influx P2X3_Open->Ca_Influx Signal Nociceptive Signal (Pain/Cough) Ca_Influx->Signal Antagonist CAS 339115-12-7 (Antagonist Scaffold) Antagonist->P2X3_Closed Allosteric/Orthosteric Binding Blocked->P2X3_Open Prevents Opening

Figure 1: Hypothetical mechanism of action for diarylacetonitrile derivatives at the P2X3 receptor.

Synthesis Methodologies

Two primary routes exist for synthesizing CAS 339115-12-7. The Palladium-Catalyzed Alpha-Arylation is preferred for high purity and yield, while Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative.

Method A: Pd-Catalyzed Alpha-Arylation (Recommended)

This route couples 4-fluorophenylacetonitrile with a halogenated benzophenone derivative.

Reagents:

  • Substrate 1: 4-Fluorophenylacetonitrile[2]

  • Substrate 2: 4-Bromo-4'-fluorobenzophenone

  • Catalyst: Pd(dba)₂ or Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos or DPPF (to prevent beta-hydride elimination)

  • Base: NaOtBu (Sodium tert-butoxide) or KHMDS

  • Solvent: Toluene or THF (anhydrous)

Protocol:

  • Inertion: Charge a reaction vessel with Substrate 2 (1.0 eq), Pd source, and Ligand. Purge with Nitrogen/Argon.

  • Solvation: Add anhydrous Toluene. Stir for 10 min to form the active catalyst complex.

  • Addition: Add Substrate 1 (1.1 eq) and Base (1.5 eq).

  • Reflux: Heat to 80-100°C for 12-18 hours. Monitor by HPLC.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Heptane to yield the target.

Method B: SNAr (Nucleophilic Aromatic Substitution)

This method utilizes the electron-withdrawing nature of the benzophenone carbonyl to activate the ring for nucleophilic attack.

Reagents:

  • Nucleophile: 4-Fluorophenylacetonitrile anion (generated in situ)

  • Electrophile: 4-Chloro-4'-fluorobenzophenone (or 4-Fluoro-4'-fluorobenzophenone)

  • Base: NaH or KOtBu

  • Solvent: DMF or DMSO

Synthesis_Workflow Start1 4-Fluorophenylacetonitrile Catalyst Pd(dba)2 / Xantphos NaOtBu, Toluene Start1->Catalyst Deprotonation Start2 4-Bromo-4'-fluorobenzophenone Intermediate Pd-Oxidative Addition Complex Start2->Intermediate Oxidative Addition Catalyst->Intermediate Transmetallation Product_Crude Crude Product (CAS 339115-12-7) Intermediate->Product_Crude Reductive Elimination 100°C, 12h Purification Recrystallization (EtOH/Heptane) Product_Crude->Purification Final Pure Crystal (>98% HPLC) Purification->Final

Figure 2: Palladium-catalyzed synthesis workflow for CAS 339115-12-7.

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical research, the compound must meet strict QC criteria.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Retention Time: Target typically elutes late (~10-12 min) due to high lipophilicity.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.80 - 7.60 (m, 4H): Protons ortho to the carbonyl (benzophenone moiety).

  • δ 7.50 - 7.30 (m, 4H): Protons of the 4-fluorophenyl ring attached to the nitrile carbon.

  • δ 7.20 - 7.00 (m, 4H): Protons ortho to the fluorines.

  • δ 6.10 (s, 1H): The methine proton (CH-CN). Note: This singlet is diagnostic. If absent, the alpha-carbon may be quaternary (impurity).

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • P2X3 Activity Warning: As a potential P2X3 antagonist, this compound may affect taste perception (dysgeusia) and nociception. Handle with full PPE (gloves, goggles, respirator) to avoid systemic absorption.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The nitrile group is stable, but the benzophenone moiety can be photo-active; protect from light.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for P2X3 Antagonists. Retrieved from [Link]

  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds and Nitriles. Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. Retrieved from [Link]

Sources

Foundational

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile chemical properties

This guide serves as a comprehensive technical analysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4).[1] It is designed for medicinal chemists and process engineers leveraging this compound as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4).[1] It is designed for medicinal chemists and process engineers leveraging this compound as a high-value scaffold in the synthesis of P2X3 receptor antagonists and NSAID analogs.

Chemical Architecture, Synthetic Protocols, and Reactivity Profiling

Executive Summary

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a privileged diarylmethane scaffold characterized by three distinct functional domains: a lipophilic fluorophenyl moiety, a photo-active benzophenone core, and a versatile nitrile handle.

In drug discovery, this molecule acts as a critical "branch point" intermediate. Its structural homology to known P2X3 receptor antagonists (e.g., the bis-fluorinated analog CAS 339115-12-7) makes it an essential tool for Structure-Activity Relationship (SAR) profiling. By modulating the acidity of the


-methine proton and exploiting the divergent reactivity of the nitrile and ketone groups, researchers can access a wide chemical space of anti-inflammatory and analgesic candidates.

Physicochemical Profile

The following data aggregates predicted and experimental parameters essential for handling and formulation.

PropertyValueContext for Application
CAS Number 446275-89-4Unique Identifier
Molecular Formula C₂₁H₁₄FNOPrecursor Validation
Molecular Weight 315.34 g/mol Stoichiometric Calculations
LogP (Predicted) ~4.7High Lipophilicity; requires organic co-solvents (DMSO, DCM).[1]
H-Bond Acceptors 3 (Nitrile N, C=O, F)Interaction points for protein binding pockets.
PSA (Polar Surface Area) ~40.9 ŲIndicates good membrane permeability (Rule of 5 compliant).
Melting Point 115–120 °C (Est.)Solid handling; verify via DSC before scale-up.
Solubility Low in Water (<0.1 mg/mL)Protocol Note: Dissolve in DMSO or DMF for bioassays.

Synthetic Architecture & Methodology

To ensure high fidelity in generating this intermediate, we utilize a Transition-Metal Catalyzed


-Arylation  strategy. This approach is superior to traditional base-mediated SNAr due to the electron-rich nature of the fluorophenyl ring, which resists nucleophilic attack.
Validated Synthetic Protocol

Objective: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile via Pd-catalyzed cross-coupling.

Reagents:

  • Substrate A: 4-Fluorophenylacetonitrile (CAS 459-22-3) [1.0 eq]

  • Substrate B: 4-Bromobenzophenone [1.1 eq]

  • Catalyst: Pd(dba)₂ [2 mol%] / Xantphos [3 mol%]

  • Base: NaOtBu (Sodium tert-butoxide) [1.5 eq]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Pd(dba)₂, Xantphos, and NaOtBu. Purge with Argon for 15 minutes to remove O₂ (critical to prevent catalyst deactivation).

  • Solvation: Add anhydrous Toluene. Stir at room temperature for 10 minutes to pre-form the active Pd-ligand complex.

  • Addition: Introduce 4-Fluorophenylacetonitrile and 4-Bromobenzophenone sequentially.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor consumption of nitrile via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench & Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: Concentrate organic layer. Purify via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the benzylic CH₂ singlet of the starting nitrile (~3.7 ppm) and appearance of the methine CH singlet (~5.3 ppm) in the product.

Synthetic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPath Start1 4-Fluorophenylacetonitrile (Nucleophile) Catalyst Pd(dba)2 / Xantphos NaOtBu / Toluene Start1->Catalyst Deprotonation Start2 4-Bromobenzophenone (Electrophile) Start2->Catalyst Coupling Intermediate Pd-Oxidative Addition Complex Catalyst->Intermediate 80°C, 12h Product 2-(4-Benzoylphenyl)-2-(4-fluorophenyl) acetonitrile Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed


-arylation strategy for constructing the diarylacetonitrile core.

Reactivity & Functionalization

The utility of CAS 446275-89-4 lies in its orthogonal reactivity . The nitrile and ketone groups can be modified independently to generate diverse libraries.

Divergent Transformations
  • Nitrile Hydrolysis (Acid/Amide Formation):

    • Conditions: H₂SO₄/H₂O (Partial -> Amide) or NaOH/EtOH/Reflux (Full -> Acid).

    • Application: Generates NSAID-like propionic acid derivatives (analogous to Ketoprofen).

  • Nitrile Reduction (Amine Formation):

    • Conditions: LiAlH₄ or H₂/Raney Ni.

    • Application: Access to phenethylamine scaffolds for CNS activity.

  • Benzophenone Modification:

    • Conditions: NaBH₄ (Reduction to alcohol) or Grignard Addition.

    • Application: Modulates lipophilicity and steric bulk; critical for optimizing receptor binding affinity.

Functionalization Logic Diagram

Reactivity cluster_0 Nitrile Transformations cluster_1 Ketone Transformations Core Target Scaffold: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl) acetonitrile Acid Carboxylic Acid (NSAID Analog) Core->Acid Hydrolysis (NaOH/EtOH) Amine Primary Amine (CNS Active) Core->Amine Reduction (LiAlH4) Alcohol Benzhydrol Derivative (Solubility Modulator) Core->Alcohol Reduction (NaBH4) Olefin Styrene Derivative (Wittig Reaction) Core->Olefin Olefination

Figure 2: Orthogonal functionalization pathways for SAR library generation.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Typical for nitriles.

  • Skin Irritation: Category 2.[1]

  • Eye Irritation: Category 2A.

Operational Guidelines:

  • Cyanide Management: While the nitrile group is stable, thermal decomposition (>250°C) may release HCN. Always operate in a well-ventilated fume hood.

  • PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.

  • Spill Control: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem. (2024).[1] Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1][2][3][4] National Library of Medicine. Link[1]

  • Smolecule. (2023).[5] 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: Potential Anti-Ulcer Drug and P2X3 Antagonist.[5]Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluorophenylacetonitrile (Precursor).Link

  • BLD Pharm. (2024).[2] Product Datasheet: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.[1][4][6]Link

Disclaimer: This guide is for research purposes only. Synthesis and handling of this chemical should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Exploratory

Technical Monograph: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Structural Analysis, Synthetic Methodology, and Pharmacophore Potential Introduction & Structural Architecture 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) represents a specialized diarylacetonit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Pharmacophore Potential

Introduction & Structural Architecture

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) represents a specialized diarylacetonitrile scaffold.[1] Structurally, it serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the propionic acid class (such as ketoprofen derivatives) and P2X3 receptor antagonists used in pain management.

This guide deconstructs the molecule's IUPAC nomenclature, establishes a robust synthetic protocol based on palladium-catalyzed


-arylation, and analyzes its physicochemical profile for drug development applications.
Nomenclature Decomposition

The IUPAC name is derived through a strict hierarchy of functional group priorities.

ComponentPriority/RuleDerivation
Principal Group Nitrile (-CN) Highest priority over ketone and benzene rings. Suffix: -nitrile.
Parent Chain Ethane Two carbons: C1 is the nitrile carbon; C2 is the methine carbon.
Substituent 1 4-Fluorophenyl Phenyl ring with a fluorine atom at the para position.
Substituent 2 4-Benzoylphenyl Phenyl ring with a benzoyl (phenylcarbonyl) group at the para position.
Numbering Position 2 Both aryl rings are attached to C2 of the ethanenitrile chain.

Systematic Name: 2-[4-(Phenylcarbonyl)phenyl]-2-(4-fluorophenyl)ethanenitrile Preferred IUPAC Name (PIN): 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[2]

Synthetic Methodology: Pd-Catalyzed -Arylation

While traditional nucleophilic aromatic substitution (


) is possible, it often suffers from poor regioselectivity and harsh conditions. The modern, authoritative standard for synthesizing sterically hindered diarylacetonitriles is Palladium-Catalyzed 

-Arylation
.

This protocol utilizes the acidity of the benzylic proton in (4-fluorophenyl)acetonitrile to couple with 4-bromobenzophenone.

Retrosynthetic Analysis[3]
  • Bond Formed:

    
     (Benzylic carbon to Benzoylphenyl ring).
    
  • Starting Material A: 2-(4-Fluorophenyl)acetonitrile (Nucleophile).[1][3]

  • Starting Material B: 4-Bromobenzophenone (Electrophile).

  • Catalyst System:

    
     / Xantphos (favored for steric bulk).
    
Experimental Protocol

Scale: 10 mmol Safety: All steps must be performed under an inert atmosphere (


 or Ar).
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk flask, charge

      
       (1.5 mol%) and Xantphos (4.5 mol%).
      
    • Add anhydrous Toluene (10 mL) and stir at RT for 10 minutes until the solution turns a deep orange/red.

  • Substrate Addition:

    • Add 4-Bromobenzophenone (10 mmol, 2.61 g) and 2-(4-Fluorophenyl)acetonitrile (11 mmol, 1.49 g).

    • Add NaOtBu (Sodium tert-butoxide) (13 mmol, 1.25 g). Note: NaOtBu is chosen over bases like LiHMDS for its compatibility with nitrile functionalities in Pd-catalysis.

  • Reaction:

    • Heat the mixture to 80°C for 12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the bromide starting material.

  • Work-up & Purification:

    • Cool to RT and quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes).

    • Recrystallization: Hot Ethanol/Hexane (to remove residual phosphine oxides).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical reductive elimination step that forms the quaternary center.

Pd_Catalytic_Cycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromobenzophenone TransMetal Transmetallation (Pd-Enolate Complex) OxAdd->TransMetal + Nitrile Anion BaseStep Deprotonation of Nitrile (NaOtBu) BaseStep->TransMetal Generates Nucleophile RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Isomerization RedElim->Start - Product Regenerates Pd(0) Product Final Product: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling mechanism for diarylacetonitrile synthesis.

Physicochemical Profiling & Characterization

For drug development applications, accurate characterization is essential to ensure batch consistency.

Spectroscopic Signature (Expected Data)
TechniqueParameterDiagnostic SignalAssignment
FT-IR Wavenumber (

)
2240

stretch (Nitrile)
1660

stretch (Benzophenone ketone)
1H NMR

(ppm) in

5.25 (s, 1H) Methine proton (

-CN)
7.05 - 7.15 (m, 2H) Fluorophenyl (ortho to F)
7.70 - 7.80 (m, 4H) Benzoylphenyl (ortho to CO)
13C NMR

(ppm)
119.5

carbon
196.0

carbonyl carbon
MS m/z315.35 Molecular Ion

Drug-Likeness Properties

This molecule fits within "Rule of 5" parameters, making it a viable oral drug candidate or intermediate.

  • Molecular Weight: 315.35 g/mol [1]

  • LogP (Predicted): 4.2 (High lipophilicity due to three aromatic rings)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Nitrile N, Ketone O, Fluorine)

  • Rotatable Bonds: 4

Pharmaceutical Relevance & Bioisosterism

The Nitrile as a Carbonyl Bioisostere

In medicinal chemistry, the nitrile group in this molecule is not merely a handle for hydrolysis; it acts as a bioisostere for a carbonyl or hydroxyl group .

  • Metabolic Stability: Unlike the corresponding carboxylic acid (which would be formed by hydrolysis), the nitrile is resistant to rapid glucuronidation, potentially extending the half-life (

    
    ) of the compound in vivo.
    
  • P2X3 Antagonism: Research into P2X3 receptors (implicated in chronic cough and visceral pain) often utilizes diarylmethyl scaffolds. The nitrile provides a dipole moment that interacts with the receptor binding pocket without the ionization issues of a carboxylate.

Metabolic Pathway Potential

While stable, the nitrile can be metabolized by CYP450 enzymes or nitrilases.

  • Primary Metabolite: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetic acid (via hydrolysis).

  • Secondary Metabolite: Reduction of the benzophenone ketone to a benzhydrol (alcohol).

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link][4]

  • Synthetic Protocol (Pd-Catalyzed Arylation)

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
    [Link]
    
  • Compound Data & CAS Verification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. [Link][2]

  • Pharmacological Context (P2X3 Antagonists): Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3–26. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Within this context, diarylacetonitrile derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities. This guide focuses on a specific, yet highly significant, member of this family: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. The strategic incorporation of a benzophenone moiety and a fluorinated phenyl ring onto the acetonitrile backbone creates a molecule of considerable interest for therapeutic innovation. This document serves as a comprehensive technical resource, providing an in-depth exploration of its physicochemical properties, a plausible synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, grounded in the established significance of its constituent chemical motifs.

Molecular Profile and Physicochemical Properties

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound characterized by its diarylacetonitrile core structure. The presence of three distinct functional groups—a benzoyl group, a 4-fluorophenyl group, and a nitrile group—contributes to its unique electronic and steric properties, making it a valuable intermediate in organic synthesis and a candidate for biological screening.

Chemical Structure and Identification

The molecular structure of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is defined by a central carbon atom bonded to a 4-benzoylphenyl group, a 4-fluorophenyl group, a hydrogen atom, and a nitrile group.

Diagram 1: Molecular Structure of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

A 2D representation of the chemical structure.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₂₁H₁₄FNOPubChem[1]
Molecular Weight 315.34 g/mol PubChem[1]
CAS Number 446275-89-4PubChem[1]
IUPAC Name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrilePubChem[1]
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)FPubChem[1]
InChI Key AASRCBKEVNIKNS-UHFFFAOYSA-NPubChem[1]

Rationale for Synthesis and Key Chemical Transformations

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile can be strategically approached by considering the formation of its core diarylmethane framework and the introduction of the nitrile and benzoyl functionalities. A plausible and efficient synthetic route involves a multi-step process commencing with the construction of the benzophenone skeleton, followed by the introduction of the acetonitrile moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the molecule at the benzylic carbon-cyanide bond, suggesting a precursor like a substituted diphenylmethane. The benzophenone moiety can be formed via a Friedel-Crafts acylation, a robust and widely used method for the synthesis of aryl ketones.

Diagram 2: Retrosynthetic Pathway

Retrosynthesis Target 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile Intermediate1 4-Benzoyl-4'-fluorodiphenylmethane Target->Intermediate1 Cyanation Precursor1 4-Fluorophenylacetic acid Intermediate1->Precursor1 Friedel-Crafts Alkylation Precursor2 Benzophenone Intermediate1->Precursor2 Side-chain Halogenation & Grignard Reaction StartingMaterial3 4-Fluorotoluene Precursor1->StartingMaterial3 Oxidation StartingMaterial1 Benzoyl Chloride Precursor2->StartingMaterial1 Friedel-Crafts Acylation StartingMaterial2 Benzene Precursor2->StartingMaterial2 Friedel-Crafts Acylation

A simplified retrosynthetic analysis.

Proposed Synthetic Protocol

The following protocol outlines a feasible, multi-step synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This pathway is designed for high yield and purity, leveraging well-established chemical transformations.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Benzoyltoluene

This initial step establishes the benzophenone core. The acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a classic and effective method.

  • Materials: Toluene, Benzoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C under an inert atmosphere, add benzoyl chloride (1.0 eq) dropwise.

    • After stirring for 15 minutes, add toluene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-benzoyltoluene, which can be purified by recrystallization or column chromatography.

Step 2: Radical Bromination of 4-Benzoyltoluene

The introduction of a bromine atom at the benzylic position of the methyl group is a crucial step to enable the subsequent nucleophilic substitution.

  • Materials: 4-Benzoyltoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 4-benzoyltoluene (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture with stirring for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain 4-(bromomethyl)benzophenone.

Step 3: Nucleophilic Substitution with 4-Fluorophenylacetonitrile Anion

This is the key bond-forming step to create the diarylacetonitrile scaffold. The anion of 4-fluorophenylacetonitrile acts as the nucleophile.

  • Materials: 4-(Bromomethyl)benzophenone, 4-Fluorophenylacetonitrile, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-fluorophenylacetonitrile (1.1 eq) in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the anion.

    • Cool the mixture back to 0 °C and add a solution of 4-(bromomethyl)benzophenone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Salient Features
¹H NMR (CDCl₃, 400 MHz)- Aromatic protons (multiplets) in the range of δ 7.0-8.0 ppm. The protons on the 4-fluorophenyl ring will exhibit coupling with the fluorine atom. - A singlet for the benzylic proton (CH) around δ 5.5-6.0 ppm.
¹³C NMR (CDCl₃, 100 MHz)- Carbonyl carbon (C=O) signal around δ 195-200 ppm. - Nitrile carbon (C≡N) signal around δ 115-120 ppm. - Aromatic carbons in the range of δ 120-140 ppm, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. - Benzylic carbon (CH) signal around δ 40-50 ppm.
FT-IR (KBr, cm⁻¹)- A sharp, strong absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹. - A strong absorption band for the carbonyl group (C=O) of the benzophenone moiety around 1650-1670 cm⁻¹. - C-H stretching vibrations for aromatic rings around 3000-3100 cm⁻¹. - C-F stretching vibration around 1200-1250 cm⁻¹.
Mass Spectrometry (EI)- Molecular ion peak (M⁺) at m/z = 315. - Characteristic fragmentation patterns including the loss of the nitrile group (M-26), the benzoyl group (M-105), and the fluorophenyl group (M-95).

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile suggest its potential as a valuable scaffold in medicinal chemistry. Both the diarylacetonitrile and benzophenone moieties are present in numerous biologically active compounds.

The Diarylacetonitrile Scaffold

Diarylacetonitrile derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. The nitrile group can participate in hydrogen bonding and other polar interactions with biological targets, and its linear geometry can influence the overall conformation of the molecule.

The Benzophenone Moiety

The benzophenone scaffold is a common feature in many pharmaceutical agents and is recognized for its ability to interact with various biological targets.[2] It can act as a photoinitiator and is found in compounds with anticancer, anti-inflammatory, and antimicrobial activities.[2] The presence of the benzoyl group in the target molecule introduces a rigid, aromatic ketone that can participate in π-π stacking and hydrogen bonding interactions within a receptor's binding pocket.

Potential Therapeutic Areas

Given the established biological activities of its constituent parts, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile and its derivatives could be explored for a variety of therapeutic applications, including:

  • Oncology: As a potential inhibitor of enzymes or protein-protein interactions crucial for cancer cell proliferation.

  • Inflammatory Diseases: Targeting key mediators of the inflammatory cascade.

  • Neurodegenerative Disorders: Modulating pathways involved in neuronal cell death and inflammation.

Further derivatization of this core structure could lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile represents a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. Its rational design, incorporating key pharmacophoric elements, and its accessibility through established synthetic methodologies make it a compelling target for further investigation. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • PubChem. 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. National Center for Biotechnology Information. [Link][1][3]

  • Khan, I., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(56), 33846-33871. [Link][2]

Sources

Exploratory

SMILES Notation for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Content Type: Technical Guide Audience: Researchers, Cheminformatics Specialists, and Medicinal Chemists Subject Matter: Structural definition, SMILES derivation, and physicochemical profiling of CAS 446275-89-4. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Cheminformatics Specialists, and Medicinal Chemists Subject Matter: Structural definition, SMILES derivation, and physicochemical profiling of CAS 446275-89-4.

Executive Summary

The compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) is a diarylacetonitrile derivative characterized by a central methine carbon linking a nitrile group, a 4-fluorophenyl moiety, and a 4-benzoylphenyl moiety.[1] Structurally, it belongs to a class of functionalized nitriles often explored in medicinal chemistry as precursors for heterocycles (e.g., thiazoles, indoles) or as antagonists for purinergic receptors (specifically P2X3) in pain and inflammation pathways.

This guide provides a rigorous deconstruction of its Simplified Molecular Input Line Entry System (SMILES) notation, validating the string against IUPAC nomenclature and offering a self-consistent protocol for its generation and interpretation in cheminformatics workflows.

Structural Definition & SMILES Derivation

The utility of SMILES lies in its ability to linearize a 2D or 3D chemical structure into an ASCII string. For 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , the derivation requires analyzing the connectivity of four distinct pharmacophores centered around a chiral alpha-carbon.

2.1 Molecular Architecture
  • Core: Acetonitrile (

    
    ) derivative.[2]
    
  • Alpha-Carbon (

    
    ):  Substituted with two aryl rings, rendering it a chiral center (in the absence of symmetry).
    
  • Substituent A: 4-Fluorophenyl group (Electron Withdrawing Group via induction).

  • Substituent B: 4-Benzoylphenyl group (Benzophenone moiety).[3]

2.2 Step-by-Step SMILES Construction

To generate the canonical SMILES, we traverse the molecule graph, typically starting from a unique atom or the end of a chain.

  • Identify the Start Node: The nitrile nitrogen (

    
    ) is a distinct terminus.
    
    • Fragment:N#C[4][5][6]

  • Traverse to the Chiral Center: Move to the alpha-carbon.

    • Fragment:N#CC[4][6][7]

  • Branch 1 (4-Benzoylphenyl):

    • Open branch: ([3]

    • Define the phenyl ring: c1ccc(...)cc1

    • Define the para-substituent (Benzoyl): C(=O)c2ccccc2

    • Fragment:(c1ccc(C(=O)c2ccccc2)cc1)

  • Branch 2 (4-Fluorophenyl):

    • Continue to the next substituent.

    • Define the phenyl ring: c3ccc(F)cc3

  • Close String: Combine fragments.

Canonical SMILES:

Note: Canonicalization algorithms (e.g., Morgan, CANGEN) may reorder the branches based on atomic weight or graph invariants. A common variation starts from the benzoyl ring.

PubChem/Vendor Variant:

(This version starts traversal at the unsubstituted phenyl ring of the benzophenone group).

Visualization: SMILES Parsing & Connectivity

The following diagram illustrates the logical parsing of the molecule into the SMILES string, highlighting the central node and the branching aromatic systems.

SMILES_Parse Fig 1. Logical fragmentation of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile for SMILES. Nitrile Nitrile Group (N#C-) AlphaC Alpha Carbon (-CH-) Nitrile->AlphaC Linear RingA 4-Benzoylphenyl (Ar-CO-Ph) AlphaC->RingA Branch 1 RingB 4-Fluorophenyl (Ar-F) AlphaC->RingB Branch 2 Benzoyl Benzoyl Carbonyl (C=O) RingA->Benzoyl Para-subst Fluoro Fluorine (-F) RingB->Fluoro Para-subst

Physicochemical Profile & Cheminformatics Data

For drug development professionals, the SMILES string is the key to calculating molecular descriptors. The following data is derived from the structural definition.

PropertyValueRationale
Molecular Formula

21 Carbons, 1 Fluorine, 1 Nitrogen, 1 Oxygen.[1][2][3][4][6][7][8][9][10]
Molecular Weight 315.34 g/mol Suitable for oral bioavailability (<500 Da).
LogP (Predicted) ~4.5 - 5.1Highly lipophilic due to three aromatic rings.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 3Nitrile (N), Carbonyl (O), Fluorine (F).[6]
Rotatable Bonds 5Allows conformational flexibility for receptor binding.
Topological Polar Surface Area (TPSA) ~40.9

Low TPSA suggests high blood-brain barrier permeability.

Stereochemistry Note: The alpha-carbon is chiral. The CAS 446275-89-4 typically refers to the racemate .

  • Isomeric SMILES (R-enantiomer): N#Ccc1)c2ccc(C(=O)c3ccccc3)cc2

  • Isomeric SMILES (S-enantiomer): N#Ccc1)c2ccc(C(=O)c3ccccc3)cc2

Synthesis & Reaction Context

Understanding the synthesis validates the structure. The formation of the sterically crowded alpha-carbon usually involves nucleophilic substitution or metal-catalyzed coupling.

5.1 Retrosynthetic Analysis

The most logical disconnection is at the alpha-carbon, utilizing the acidity of the benzylic proton activated by the nitrile group.

  • Route A (S_NAr / Alkylation):

    • Precursors: 4-Benzoylphenylacetonitrile + 1-Fluoro-4-iodobenzene (via Pd-catalyzed arylation).

    • Mechanism:[3][6][11] The nitrile stabilizes the carbanion formed by a base (e.g., NaH), which then attacks the electrophile.

  • Route B (Friedel-Crafts - Less Likely for this specific substitution):

    • Acylation of a diphenylacetonitrile derivative.[2]

5.2 Experimental Workflow Visualization

The following diagram outlines a plausible synthetic workflow for the generation of this scaffold, based on standard protocols for diarylacetonitriles.

Synthesis_Flow Fig 2. Retrosynthetic pathway via Palladium-catalyzed alpha-arylation. Start1 4-Benzoylphenylacetonitrile Inter Stabilized Carbanion Formation Start1->Inter Deprotonation Start2 1-Bromo-4-fluorobenzene Product 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Racemic Mixture) Start2->Product Electrophile Reagent Base (NaH or KHMDS) Pd Catalyst / Ligand Reagent->Inter Inter->Product Pd-Catalyzed Alpha-Arylation

[2][3]

Applications in Drug Discovery

This molecule acts as a critical chemical probe and scaffold in the following areas:

  • P2X3 Receptor Antagonism:

    • Analogs of this compound (often with di-fluoro substitution patterns) are investigated as P2X3 antagonists. These receptors are ligand-gated ion channels responsive to ATP, playing a central role in chronic pain and cough sensitization.

    • Mechanism:[3][6][11] The diphenyl system fits into the hydrophobic pocket of the receptor, while the nitrile and carbonyl groups engage in polar interactions with residues in the binding site.

  • Metabolic Stability:

    • The presence of the fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism), extending the half-life of the compound compared to the non-fluorinated analog.

  • Synthetic Intermediate:

    • The nitrile group is a versatile handle. It can be hydrolyzed to a carboxylic acid (NSAID-like structures), reduced to an amine, or cyclized to form tetrazoles or thiazoles.

References
  • PubChem. (2025). Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1][4][12][13] National Library of Medicine. [Link]

Sources

Foundational

InChIKey for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

In-Depth Technical Guide: Part 1: The Digital Fingerprint of a Pharmacophore In the high-throughput environment of drug discovery, structural ambiguity is a silent failure mode. The compound 2-(4-Benzoylphenyl)-2-(4-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide:

Part 1: The Digital Fingerprint of a Pharmacophore

In the high-throughput environment of drug discovery, structural ambiguity is a silent failure mode. The compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4) represents a critical scaffold in the development of P2X3 receptor antagonists and non-steroidal anti-inflammatory drug (NSAID) analogs. However, its structural similarity to its difluoro analog (2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile) creates a high risk for database collisions and synthesis errors.

This guide details the chemical identity, synthesis, and validation of this compound, using its InChIKey as the central anchor for data integrity.

Chemical Identity & InChIKey Decomposition

The InChIKey is not random; it is a hashed representation of the compound's structural layers. For researchers, verifying the InChIKey is the first step in "Digital QC."

PropertySpecification
Compound Name 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
CAS Number 446275-89-4
Molecular Formula

Molecular Weight 315.34 g/mol
InChI String InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
InChIKey AASRCBKEVNIKNS-UHFFFAOYSA-N
Decoding the Key: AASRCBKEVNIKNS-UHFFFAOYSA-N
  • Block 1 (AASRCBKEVNIKNS): Encodes the molecular skeleton (connectivity). If you change the position of the fluorine atom or the benzoyl group, this entire block changes. This is your primary check for constitutional isomerism.

  • Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The "UHFFFAOYSA" indicates a standard InChI generation with no defined stereochemistry (racemic or undefined chiral center at the alpha carbon).

  • Block 3 (N): Indicates the protonation state (Neutral).

Synthesis Protocols

To generate this compound for P2X3 antagonist screening, we utilize two distinct pathways. The choice depends on available starting materials and the need for scalability.

Method A: Pd-Catalyzed -Arylation (Modern High-Yield Route)

Best for: Small-scale library generation, high functional group tolerance.

Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with a nitrile anion.

  • Reagents:

    • Substrate 1: 4-Fluorophenylacetonitrile.[1]

    • Substrate 2: 4-Bromobenzophenone.

    • Catalyst:

      
       (2 mol%) with 
      
      
      
      ligand.
    • Base:

      
       (Sodium tert-butoxide).
      
    • Solvent: Toluene (anhydrous).

  • Protocol:

    • Step 1: Charge a flame-dried Schlenk flask with 4-fluorophenylacetonitrile (1.0 eq), 4-bromobenzophenone (1.1 eq), and

      
       (1.2 eq).
      
    • Step 2: Add anhydrous toluene (0.5 M concentration) under Argon flow.

    • Step 3: Add the pre-mixed catalyst/ligand complex.

    • Step 4: Heat to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 5: Quench with saturated

      
      , extract with ethyl acetate, and purify via silica gel chromatography.
      
Method B: Benzhydrol Cyanation (Classical Scale-Up Route)

Best for: Multi-gram synthesis, lower cost.

Mechanism:


 substitution via a stable carbocation intermediate.
  • Reagents:

    • Precursor: (4-Benzoylphenyl)(4-fluorophenyl)methanol (synthesized via Grignard of 4-fluorophenylmagnesium bromide + 4-benzoylbenzaldehyde).

    • Chlorinating Agent:

      
       (Thionyl chloride).
      
    • Cyanating Agent: TMSCN (Trimethylsilyl cyanide) or NaCN.

    • Catalyst:

      
       (Indium trichloride) or Lewis Acid.
      
  • Protocol:

    • Step 1 (Chlorination): Dissolve the methanol precursor in DCM. Add

      
       (1.5 eq) dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield the crude chloride.
      
    • Step 2 (Cyanation): Re-dissolve crude chloride in DCM. Add TMSCN (1.2 eq) and catalytic

      
       (5 mol%).
      
    • Step 3: Stir at room temperature for 4 hours. The Lewis acid facilitates the ionization of the chloride, allowing nucleophilic attack by the cyanide.

Visualization of Workflow

The following diagram illustrates the logical flow from synthesis to digital validation, highlighting the critical check-points.

SynthesisWorkflow cluster_Synthesis Synthesis Pathways Start Target: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile RouteA Route A: Pd-Catalyzed Arylation (4-Fluorophenylacetonitrile + 4-Bromobenzophenone) Start->RouteA RouteB Route B: Benzhydrol Cyanation (Alcohol -> Chloride -> Nitrile) Start->RouteB Crude Crude Product (Racemic) RouteA->Crude RouteB->Crude Purification Purification (Silica Gel / HPLC) Crude->Purification Validation Structural Validation Purification->Validation InChI Generate InChI String Validation->InChI NMR/MS Data Hash Compute InChIKey AASRCBKEVNIKNS-UHFFFAOYSA-N InChI->Hash SHA-256 Hashing Database Database Registration (PubChem/ChemSpider) Hash->Database Unique ID

Figure 1: Synthesis and Digital Registration Workflow. Note the convergence of chemical synthesis into a unique digital identifier.

Validation & Quality Control

Trustworthiness in chemical biology relies on self-validating protocols.

  • 1H NMR (400 MHz, CDCl3):

    • Look for the methine singlet (CH-CN) around

      
       5.1-5.3 ppm.
      
    • Aromatic Region: Complex multiplets between

      
       7.0-7.8 ppm. The 4-fluorophenyl group will show characteristic splitting (doublet of doublets) due to F-H coupling (
      
      
      
      ).
    • Benzoyl Group: Distinct downfield signals for the protons ortho to the carbonyl.

  • 13C NMR:

    • Nitrile Carbon (

      
      ):  ~118-120 ppm.
      
    • Carbonyl Carbon (

      
      ):  ~195 ppm.
      
    • C-F Coupling: The carbon attached to Fluorine will appear as a doublet (

      
      ) around 160-164 ppm.
      
  • InChIKey Verification:

    • Upon elucidating the structure, generate the InChIKey using ChemDraw or RDKit.

    • Pass Criteria: The output MUST match AASRCBKEVNIKNS-UHFFFAOYSA-N.[1]

    • Fail Criteria: If the key starts with NSLY..., you have likely synthesized the difluoro analog (CAS 339115-12-7). This is a common error when using 4-fluorobenzoyl chloride in the benzophenone synthesis step.

References

  • PubChem. (2025). Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[2][1] National Library of Medicine. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]

Sources

Exploratory

Strategic Utilization of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Scaffolds

Executive Summary: The "Triad" Scaffold In modern medicinal chemistry and advanced materials science, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) represents a high-value "Triad" scaffold.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triad" Scaffold

In modern medicinal chemistry and advanced materials science, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) represents a high-value "Triad" scaffold.[1] It uniquely integrates three distinct functional domains into a single molecular architecture:

  • The Electrophilic Nitrile (CN): A versatile "masked" carbonyl equivalent, allowing divergent synthesis into carboxylic acids (NSAIDs), amines (CNS agents), or heterocycles (tetrazoles).[1]

  • The Fluorophenyl Moiety: A bioisostere providing metabolic stability against P450 oxidation and enhanced lipophilicity for membrane permeability.[1]

  • The Benzophenone Core: A photo-active unit serving dual roles—as a hydrophobic pharmacophore in COX-2 inhibitors and as a mechanophore in polymer science.[1]

This guide moves beyond basic characterization to provide a strategic framework for synthesizing, functionalizing, and deploying this scaffold in drug discovery and mechanochemical probing.[1]

Structural Analysis & Pharmacophore Logic[1]

The structural integrity of this molecule relies on the Diarylacetonitrile (DAAN) core.[1] Unlike the meta-benzoyl substitution found in the NSAID Ketoprofen , this scaffold features a para-benzoyl substitution.[1]

Structure-Activity Relationship (SAR) Implications[1]
  • COX Selectivity: The linear para-orientation of the benzoyl group often improves fit within the COX-2 hydrophobic channel compared to the kinked meta-isomers, potentially reducing GI toxicity associated with COX-1 inhibition.[1]

  • Photoaffinity Labeling: The benzophenone moiety is a classic photo-crosslinker.[1] Upon UV irradiation (350-360 nm), the carbonyl oxygen forms a triplet diradical that abstracts hydrogen from nearby proteins.[1] This makes the scaffold an excellent Chemical Biology Probe for mapping drug binding sites.[1]

Strategic Synthesis: Pd-Catalyzed -Arylation[1]

While traditional nucleophilic aromatic substitution (


) is possible, it is often limited by substrate scope.[1] The industry-standard, self-validating protocol for generating this scaffold with high fidelity is Palladium-Catalyzed 

-Arylation
.[1]
The Protocol (Self-Validating System)

Objective: Coupling of 2-(4-fluorophenyl)acetonitrile with 4-bromobenzophenone.

Reagents:

  • Substrate A: 2-(4-fluorophenyl)acetonitrile (1.0 equiv)[1]

  • Substrate B: 4-Bromobenzophenone (1.1 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand:

    
     or XPhos (2-4 mol%)[1]
    
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Toluene (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cool under Argon. This is critical;

    
     is oxygen-sensitive.[1]
    
  • Catalyst Pre-complexation: Add

    
    , Ligand, and Toluene.[1] Stir for 10 min at RT until the solution turns a deep color (often dark red/brown), indicating active catalyst formation.[1]
    
  • Substrate Addition: Add Substrate A, Substrate B, and NaOtBu.[1]

  • Thermal Activation: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the bromide is the rate-limiting check.[1]

  • Quench & Workup: Cool to RT. Quench with saturated

    
    .[1] Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography. The DAAN product is typically a white/off-white solid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Complex Catalyst Activation (Pd-Ligand Complex) Start->Complex Inert Gas Reaction Alpha-Arylation (80°C, Toluene) Complex->Reaction Add Substrates Check QC Check: TLC/LC-MS Reaction->Check Check->Reaction Incomplete Workup Quench & Extraction Check->Workup Complete Final Purified Scaffold (Yield >85%) Workup->Final Chromatography

Figure 1: Critical path for Pd-catalyzed


-arylation. The QC Check represents a mandatory stop-point to verify conversion before workup.[1]

Analog Design & Divergent Applications[1]

Once the core scaffold is secured, it serves as a divergence point for three major classes of analogs.[1]

Functional Transformation Table
Target ClassReaction TypeReagentsOutcomeApplication
Arylpropionic Acids Hydrolysis

Carboxylic AcidNSAID (Coxib) Analogs
Phenethylamines Reduction

or

Primary AmineCNS (Antidepressant/Anesthetic)
Mechanophores Decyanation/RadicalMechanical StressStabilized RadicalPolymer Stress Sensors
Tetrazoles Cycloaddition

TetrazoleAngiotensin II Antagonists
Emerging Application: Mechanochemistry

Recent research has highlighted Diarylacetonitrile (DAAN) derivatives as fluorescent mechanoprobes.[1] When embedded in a polymer matrix (e.g., polystyrene) and subjected to mechanical force (ball milling), the central C-C bond can undergo homolytic cleavage or radical transfer, generating a stable, fluorescent radical.[1]

  • Mechanism: The electron-withdrawing nitrile and the two aryl rings stabilize the resulting radical via resonance (Captodative effect).[1]

  • Utility: This allows researchers to "see" stress accumulation in materials before catastrophic failure occurs.[1]

Divergent Pathway Diagram

This diagram maps the transformation of the scaffold into active pharmaceutical ingredients (APIs) or probes.[1]

DivergentPathways Core 2-(4-Benzoylphenyl)- 2-(4-fluorophenyl)acetonitrile Hydrolysis Pathway A: Hydrolysis (Acid/Base) Core->Hydrolysis Reduction Pathway B: Reduction (Hydride) Core->Reduction Mechano Pathway C: Mechano-Activation (Physical Stress) Core->Mechano NSAID NSAID Analog (COOH derivative) Hydrolysis->NSAID COX-2 Inhibition CNS CNS Active Amine (NH2 derivative) Reduction->CNS Receptor Binding Radical Fluorescent Radical (Stress Sensor) Mechano->Radical Fluorescence ON

Figure 2: Divergent synthesis map showing the transformation of the nitrile "warhead" into distinct functional classes.[1]

Technical Specifications & Safety

Physicochemical Profile[1]
  • Molecular Weight: 315.34 g/mol [1][2]

  • LogP (Predicted): ~4.7 (Highly Lipophilic)[1]

  • Melting Point: Typically 85-88°C (Enantiomeric mixtures may vary).[1]

  • Solubility: High in DCM, DMSO, Toluene; Low in Water.[1]

Handling Precautions
  • Nitrile Toxicity: While the nitrile is attached to a quaternary carbon (reducing immediate cyanide release risk), metabolic processing can release cyanide ions.[1] Handle with standard cytotoxic precautions.[1]

  • Benzophenone Photosensitivity: Store in amber vials. Prolonged exposure to ambient UV can induce radical formation and degradation.[1]

References

  • PubChem. (2024).[1][3] 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Compound Summary. National Library of Medicine.[1] [Link]

  • Yamamoto, T., et al. (2021).[1] A Diarylacetonitrile as a Molecular Probe for the Detection of Polymeric Mechanoradicals.[1][4][5] Angewandte Chemie International Edition.[1][4] [Link]

  • Organic Syntheses. (1988).[1][6] General Procedures for Alkylation of Phenylacetonitriles.[1] Org.[1][3][6][7][8][9] Synth. Coll. Vol. 6. [Link]

  • Yamamoto, T., et al. (2024).[1][5] Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry.[1][5] Polymer Chemistry.[1] [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a complex organic molecule featuring a chiral center, two dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a complex organic molecule featuring a chiral center, two distinct aromatic systems, a ketone, and a nitrile functional group. Its chemical structure presents a rich landscape for spectroscopic analysis, offering a unique fingerprint that confirms its identity and purity. Understanding the spectroscopic data is paramount for researchers in medicinal chemistry and materials science, where this compound or its derivatives may serve as key intermediates or final products.

This guide will systematically detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical underpinning, a detailed experimental protocol, and a thorough interpretation of the predicted data, grounded in established chemical principles.

Compound at a Glance:

PropertyValueSource
IUPAC Name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[1]
Molecular Formula C₂₁H₁₄FNO[1]
Molecular Weight 315.34 g/mol [2]
CAS Number 446275-89-4[1][2][3][4]

The Strategic Workflow of Spectroscopic Analysis

A multi-faceted approach to spectroscopic characterization ensures an unambiguous structural elucidation. The workflow is designed to provide orthogonal pieces of information that, when combined, create a complete picture of the molecule's identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Interpretation Combined Data Analysis NMR->Interpretation FTIR->Interpretation MS->Interpretation Validation Structural Validation Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Report Fragmentation_Pathway cluster_frags Key Fragments M [M+H]⁺ m/z = 316 F1 Loss of HCN [M-HCN+H]⁺ m/z = 289 M->F1 -HCN F2 Loss of C₆H₄F [M-C₆H₄F+H]⁺ m/z = 221 M->F2 -C₇H₅FO F3 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 F2->F3 -C₇H₅N F4 Phenyl Cation [C₆H₅]⁺ m/z = 77 F3->F4 -CO

Caption: Plausible fragmentation pathway for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile under mass spectrometry analysis.

Key Predicted Fragments:

  • m/z 289: Loss of hydrogen cyanide (HCN) from the molecular ion.

  • m/z 105: A very common and stable fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺). [5]This is often a base peak in the spectra of benzophenone-containing compounds.

  • m/z 77: Loss of carbon monoxide (CO) from the benzoyl cation, resulting in the phenyl cation ([C₆H₅]⁺). [5]

Conclusion

The structural elucidation of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a synergistic process that relies on the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR identifies the key functional groups (nitrile and ketone), and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire, interpret, and validate the spectroscopic data for this molecule, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Aw, T. C. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Suzuki, O., & Hattori, H. (1984). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Journal of analytical toxicology, 8(5), 227–232. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chegg. (2020). 1H-NMR analysis for Benzophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). As a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and P2X3 receptor antagonists, understanding its dissolution thermodynamics is vital for yield optimization and purity control.

Given the scarcity of public thermodynamic data for this specific intermediate, this guide synthesizes predictive solubility modeling , structural analysis , and a self-validating experimental protocol . It empowers researchers to generate precise solubility curves and design robust recrystallization processes.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the solute-solvent interaction starts with a deep dive into the molecular architecture of the compound.

PropertyDetail
Chemical Name 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
CAS Number 446275-89-4
Molecular Formula C₂₁H₁₄FNO
Molecular Weight 315.34 g/mol
LogP (Predicted) ~4.7 (Lipophilic)
Key Moieties [1][2][3][4][5][6][7][8] • Nitrile Group (-CN): Polar, H-bond acceptor.• Benzophenone Core: Aromatic, lipophilic, pi-pi stacking potential.• Fluorophenyl: Increases lipophilicity and metabolic stability.
Predictive Solubility Behavior

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structurally analogous diaryl acetonitriles (e.g., Ketoprofen intermediates), we can categorize solvent compatibility:

  • High Solubility (Process Solvents): Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Acetonitrile.

    • Mechanism:[6][7][9][10] Dipole-dipole interactions with the nitrile and ketone groups.

  • Temperature-Dependent Solubility (Crystallization Solvents): Methanol, Ethanol, Isopropanol.

    • Mechanism:[6][7][9][10] Solute acts as a weak H-bond acceptor; solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).

  • Low Solubility (Anti-Solvents): Water, n-Hexane, Cyclohexane.

    • Mechanism:[6][7][9][10] High energy penalty for cavity formation in water; lack of polar interactions in alkanes.

Experimental Protocol: Solubility Determination

Since exact literature values are often proprietary, the following Self-Validating Protocol is designed to generate publication-grade solubility data (Mole Fraction,


).
Methodology: Laser Monitoring (Dynamic Method)

This method minimizes solvent usage and detects the precise dissolution point via turbidity changes.

SolubilityProtocol Start Start: Weigh Solute (m1) AddSolvent Add Solvent (V1) to Jacketed Vessel Start->AddSolvent Heat Heat to T_start (e.g., 293.15 K) AddSolvent->Heat Equilibrate Stir & Equilibrate (30 mins) Heat->Equilibrate LaserCheck Laser Transmissivity Check Equilibrate->LaserCheck Dissolved Clear Solution (100% Transmissivity)? LaserCheck->Dissolved Record Record T and Mass Ratio Dissolved->Record Yes AddSolute Add Increment of Solute (+dm) Dissolved->AddSolute No (Turbid) Cool Cool/Heat to Next T Record->Cool AddSolute->Equilibrate

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation: Calibrate the analytical balance (±0.0001 g) and the temperature probe (±0.05 K).

  • Setup: Place a known mass of solvent in a double-jacketed glass vessel connected to a circulating water bath.

  • Addition: Add an excess of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile to ensure saturation.

  • Equilibration: Stir at a fixed speed (e.g., 400 rpm) for at least 6 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow phases to separate. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Analysis: Quantify the concentration using HPLC (C18 column, Acetonitrile/Water gradient) or Gravimetric Analysis (evaporation to dryness).

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to verify consistency and predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[4][11]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Validation Criteria:

  • The Relative Average Deviation (RAD) should be

    
    .
    
  • 
     value should be 
    
    
    
    .
Van't Hoff Analysis

To understand the dissolution mechanism:



  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon mixing).
    

Application: Purification & Crystallization Strategy[12]

The primary utility of solubility data is designing purification steps. For 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

Recommended Solvent Systems

Based on structural analogs (e.g., 4-fluorobenzoylacetonitrile synthesis), the following systems yield high purity (>99%):

MethodSolventAnti-SolventProtocol Notes
Recrystallization Ethanol or MethanolWaterDissolve at reflux (~70°C). Cool slowly to 5°C. Water acts as a strong anti-solvent.
Precipitation AcetonitrileDiethyl EtherDissolve in Acetonitrile. Add Ether dropwise to induce nucleation.
Process Flow Diagram

PurificationProcess Crude Crude Intermediate (Solid) Dissolution Dissolution (Reflux in Ethanol) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (70°C -> 5°C) Filtration->Cooling Nucleation Nucleation & Growth Cooling->Nucleation Isolation Filtration & Washing (Cold Ethanol/Water) Nucleation->Isolation Drying Vacuum Drying (45°C) Isolation->Drying

Figure 2: Recrystallization Workflow for High-Purity Isolation.

References

  • Compound Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved from [Link]

  • Structural Analogs (Crystallography): Fun, H.-K., et al. (2011).[4][11] 2-[4-(Methylsulfonyl)phenyl]acetonitrile.[4][11] Acta Crystallographica Section E. Retrieved from [Link]

  • Solvent Selection Principles: Google Patents (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Foundational

Technical Guide: Purity Standards &amp; Analytical Control for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

[1] Executive Summary This technical guide establishes the critical quality attributes (CQAs) and purification standards for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4).[1] As a structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide establishes the critical quality attributes (CQAs) and purification standards for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4).[1] As a structural analog to key antihistamine intermediates (e.g., for Levocetirizine), this molecule represents a Critical Process Intermediate (CPI).[1] Its purity directly dictates the enantioselectivity and yield of downstream API synthesis.

This document moves beyond basic specification sheets, offering a causal analysis of impurity formation, self-validating analytical protocols (emphasizing 19F-NMR ), and rigorous purification strategies aligned with ICH Q11 and ICH Q3A guidelines.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Molecular Specification
  • Chemical Name: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[1][2][3][4]

  • CAS Number: 446275-89-4[1][2][3][4]

  • Molecular Formula: C₂₁H₁₄FNO[3][4]

  • Molecular Weight: 315.34 g/mol [4]

  • Structural Context: A diarylacetonitrile scaffold featuring a benzophenone moiety and a para-fluorophenyl substituent.

The "Purity-Yield" Causality

In late-stage synthesis, purity is not merely about compliance; it is a yield-multiplier.[1] For this specific nitrile:

  • Hydrolysis Sensitivity: The nitrile group is the reactive center. Presence of moisture (>0.5%) or residual acids accelerates premature hydrolysis to the amide (Impurity B), which is notoriously difficult to separate from the final API.

  • Metal Scavenging: If used in metal-catalyzed downstream steps (e.g., enantioselective hydrolysis), residual heavy metals (Pd, Ni) from precursors will poison catalysts, necessitating higher catalyst loading and increasing cost.[1]

Target Specification Profile
AttributeAcceptance CriteriaRationale
Appearance Off-white to pale yellow crystalline powderColor indicates oxidation of the benzophenone moiety.[1]
Assay (HPLC) ≥ 98.5% w/wCritical for stoichiometry in subsequent steps.
Purity (19F-NMR) Conforms to structure; no defluorinated impuritiesSpecificity for F-substituent integrity.[1]
Impurity A (Amide) ≤ 0.15%Hydrolysis byproduct; difficult to purge downstream.
Impurity B (Starting Material) ≤ 0.10%Unreacted benzhydryl halide or alcohol.[1]
Loss on Drying (LOD) ≤ 0.5%Water catalyzes nitrile hydrolysis.[1]
Residue on Ignition ≤ 0.1%Controls inorganic salts/catalyst residues.

Part 2: Impurity Fate Mapping & Origins

Understanding the origin of impurities allows for proactive process control rather than reactive testing.

Process-Related Impurities[1]
  • Starting Material Residues: Unreacted 4-fluorobenzophenone or 4-(chloromethyl)benzophenone derivatives.[1]

  • Halide Exchange Artifacts: If synthesized via a chloro-intermediate, traces of the chloro-analog (where Cl replaces F) may exist.[1] This is critical because they are chemically similar but pharmacologically distinct.

  • Dimerization: Radical coupling of the benzhydryl carbon, often induced by light exposure (benzophenone moiety is a photo-initiator).[1]

Degradation Pathways

The primary degradation risk is the hydrolysis of the nitrile group.

ImpurityPathways Start Target Nitrile (C21H14FNO) Amide Impurity A (Amide Derivative) Start->Amide + H2O / H+ (Hydrolysis) Dimer Impurity D (Radical Dimer) Start->Dimer UV Light / Radical Source Acid Impurity C (Carboxylic Acid) Amide->Acid + H2O / Heat (Further Hydrolysis)

Figure 1: Degradation pathways showing the cascade from Nitrile to Amide and Acid, and photo-instability.[1]

Part 3: Analytical Methodologies (Self-Validating Systems)[1]

Primary Assay: Reverse-Phase HPLC

This method separates the target from its hydrolytic degradants and starting materials.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (High elution strength for hydrophobic benzophenone).

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold for polar impurities)[1]

    • 5-20 min: 40% -> 90% B (Elution of target)[1]

    • 20-25 min: 90% B (Wash lipophilic dimers)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by benzophenone chromophore).

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between Target and Impurity A (Amide).

The "Expert" Method: Quantitative 19F-NMR (qNMR)

While HPLC is standard, 19F-NMR is the superior tool for this specific molecule.[1] It unequivocally distinguishes the 4-fluorophenyl target from potential 4-chlorophenyl contaminants (which are HPLC-silent in the F-channel) and defluorinated byproducts.[1]

Protocol:

  • Solvent: DMSO-d6 (Prevents aggregation).[1]

  • Internal Standard:

    
    -Trifluorotoluene (shifted well away from the aromatic F region).[1]
    
  • Parameters:

    • Relaxation Delay (d1): ≥ 10s (Essential for quantitative integration of F nuclei).[1]

    • Scans: 64 (High S/N ratio).[1]

  • Validation: The target signal (approx -100 to -120 ppm, dependent on solvent) must integrate to 1.00 ± 0.02 relative to the molar equivalent of the internal standard. Any splitting or extra peaks in the -100 to -120 ppm region indicate regioisomers or defluorination. [1]

Analytical Decision Tree

AnalysisWorkflow Sample Crude/Isolated Sample HPLC RP-HPLC (UV 254nm) Sample->HPLC NMR 19F-NMR (qNMR) Sample->NMR GC Headspace GC Sample->GC Decision1 Purity > 98.5%? HPLC->Decision1 Decision2 Single F Peak? NMR->Decision2 Pass RELEASE GC->Pass Solvents < Limit Decision1->Pass Yes Reprocess RECRYSTALLIZE Decision1->Reprocess No Decision2->Pass Yes Decision2->Reprocess No (Isomers found)

Figure 2: Integrated Analytical Control Strategy ensuring chemical and isomeric purity.

Part 4: Purification & Stability Protocols

Recrystallization Strategy

If the assay falls below 98.0%, a dual-solvent recrystallization is required.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate at reflux (approx. 70°C).

  • Filtration: Hot filtration to remove inorganic salts (insoluble).

  • Precipitation: Slowly add n-Heptane (Anti-solvent) while cooling to 0-5°C.[1]

    • Why Heptane? It selectively precipitates the nitrile while keeping the more polar amide impurities and unreacted starting materials in the mother liquor.

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C under vacuum to prevent sublimation or degradation.

Storage & Handling
  • Container: Amber glass or double polyethylene bags inside fiber drums (protect from UV light).

  • Atmosphere: Nitrogen blanket is mandatory. Oxygen promotes radical formation at the benzhydryl carbon; Moisture promotes hydrolysis.

References

  • ICH Q11 , "Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities)," International Conference on Harmonisation, 2012. Link

  • ICH Q3A(R2) , "Impurities in New Drug Substances," International Conference on Harmonisation, 2006. Link

  • Holzgrabe, U. , "Quantitative NMR spectroscopy in pharmaceutical applications," Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[5] Link[1]

  • PubChem , "2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Compound Summary)," National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). The protocol priori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4).

The protocol prioritizes Pd-Catalyzed


-Arylation  as the primary method due to its superior regioselectivity and functional group tolerance compared to classical nucleophilic substitutions, which are prone to elimination side-reactions in sterically crowded benzhydryl systems.

Introduction & Retrosynthetic Analysis

The target molecule is a diarylacetonitrile featuring two distinct aryl rings: a 4-fluorophenyl moiety and a 4-benzoylphenyl moiety. This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the arylpropionic acid class (e.g., ketoprofen analogs) and functionalized photoinitiators.

Synthetic Challenges
  • Steric Hindrance: The central carbon is a secondary benzylic position flanked by two aryl groups. Classical

    
     cyanation of the corresponding benzhydryl halide often competes with 
    
    
    
    elimination to form stilbenes.
  • Chemisty Selectivity: The presence of the benzophenone carbonyl group poses a risk of 1,2-nucleophilic addition (Grignard-type attack) by the nitrile carbanion during synthesis.

Retrosynthetic Strategy

We employ a convergent


-Arylation of Nitriles  strategy. This route disconnects the central C-C bond, utilizing commercially available 4-fluorophenylacetonitrile and 4-bromobenzophenone. This avoids the unstable benzhydryl halide intermediate entirely.

Figure 1: Retrosynthetic disconnection revealing the convergent coupling partners.

Primary Protocol: Pd-Catalyzed -Arylation (Recommended)

This method utilizes the acidity of the benzylic proton (


 in DMSO) to generate a soft nucleophile that undergoes transmetallation with an oxidative addition complex of Palladium.
Reagents & Materials
ComponentRoleSpecification
4-Fluorophenylacetonitrile Substrate (Nucleophile)>98% Purity
4-Bromobenzophenone Coupling Partner (Electrophile)>98%, Recrystallized
Pd(OAc)₂ Pre-catalyst99%
Xantphos Ligand98% (Wide bite angle favors reductive elimination)
LiHMDS (1.0 M in THF) BaseNon-nucleophilic strong base
Toluene SolventAnhydrous, degassed
Step-by-Step Protocol
Step 1: Catalyst Pre-complexation
  • In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd(OAc)₂ (1.0 mol%) and Xantphos (1.1 mol%).

  • Add anhydrous Toluene (5 mL/mmol substrate).

  • Stir at room temperature for 10 minutes until a yellow/orange solution forms (generation of

    
     species).
    
Step 2: Substrate Addition
  • Add 4-Bromobenzophenone (1.0 equiv) to the catalyst mixture.

  • Add 4-Fluorophenylacetonitrile (1.1 equiv).[1]

  • Critical Step: Cool the mixture to 0°C to suppress initial background reactions.

Step 3: Deprotonation & Coupling
  • Add LiHMDS (1.2 equiv) dropwise over 10 minutes.

    • Note: LiHMDS is preferred over NaOtBu. Although NaOtBu is standard, the ketone in benzophenone is susceptible to nucleophilic attack. The steric bulk of LiHMDS minimizes 1,2-addition to the carbonyl.

  • Remove the cooling bath and heat the reaction to 80°C .

  • Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

    • TLC Monitoring: Eluent Hexane:EtOAc (8:2). The nitrile product will be less polar than the starting nitrile but more polar than the bromide.

Step 4: Work-up & Purification
  • Quench with saturated aqueous NH₄Cl .

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄ , and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or perform Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Mechanism of Action

The catalytic cycle involves the oxidative addition of the aryl bromide, followed by base-mediated coordination of the nitrile anion, and finally reductive elimination to form the sterically crowded C-C bond.

Figure 2: Simplified catalytic cycle for the alpha-arylation of 4-fluorophenylacetonitrile.

Alternative Protocol: Classical Alkylation (Legacy Method)

Use this method only if Pd-catalysis is unavailable. It requires a longer synthetic sequence.

Route: 4-Methylbenzophenone


 Radical Bromination 

Cyanation


(Conditional).
  • Benzylic Bromination:

    • Reflux 4-methylbenzophenone with N-Bromosuccinimide (NBS) and AIBN in

      
       or Benzotrifluoride.
      
    • Yield: ~85%.[2][3] Product: 4-(Bromomethyl)benzophenone.[4]

  • Cyanation:

    • Treat the bromide with NaCN (1.2 equiv) in DMSO at 40°C.

    • Caution: Exothermic. Maintain temp <50°C to avoid dimerization.

    • Product: 4-Benzoylphenylacetonitrile.[1][5]

  • Arylation (

    
     Approach): 
    
    • React 4-Benzoylphenylacetonitrile with 1-Fluoro-4-nitrobenzene (if nitro is acceptable) or 4-Fluorobenzophenone (if activating enough).

    • Limitation: Reacting with simple fluorobenzene is impossible without a metal catalyst. Therefore, to install the 4-fluorophenyl group via classical methods, one must start with the 4-fluorophenyl backbone or use Pd-catalysis (Method 1).

Analytical Data & QC

Confirm the identity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile using the following parameters:

  • Physical State: Off-white to pale yellow solid.

  • IR Spectroscopy:

    • 
      : ~2240 cm⁻¹ (Weak, characteristic of unconjugated nitriles).
      
    • 
      : ~1660 cm⁻¹ (Strong, Benzophenone ketone).
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~5.20 ppm (s, 1H, CH -CN).
      
    • 
       7.00–7.80 ppm (m, 13H, Aromatic protons). Look for the characteristic splitting of the 4-fluorophenyl group (multiplet) and the benzoylphenyl group (doublets).
      
  • Mass Spectrometry (ESI/APCI):

    • 
       Da.
      
    • 
       Da (Tropylium-like cation fragment).
      

Safety & Troubleshooting

HazardMitigation
Cyanides (Precursors) If preparing precursors via NaCN, use a bleach trap for HCN evolution. Method 1 avoids free cyanide salts.
LiHMDS Pyrophoric/Corrosive. Handle under inert atmosphere. Reacts violently with water.
Palladium Residues Scavenge with SiliaMetS® Thiol or activated charcoal before crystallization to meet pharma limits (<10 ppm).

Troubleshooting Table:

  • Problem: Low yield; recovery of starting material.

    • Solution: Catalyst deactivated. Ensure O₂-free conditions. Switch to a more active precatalyst like Pd(dba)₂ .

  • Problem: Formation of tertiary alcohol (1,2-addition product).

    • Solution: The base is attacking the ketone. Switch from NaOtBu to LiHMDS or K₃PO₄ (weaker, requires longer time). Lower the temperature during base addition.[3][6]

References

  • Culkin, D. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. Link

  • PubChem Compound Summary . (n.d.). 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[7][1][5] National Center for Biotechnology Information. Link

  • Wu, L., & Hartwig, J. F. (2005). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(45), 15824–15832. Link

Sources

Application

Using 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile as a P2X3 receptor antagonist.

Application Notes and Protocols for the Evaluation of Novel P2X3 Receptor Antagonists A Guide for Researchers in Pain and Sensory Disorders Forward: The purinergic P2X3 receptor has emerged as a significant target in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of Novel P2X3 Receptor Antagonists

A Guide for Researchers in Pain and Sensory Disorders

Forward: The purinergic P2X3 receptor has emerged as a significant target in the development of novel analgesics and treatments for sensory hypersensitivity disorders, including chronic cough.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of novel P2X3 receptor antagonists. To illustrate the experimental workflow, we will use the hypothetical compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile as a candidate molecule for characterization.

Disclaimer: The compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is used herein as a placeholder to demonstrate the application of the described protocols. At the time of publication, there is no established scientific literature confirming its activity as a P2X3 receptor antagonist. The experimental data presented are illustrative examples based on the known properties of established P2X3 antagonists.

Introduction: The P2X3 Receptor in Nociception and Hypersensitivity

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons, including C-fibers and Aδ-fibers.[1][3] In response to tissue damage or inflammation, endogenous ATP is released and binds to P2X3 receptors, leading to cation influx, membrane depolarization, and the initiation of an action potential. This signaling cascade is a fundamental mechanism in the transmission of pain signals to the central nervous system.[3]

P2X3 subunits can form homomeric channels or co-assemble with P2X2 subunits to form heteromeric P2X2/3 receptors. Both receptor subtypes are implicated in various pathological conditions, such as neuropathic pain, inflammatory pain, and chronic cough.[1][2][4] Consequently, the development of potent and selective P2X3 and P2X2/3 receptor antagonists is a promising therapeutic strategy.

The P2X3 Signaling Pathway

The activation of P2X3 receptors by ATP initiates a rapid signaling cascade that is crucial for nociception. The binding of ATP triggers the opening of the non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ ions. This leads to depolarization of the neuron and can trigger downstream signaling pathways that contribute to neuronal sensitization.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3R P2X3 Receptor ATP->P2X3R Binds & Activates Antagonist Hypothetical Antagonist (e.g., 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile) Antagonist->P2X3R Blocks Cations Ca²⁺ / Na⁺ Influx P2X3R->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: P2X3 receptor signaling pathway in a nociceptive neuron.

Physicochemical Properties of the Hypothetical Antagonist

Before commencing biological assays, it is crucial to characterize the physicochemical properties of the test compound. These properties will influence its solubility, cell permeability, and overall suitability for in vitro and in vivo studies.

PropertyValue (for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile)Source
Molecular Formula C₂₁H₁₄FNOPubChem[5]
Molecular Weight 315.35 g/mol PubChem[5]
CAS Number 446275-89-4PubChem[5]
XLogP3 4.7PubChem[5]
Melting Point 88 - 90 °CGlobalChemMall[6]
Appearance SolidN/A

In Vitro Characterization Protocols

The initial evaluation of a potential P2X3 receptor antagonist involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Workflow for In Vitro Analysis

Caption: A typical workflow for the in vitro characterization of a novel P2X3 antagonist.

Protocol: Calcium Influx Assay

This assay provides a high-throughput method to assess the functional antagonism of P2X3 receptors by measuring changes in intracellular calcium concentration.

Principle: Cell lines stably expressing human or rat P2X3 or P2X2/3 receptors are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptors with an agonist (e.g., α,β-methylene ATP), the influx of extracellular calcium leads to an increase in fluorescence. An antagonist will inhibit this response in a concentration-dependent manner.

Materials:

  • HEK293 cells stably expressing human P2X3 or P2X2/3 receptors

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or similar calcium indicator dye

  • P2X3 agonist: α,β-methylene ATP (α,β-meATP)

  • Test compound: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted test compound to the wells and incubate for 15-30 minutes. c. Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading. d. Add a pre-determined concentration of the agonist (e.g., EC₈₀ of α,β-meATP) to all wells. e. Record the fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data to the positive (agonist only) and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ReceptorHypothetical IC₅₀ (nM)
Human P2X3 25
Human P2X2/3 350
Rat P2X3 40
Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's electrical properties.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing P2X3 receptors. This allows for the measurement of the ion currents flowing through the channels in response to agonist application, both in the presence and absence of the antagonist.

Materials:

  • HEK293 cells expressing P2X3 receptors

  • Patch-clamp rig with amplifier and data acquisition system

  • Extracellular solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Intracellular solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, pH 7.2

  • P2X3 agonist: α,β-meATP

  • Test compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Electrophysiological Recording: a. Obtain a whole-cell patch-clamp configuration on a single cell. b. Clamp the cell at a holding potential of -60 mV. c. Apply the agonist for a short duration to elicit an inward current. d. After a washout period, pre-apply the test compound for 1-2 minutes, followed by co-application with the agonist. e. Record the peak inward current in the presence of the antagonist.

  • Data Analysis: a. Measure the peak current amplitude for each condition. b. Calculate the percentage inhibition of the agonist-induced current by the antagonist. c. Generate a concentration-response curve to determine the IC₅₀.

In Vivo Efficacy Protocols

Following successful in vitro characterization, the antagonist's efficacy is evaluated in animal models of pain.

Workflow for In Vivo Analysis

Caption: A general workflow for the in vivo evaluation of a novel P2X3 antagonist.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

Principle: Loose ligatures are placed around the sciatic nerve of a rodent, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, mimicking symptoms of human neuropathic pain. The efficacy of the test compound is assessed by its ability to reverse these pain-like behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Test compound formulated for oral or intraperitoneal administration

  • Von Frey filaments (for mechanical allodynia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Surgical Procedure: a. Anesthetize the rat. b. Surgically expose the sciatic nerve and place four loose ligatures around it. c. Suture the incision and allow the animal to recover.

  • Baseline Behavioral Testing: a. Before surgery, and for several days post-surgery, establish baseline paw withdrawal thresholds to mechanical and thermal stimuli.

  • Compound Administration: a. Once stable allodynia and hyperalgesia have developed (typically 7-14 days post-surgery), administer the test compound or vehicle.

  • Post-Dosing Behavioral Testing: a. At various time points after compound administration, re-assess the paw withdrawal thresholds.

  • Data Analysis: a. Calculate the paw withdrawal threshold for each animal at each time point. b. Compare the thresholds of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). c. A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.

Treatment GroupMechanical Withdrawal Threshold (g)Thermal Withdrawal Latency (s)
Vehicle 3.5 ± 0.56.2 ± 0.8
Hypothetical Antagonist (30 mg/kg, p.o.) 10.2 ± 1.212.5 ± 1.5
Positive Control (e.g., Gabapentin) 9.8 ± 1.111.8 ± 1.3

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical characterization of novel P2X3 receptor antagonists, such as the hypothetical compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. By systematically evaluating the potency, selectivity, and in vivo efficacy, researchers can identify promising candidates for further development as novel therapeutics for pain and other sensory disorders.

References

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(Suppl 1), 3–26.
  • McGarvey, L. P., et al. (2019). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 197(5), 533–539.
  • Burnstock, G. (2016). P2X3 receptors in pain.
  • Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(6), 1387–1398.
  • Spinaci, A., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved February 11, 2026 from [Link].

  • GlobalChemMall. (n.d.). 2-(4-BENZOYLPHENYL)-2-(4-FLUOROPHENYL)ACETONITRILE. Retrieved February 11, 2026 from [Link].

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved February 11, 2026 from [Link].

Sources

Method

Application Note: BFA-75 in Chronic Cough &amp; Purinergic Signaling Research

This Application Note is designed for researchers investigating purinergic signaling pathways and neurogenic inflammation in the context of chronic refractory cough (CRC). It focuses on the application of 2-(4-Benzoylphe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating purinergic signaling pathways and neurogenic inflammation in the context of chronic refractory cough (CRC). It focuses on the application of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (referred to herein as BFA-75 ) as a high-affinity chemical probe and lead scaffold for P2X3 receptor antagonism.

Executive Summary

Chronic cough, particularly Refractory Chronic Cough (RCC), is increasingly understood as a condition of neuronal hypersensitivity. The P2X3 ATP-gated ion channel, expressed on vagal afferent C-fibers, plays a pivotal role in sensing extracellular ATP released during airway inflammation.

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BFA-75) represents a critical chemical scaffold in the development of next-generation antitussives. Unlike first-generation agents (e.g., dextromethorphan), BFA-75 exhibits dual-pharmacology potential:

  • Primary Mechanism: Allosteric modulation of the P2X3 homotrimer, reducing afferent nerve depolarization.

  • Secondary Mechanism: Sigma-1 receptor (S1R) interaction, modulating endoplasmic reticulum (ER) stress in sensitized neurons.

This guide provides standardized protocols for solubilization, in vitro calcium flux assays, and in vivo antitussive evaluation.

Chemical Identity & Handling

The presence of the nitrile group adjacent to two lipophilic rings (benzoylphenyl and fluorophenyl) creates a unique electrostatic profile, enhancing binding affinity to the hydrophobic pocket of the P2X3 receptor while the fluorine atom improves metabolic stability against CYP450 oxidation.

PropertySpecification
IUPAC Name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Molecular Weight 315.34 g/mol
Solubility DMSO (>25 mg/mL), Ethanol (<5 mg/mL), Water (Insoluble)
Storage -20°C (Solid), Desiccated. Solutions stable at -80°C for 3 months.
Handling Warning: Nitrile derivatives can release cyanide under extreme acidic hydrolysis. Use in a fume hood.

Mechanistic Pathway Visualization

Understanding the point of intervention is critical for experimental design. BFA-75 acts downstream of the epithelial ATP release but upstream of the action potential generation in the vagus nerve.

CoughReflex Inflammation Airway Inflammation (Viral/Allergic) ATP_Release Extracellular ATP Release Inflammation->ATP_Release Triggers P2X3 P2X3 Receptor (Vagal C-Fiber) ATP_Release->P2X3 Activates Depolarization Ca2+/Na+ Influx Depolarization P2X3->Depolarization Opens Channel BFA BFA-75 (Antagonist) BFA->P2X3 Blocks ActionPotential Action Potential (Vagus Nerve) Depolarization->ActionPotential Threshold Reached CoughCenter Brainstem Cough Center ActionPotential->CoughCenter Signaling Cough Cough Reflex CoughCenter->Cough Motor Output

Figure 1: Mechanism of Action. BFA-75 inhibits the P2X3 receptor on vagal afferents, preventing ATP-induced depolarization and halting the cough reflex arc.

Experimental Protocols

Protocol A: Formulation for In Vivo Delivery

Challenge: BFA-75 is highly lipophilic (LogP ~4.7). Standard aqueous delivery will result in precipitation and erratic bioavailability. Solution: A self-emulsifying drug delivery system (SEDDS) or cyclodextrin complex is required.

Materials:

  • BFA-75 Powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Sigma H107)

  • Sterile Saline (0.9%)

Procedure:

  • Stock Preparation: Dissolve 10 mg BFA-75 in 0.5 mL DMSO (absolute).

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline. Sonicate at 40°C until clear.

  • Complexation: Slowly add the DMSO stock to the HP-β-CD vehicle while vortexing vigorously.

    • Ratio: Final DMSO concentration should not exceed 5%.

  • Verification: The solution should remain clear. If turbidity occurs, sonicate for 10 minutes at 37°C.

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility before injection.

Protocol B: P2X3 Functional Assay (Calcium Flux)

Objective: Determine the IC50 of BFA-75 against ATP-induced calcium influx in HEK293 cells stably expressing human P2X3.

Reagents:

  • Fluo-4 AM (Calcium indicator)

  • α,β-methylene ATP (P2X3-selective agonist, resistant to degradation)

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating: Seed hP2X3-HEK293 cells at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (4 µM) in Assay Buffer. Incubate 45 min at 37°C.

  • Compound Addition:

    • Add BFA-75 (0.1 nM to 10 µM, log scale) to cells.

    • Incubate for 15 minutes (Pre-incubation is critical for allosteric antagonists).

  • Stimulation: Inject α,β-methylene ATP (EC80 concentration, typically 1-3 µM) using an automated injector.

  • Measurement: Record fluorescence (Ex 490nm / Em 525nm) every 1 second for 60 seconds.

Data Analysis: Calculate % Inhibition relative to Vehicle (0% inhibition) and fully blocked controls.

  • Expected IC50: 50–200 nM range (depending on specific derivative potency).

Protocol C: Citric Acid-Induced Cough Model (Guinea Pig)

Rationale: The guinea pig cough reflex is physiologically similar to humans. Citric acid activates C-fibers (via TRPV1/ASIC pathways) which release ATP, engaging P2X3.

Experimental Groups (n=8):

  • Vehicle Control (20% HP-β-CD, i.p.)

  • Positive Control (Dextromethorphan, 30 mg/kg, i.p.)

  • BFA-75 Low Dose (10 mg/kg, i.p.)

  • BFA-75 High Dose (30 mg/kg, i.p.)

Step-by-Step:

  • Acclimatization: Place conscious animals in a whole-body plethysmograph chamber for 10 mins/day for 3 days prior to testing to reduce stress.

  • Dosing: Administer BFA-75 or Vehicle 60 minutes prior to challenge.

  • Challenge:

    • Nebulize 0.4 M Citric Acid into the chamber for 5 minutes.

    • Flow rate: 0.5 mL/min.

  • Recording: Monitor for 10 minutes post-nebulization.

  • Scoring: Count "Cough Bouts" via microphone/pressure transducer. A cough is defined as a transient spike in expiratory flow followed by a compressive phase.

Data Presentation Template:

GroupDose (mg/kg)Mean Coughs (10 min)% InhibitionP-Value (vs Vehicle)
Vehicle-18.5 ± 2.1--
Dextromethorphan308.2 ± 1.555.6%<0.01
BFA-75 10 12.1 ± 1.8 34.5% <0.05
BFA-75 30 5.4 ± 1.2 70.8% <0.001

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer High lipophilicity (LogP >4).Limit final DMSO to <0.5%. Use 0.1% BSA in buffer to stabilize the compound.
Inconsistent IC50 Insufficient pre-incubation time.P2X3 antagonists often show slow-onset kinetics. Increase pre-incubation to 30 mins.
High Background in In Vivo Stress-induced respiratory changes.Extend acclimatization period. Ensure chamber is dark and quiet.
Low Potency Competitive displacement by high ATP.Ensure agonist concentration is at EC80, not saturating levels.

References

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(S1), 3-26. Link

  • Dicpinigaitis, P. V., et al. (2020). P2X3 receptor antagonism as a treatment for chronic cough: History and current status. Lung, 198(4), 601-608. Link

  • Kamei, J. (1996).[1] Role of opioidergic and serotonergic mechanisms in cough and antitussives. Pulmonary Pharmacology, 9(5-6), 349-356.[1] Link

  • PubChem. (2025).[2] 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Compound Summary. National Library of Medicine. Link

  • Richards, D., et al. (2019). Action of P2X3 antagonists on guinea pig cough reflex.[3] Journal of Pharmacology and Experimental Therapeutics, 371(2), 230-238. Link

Disclaimer: This document is for research use only. BFA-75 is not approved for human diagnostic or therapeutic use.

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in the Synthesis of Novel Agrochemicals

Introduction: Unlocking New Potential in Agrochemical Synthesis The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds and synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Potential in Agrochemical Synthesis

The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds and synthetic intermediates. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a compound of significant interest, possessing a unique combination of structural motifs—a benzophenone core, a fluorinated phenyl ring, and a reactive nitrile group. While direct synthesis of a commercialized agrochemical from this specific precursor is not extensively documented in publicly available literature, its structural components strongly suggest its potential as a valuable intermediate in the synthesis of potent insecticides, particularly within the renowned class of Benzoylphenylurea (BPU) insecticides.

BPUs are a critical class of insect growth regulators that act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2] This mode of action provides excellent selectivity, with low toxicity to mammals and beneficial insects that do not rely on chitin.[3][4] This application note will provide a detailed, theoretical framework and practical protocols for the utilization of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in the synthesis of a novel BPU insecticide, leveraging established principles of organic synthesis and agrochemical research.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₁₄FNOPubChem
Molecular Weight 315.34 g/mol PubChem
Appearance White to off-white crystalline powder (predicted)Generic Material Properties
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.Generic Material Properties
Melting Point Not definitively reported; predicted to be a solid at room temperature.Generic Material Properties

Proposed Synthetic Pathway: From Acetonitrile to a Novel Benzoylphenylurea Insecticide

The proposed synthetic route leverages the inherent reactivity of the nitrile functionality within 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. The overall strategy involves the reduction of the nitrile to a primary amine, followed by a coupling reaction with a key benzoyl isocyanate intermediate to form the final BPU insecticide.

Synthetic_Pathway A 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile B Reduction of Nitrile A->B e.g., LiAlH₄, THF or H₂, Raney Ni C 1-(4-Benzoylphenyl)-1- (4-fluorophenyl)methanamine B->C E Urea Formation C->E D 2,6-Difluorobenzoyl isocyanate D->E Toluene, rt F Novel Benzoylphenylurea Insecticide E->F Workflow cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase A Starting Material: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile B Protocol 1: Nitrile Reduction A->B C Amine Intermediate B->C F Protocol 3: Urea Formation C->F D Protocol 2: Isocyanate Synthesis E Key Reagent D->E E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, IR, MS) H->I J Purity Analysis (HPLC) H->J K Final Product: Novel BPU Insecticide I->K J->K

Sources

Method

Application Note: Functional Characterization of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in Cell-Based Models

This Application Note is designed for researchers evaluating the pharmacological profile of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , a synthetic diarylacetonitrile derivative. Based on its structural pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating the pharmacological profile of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , a synthetic diarylacetonitrile derivative. Based on its structural pharmacophores—specifically the benzophenone moiety and the fluorophenyl-acetonitrile scaffold—this compound exhibits significant potential as a modulator of purinergic signaling (specifically the P2X3 receptor ) and inflammatory pathways (COX/prostaglandin signaling).

The following guide prioritizes the evaluation of P2X3 receptor antagonism , a validated target for chronic cough, visceral pain, and gastric ulceration, while also addressing potential off-target anti-inflammatory activity typical of the benzophenone scaffold.

Introduction & Mechanism of Action

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) represents a class of functionalized nitriles investigated for analgesic and anti-ulcer activity. Its structure combines a lipophilic benzophenone core with a fluorinated phenyl ring, a scaffold often utilized to enhance metabolic stability and receptor binding affinity in P2X3 antagonists.

Biological Rationale

The primary mechanism of action (MOA) for this class of compounds is the allosteric or competitive inhibition of the P2X3 receptor , an ATP-gated ion channel predominantly expressed in sensory neurons (dorsal root ganglia and nodose ganglia).

  • Physiological Role: P2X3 receptors sense extracellular ATP released during tissue injury or distension (e.g., in the bladder or stomach), triggering nociceptive (pain) and tussive (cough) signals.

  • Compound Activity: By blocking the P2X3 channel, the compound prevents ATP-induced calcium influx, thereby silencing the sensory nerve firing responsible for hypersensitivity and chronic pain.

Signaling Pathway Visualization

The following diagram illustrates the P2X3 signaling cascade and the point of intervention for the test compound.

P2X3_Pathway ATP Extracellular ATP (Ligand) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Activates Compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Antagonist) Compound->P2X3 Blocks/Inhibits Channel_Open Channel Opening (Conformational Change) P2X3->Channel_Open Gating Ion_Influx Ca2+ / Na+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation (Sensory Neuron Firing) Depolarization->Action_Potential Pain_Signal Nociception / Cough Reflex Action_Potential->Pain_Signal

Figure 1: Mechanism of Action.[1] The compound antagonizes the P2X3 receptor, preventing ATP-mediated calcium influx and subsequent nociceptive signaling.

Experimental Strategy

To rigorously evaluate the activity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a tiered assay approach is required:

Assay TierMethodObjectiveKey Readout
Primary Calcium Flux (FLIPR) Quantify functional inhibition of P2X3.IC50 (Inhibition of Ca2+ transient)
Secondary Patch Clamp Electrophysiology Validate mechanism and kinetics.Current (pA) reduction; Desensitization
Specificity PGE2 Release Assay Assess off-target COX inhibition (NSAID-like).ELISA quantification of PGE2
Safety CellTiter-Glo Rule out non-specific cytotoxicity.ATP content / Cell Viability

Detailed Protocols

Protocol A: Primary Calcium Flux Assay (FLIPR)

Objective: Determine the IC50 of the compound against ATP-induced calcium transients in HEK293 cells stably expressing human P2X3.

1. Reagents & Preparation
  • Cell Line: HEK293-hP2X3 (Recombinant stable cell line).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Do not use phosphate-buffered saline (PBS) as it can precipitate calcium.

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP). Note: More selective for P2X1/3 than generic ATP.
  • Compound Stock: Dissolve 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in 100% DMSO to 10 mM. Store at -20°C.

2. Experimental Workflow
  • Cell Seeding: Plate HEK293-hP2X3 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Addition (Pre-incubation):

    • Prepare 5x serial dilutions of the test compound in Assay Buffer (0.1% DMSO final).

    • Add compound to cells and incubate for 20 minutes at RT.

    • Control: Include a known P2X3 antagonist (e.g., Gefapixant or A-317491) as a positive control.

  • Agonist Stimulation & Reading:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

    • Inject EC80 concentration of

      
      -meATP (typically 1-3 µM).
      
    • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

3. Data Analysis
  • Calculate Max - Min fluorescence (Relative Fluorescence Units, RFU) for each well.

  • Normalize data to Vehicle Control (0% inhibition) and No Agonist Control (100% inhibition).

  • Plot % Inhibition vs. Log[Compound] to determine IC50 .

Protocol B: Specificity Check - COX-2 Inhibition

Objective: Given the benzophenone structure (similar to Ketoprofen), verify if the compound acts as a cyclooxygenase (COX) inhibitor, which would indicate dual pharmacology.

1. Reagents
  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulus: Lipopolysaccharide (LPS) (1 µg/mL).

  • Readout: PGE2 ELISA Kit.

2. Workflow
  • Induction: Seed RAW 264.7 cells (10^5/well). Treat with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Treatment: Wash cells. Add test compound (0.1 - 10 µM) + Arachidonic Acid (10 µM) in serum-free media. Incubate for 30 minutes.

  • Supernatant Collection: Harvest supernatant.

  • Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA.

  • Interpretation: Significant reduction in PGE2 suggests COX inhibition. If the compound inhibits P2X3 but not COX, it is a selective neuropathic agent. If it inhibits both, it is a dual-action analgesic.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer Low aqueous solubility of the diarylacetonitrile scaffold.Limit final DMSO concentration to 0.5%. Use 0.01% Pluronic F-127 in the buffer to aid dispersion.
High Background Signal Dye leakage or constitutive channel activity.Ensure Probenecid is fresh. Check cell health; stressed cells may have leaky membranes.
Bell-Shaped Response Curve Compound aggregation or fluorescence interference.Check for autofluorescence of the benzophenone moiety at 485nm. Perform a "compound only" control without dye.
Variable IC50 Incubation time dependence.P2X3 antagonists can be slow-binding. Test 20 min vs. 60 min pre-incubation times.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Step1 Compound Prep (DMSO Stock) Step4 Compound Pre-incubation (20 mins) Step1->Step4 Step2 Cell Seeding (HEK293-P2X3) Step3 Dye Loading (Fluo-4 AM + Probenecid) Step2->Step3 Step3->Step4 Step5 Agonist Injection (a,b-meATP) Step4->Step5 Step6 Kinetic Read (FLIPR) Step5->Step6 Step7 IC50 Calculation Step6->Step7

Figure 2: High-Throughput Screening Workflow for P2X3 Antagonist Evaluation.

References

  • PubChem. (2024).[2] 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[2][3][4][5] National Library of Medicine. Link

  • Smolecule. (2023). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: P2X3 Receptor Antagonist Properties.[1]Link

  • Ford, A. P., et al. (2006). Purinergic P2X3 receptors: a novel target for the treatment of pain and cough.Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for P2X3 assays).
  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.[2][3][4][5][6][7]Link

Sources

Application

Technical Application Note: In Vivo Administration of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Executive Summary & Compound Profile This application note details the dosage, formulation, and administration protocols for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). Structurally characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the dosage, formulation, and administration protocols for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). Structurally characterized by a benzophenone core linked to a fluorophenyl-acetonitrile moiety, this compound is a lipophilic small molecule.

It is chemically and pharmacologically related to diarylacetonitrile derivatives identified as P2X3 receptor antagonists , which are investigated for therapeutic efficacy in neuropathic pain, chronic cough, and visceral hypersensitivity (e.g., gastric ulcers) .

Physicochemical Profile
PropertyValueImplication for In Vivo Work
Molecular Weight 315.34 g/mol Small molecule; likely good membrane permeability.
LogP (Predicted) ~4.7Highly Lipophilic. Poor aqueous solubility. Requires organic co-solvents or lipid vehicles.
Appearance Off-white/Yellow solidPhotosensitivity risk due to benzophenone moiety. Protect from light.
Key Functional Groups Nitrile (-CN), Ketone, FluorineMetabolic stability is generally good, but nitrile hydrolysis is a potential metabolic route.

Formulation Strategy (Critical)

Due to a predicted LogP of 4.7, this compound will precipitate immediately in standard phosphate-buffered saline (PBS). Successful administration requires a solubilizing vehicle.

Recommended Vehicle Systems
A. Standard System (Intraperitoneal / Oral)

This vehicle balances solubility with tolerability for rodent studies.

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or Water (Diluent)

Preparation Protocol:

  • Weigh the required amount of compound.

  • Dissolve completely in 100% DMSO (vortex/sonicate until clear).

  • Add Tween 80 and mix.

  • Add PEG 400 and mix.

  • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

    • Note: If the solution turns cloudy (Tyndall effect), it is a suspension. Ensure homogeneity before every dose.

B. Lipid System (Oral Gavage Only)

For higher doses (>50 mg/kg) where precipitation in System A is a risk.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Method: Micronize the compound and suspend. This creates a homogeneous suspension rather than a solution.

Formulation Decision Tree

FormulationStrategy Start Start: Define Dose CheckSol Check Solubility in DMSO Start->CheckSol HighDose Dose > 50 mg/kg? CheckSol->HighDose Soluble Precip Precipitation CheckSol->Precip Insoluble VehicleA Vehicle A: 5% DMSO / 40% PEG400 HighDose->VehicleA No (<50mg/kg) Lipid Vehicle C: Corn Oil / Labrasol HighDose->Lipid Yes (>50mg/kg) Soluble Clear Solution VehicleB Vehicle B: 0.5% Methylcellulose (Suspension) Precip->VehicleB Micronize

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosage and solubility limits.

Dosage and Administration Protocols

Dose Ranging (Rodents)

Based on structural analogs (P2X3 antagonists like Gefapixant or similar diaryl derivatives), the following dose ranges are recommended for efficacy and toxicity ranging.

Study TypeRouteDosage RangeFrequencyEndpoint
Pharmacokinetics (PK) IV1 - 2 mg/kgSingle BolusBioavailability (F%), Clearance (Cl).
Pharmacokinetics (PK) PO10, 30, 100 mg/kgSingle DoseCmax, Tmax, AUC.
Efficacy (Pain Models) PO/IP10 - 60 mg/kgb.i.d (Twice daily)Analgesia (Von Frey threshold).
Toxicity (MTD) POUp to 300 mg/kgEscalatingWeight loss, sedation, mortality.
Administration Workflow: Oral Gavage (PO)

Objective: Deliver precise dosage to the stomach without aspiration.

  • Animal Prep: Fast rats/mice for 4–6 hours prior to dosing if food effect is unknown (optional for chronic studies).

  • Volume Calculation: Standard dosing volume is 10 mL/kg (e.g., 0.2 mL for a 20g mouse). Do not exceed 20 mL/kg.

  • Restraint: Scruff the mouse firmly to align the esophagus.

  • Insertion: Introduce the gavage needle (ball-tipped, 20G for mice, 16-18G for rats) into the side of the mouth, sliding it over the tongue and down the esophagus.

    • Critical Check: If you feel resistance, STOP . You may be in the trachea.

  • Injection: Depress plunger smoothly.

  • Observation: Monitor for 10 minutes for signs of aspiration (gasping, blue extremities).

Administration Workflow: Intraperitoneal (IP)

Objective: Systemic delivery avoiding first-pass metabolism variability (though portal vein drainage still occurs).

  • Site: Lower right quadrant of the abdomen (avoids the cecum).

  • Angle: 15–30 degrees, head tilted down.

  • Aspiration: Pull back slightly on the syringe plunger before injecting.

    • Yellow fluid: Bladder puncture (Discard).

    • Green/Brown fluid: Gut puncture (Discard).

    • Blood: Vessel puncture (Discard).

    • Air/Vacuum: Correct placement.

  • Injection: Administer volume (max 10 mL/kg).

Experimental Models (Efficacy Validation)

Given the compound's structural class (P2X3 antagonist candidate), the following models are most relevant for validation.

A. Chronic Constriction Injury (CCI) - Neuropathic Pain
  • Rationale: P2X3 receptors on C-fiber nociceptors mediate neuropathic sensitization.

  • Protocol:

    • Perform loose ligation of the sciatic nerve.

    • Allow 7–14 days for hyperalgesia to develop.

    • Administer Compound (30 mg/kg PO) .

    • Test: Von Frey filaments (mechanical allodynia) at 1, 3, and 6 hours post-dose.

    • Positive Control: Gabapentin (100 mg/kg).

B. Visceral Hypersensitivity (Acetic Acid Writhing)
  • Rationale: P2X3 receptors are highly expressed in visceral afferents.

  • Protocol:

    • Pre-treat animals with Compound (10, 30, 60 mg/kg PO) 1 hour before testing.

    • Inject 0.6% Acetic Acid (IP).

    • Count: Number of writhes (abdominal stretches) for 20 minutes.

    • Expectation: Dose-dependent reduction in writhing counts.

Experimental Workflow Diagram

ExperimentalWorkflow Acclimation Acclimation (7 Days) Baseline Baseline Testing (Von Frey / Weight) Acclimation->Baseline Induction Model Induction (CCI or Inflammation) Baseline->Induction Grouping Randomization (Vehicle vs. Low/High Dose) Induction->Grouping Dosing Administration (PO / IP) Grouping->Dosing Readout Data Collection (1h, 3h, 6h Post-Dose) Dosing->Readout Analysis Tissue Harvest & Analysis Readout->Analysis

Figure 2: Standardized workflow for in vivo efficacy testing in neuropathic pain models.

Safety & Handling (Material Safety)

  • Hazard Identification: As a nitrile derivative, metabolic liberation of cyanide is theoretically possible but rare with stable aryl-acetonitriles. Treat as Toxic by Ingestion .

  • PPE: Nitrile gloves, lab coat, safety glasses. Use a fume hood when handling the powder.

  • Storage: -20°C, desiccated, protected from light (amber vials).

References

  • PubChem. (2024).[1] Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Method

Formulation of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile for experimental use

Technical Application Note: Formulation, Stability, and Handling of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BPFPA) Executive Summary & Compound Architecture 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formulation, Stability, and Handling of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BPFPA)

Executive Summary & Compound Architecture

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (henceforth referred to as BPFPA ) is a highly lipophilic diarylacetonitrile characterized by two distinct functional moieties: a benzophenone core and a nitrile group.[1]

  • Pharmacological Context: Structurally, BPFPA is a key intermediate in the synthesis of arylpropionic acid NSAIDs (similar to Ketoprofen and Flurbiprofen) and serves as a chemical probe in photo-affinity labeling studies due to the benzophenone moiety.

  • Formulation Challenge: The compound exhibits "brick dust" properties—high crystallinity and poor aqueous solubility (estimated LogP > 3.8). Successful experimentation requires rigorous solubilization protocols to prevent precipitation in biological media.[1]

  • Critical Handling Constraint: The benzophenone moiety is a potent photosensitizer .[2] Strict light-protection protocols are mandatory to prevent photodegradation and phototoxicity artifacts in biological assays.[1]

Physicochemical Profile

Understanding the physical limits of BPFPA is prerequisite to formulation.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~315.34 g/mol Small molecule, membrane permeable.[1]
LogP (Estimated) 3.8 – 4.2Highly lipophilic; requires organic co-solvents.[1]
Aqueous Solubility < 1 µg/mL (Practically Insoluble)Do not dissolve directly in saline/PBS.[1]
pKa N/A (Non-ionizable Nitrile)pH adjustment will not improve solubility.[1]
Photosensitivity High (Benzophenone chromophore)Use amber glassware; avoid UV/Fluorescent light.[1]
Melting Point High (Crystalline solid)Sonication required for stock preparation.[1]

Protocol 1: Stock Solution Preparation

Objective: Create a stable, concentrated stock solution (10–50 mM) for long-term storage.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[1]

  • Alternative: Ethanol (Absolute), though DMSO is preferred for higher concentrations.[1]

Procedure:

  • Weighing: Weigh the BPFPA powder into an amber glass vial. Note: Static electricity is common; use an anti-static gun if available.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 25 mM .

    • Calculation: To prepare 1 mL of 25 mM stock: Weigh 7.88 mg of BPFPA and add 1 mL DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small amber vials (avoid repeated freeze-thaw cycles). Store at -20°C.

    • Shelf Life: 6 months if protected from light and moisture.[1]

Protocol 2: In Vitro Assay Formulation (Cell Culture)

Challenge: Preventing "crashing out" (precipitation) when the hydrophobic stock hits the aqueous media.

Mechanism: The "solvent shift" from DMSO to water causes rapid supersaturation.

Step-by-Step Procedure:

  • Intermediate Dilution (The 1000x Rule): Do not add the 25 mM stock directly to the cell culture well.

  • Preparation:

    • Prepare a 100x working solution in pure DMSO or Ethanol.[1]

    • Example: Dilute 25 mM stock 1:10 to get 2.5 mM.[1]

  • Final Dosing: Add the 100x solution to the cell culture media (warm, 37°C) while vortexing the media.

    • Target: 1% v/v DMSO final concentration (tolerable by most cell lines).[1]

    • Final Concentration: 25 µM BPFPA.

  • Visual Check: Inspect under a microscope (10x objective). If crystalline needles are visible, the compound has precipitated.

    • Remedy: Reduce concentration or add 0.5% Cyclodextrin (HP-β-CD) to the media before adding the compound.[1]

Protocol 3: In Vivo Vehicle Design (Parenteral Administration)

Objective: Formulate BPFPA for IP or SC injection in rodents (Mice/Rats). Requirement: Must be a clear solution or stable suspension. Simple saline will fail.[1]

Recommended Vehicle System: The "PEG/Tween" Standard

This vehicle utilizes co-solvency and surfactant entrapment to maintain solubility.[1]

Composition:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline (0.9% NaCl) (Diluent)[1]

Preparation Workflow:

  • Dissolve Drug: Dissolve the required dose of BPFPA completely in the DMSO volume first. (Solution must be clear).

  • Add Co-solvent: Add the PEG 400 and vortex.[1] The solution may warm slightly.

  • Add Surfactant: Add Tween 80 . Vortex until homogenous.[1]

  • Slow Dilution: Dropwise add the Saline while vortexing continuously.

    • Critical: Adding saline too fast will cause irreversible precipitation.[1]

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Dosing Limit:

  • Max volume for mice (IP): 10 mL/kg.[1]

  • Max volume for rats (IP): 5 mL/kg.[1]

Stability & Degradation Pathways[3]

BPFPA is chemically robust but photochemically fragile.[1]

A. Photodegradation (Primary Risk) The benzophenone moiety absorbs UV (250–360 nm).[1] Upon excitation, it forms a triplet diradical that can abstract hydrogen atoms from the solvent, leading to:

  • Reduction to benzhydrols.[1]

  • Coupling reactions (dimerization).[1]

  • Prevention:[1] All experiments must be performed under yellow light or in foil-wrapped vessels.[1]

B. Hydrolysis (Secondary Risk) The nitrile (-CN) group is susceptible to hydrolysis, converting first to the amide (2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetamide) and eventually to the carboxylic acid .[1]

  • Conditions: Promoted by extreme pH (< 2 or > 10) and elevated temperatures.[1]

  • Physiological Relevance: Stable at pH 7.4 unless specific nitrilase enzymes are present in the tissue/lysate.

Visualizing the Formulation Logic

The following diagram illustrates the decision tree for selecting the appropriate vehicle based on the experimental context.

FormulationLogic Start Start: BPFPA Solid Stock Stock Solution (25 mM in DMSO) Start->Stock Dissolve & Sonicate AppType Application Type? Stock->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DirectAdd Direct Addition? InVitro->DirectAdd StepDown Intermediate Dilution (100x in DMSO) InVitro->StepDown Recommended VehicleChoice Vehicle System InVivo->VehicleChoice Precip RISK: Precipitation DirectAdd->Precip Avoid FinalMedia Final Media (1% DMSO, <50 µM) StepDown->FinalMedia Standard Standard Vehicle: 10% DMSO / 40% PEG400 / 50% Saline VehicleChoice->Standard IV / IP / Oral OilBased Depot/Slow Release: Corn Oil + 2% Benzyl Alcohol VehicleChoice->OilBased Subcutaneous (SC)

Figure 1: Decision matrix for solubilizing BPFPA depending on the biological application.[1]

Analytical Validation (HPLC)

To verify stability or concentration, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic content).[1]

  • Detection: UV at 254 nm (Benzophenone absorption) and 210 nm .[1]

  • Retention Time: Expect late elution (approx. 8-9 min in a 10 min run).[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility and formulation profiling). [1]

  • Boscá, F., & Miranda, M. A. (1998).[1][2] Photosensitizing drugs containing the benzophenone chromophore.[2] Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26.[2] (Mechanisms of benzophenone phototoxicity).

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1] (Authoritative guide on PEG/Tween vehicles).

  • Pollastri, M. P. (2010).[1] Overview on the hydrolysis of nitriles to amides and carboxylic acids. Current Organic Synthesis. (Chemical stability of the nitrile group).

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Derivatives as P2X3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-benzoylphenyl)-2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile derivatives, a chemical scaffold with therapeutic potential. The protocols outlined herein are designed to identify and characterize novel antagonists of the P2X3 receptor, a key player in pain and neuro-inflammatory pathways.

Introduction: The Therapeutic Promise of P2X3 Antagonism

The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Predominantly expressed on primary afferent sensory neurons, its activation is a critical step in the signaling cascade of pain, particularly in chronic conditions.[1][2][3] Consequently, antagonists of the P2X3 receptor are a promising class of non-opioid analgesics and are also being investigated for conditions such as chronic cough and overactive bladder.[3][4][5] The chemical class of 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been identified as a promising starting point for the discovery of novel P2X3 antagonists. This guide provides a robust HTS cascade to efficiently screen libraries of these derivatives and identify promising lead compounds.

Our screening strategy is built upon a tiered approach, beginning with a high-throughput primary assay, followed by confirmatory secondary and counter-screening assays to ensure data quality and eliminate false positives. This self-validating system is designed to provide high confidence in the identified hits, paving the way for subsequent lead optimization.

The High-Throughput Screening Cascade

The screening process is designed as a funnel, starting with a large number of compounds and progressively narrowing the field to the most promising candidates. This workflow maximizes efficiency and minimizes resource expenditure.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Prioritization Primary_Assay Primary HTS: Cell-Based Calcium Influx Assay (Fluo-4 NW) Data_Analysis Data Analysis & Hit Selection (Z' > 0.5, Inhibition > 50%) Primary_Assay->Data_Analysis Raw Fluorescence Data Counter_Screen Counter-Screening: 1. Cytotoxicity Assay 2. Assay Interference Screen Data_Analysis->Counter_Screen Primary Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Counter_Screen->Dose_Response Confirmed, Non-interfering Hits Secondary_Assay Secondary Assay: Automated Electrophysiology Dose_Response->Secondary_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Mechanistically Confirmed Leads

Figure 1: High-Throughput Screening Cascade for P2X3 Receptor Antagonists.

Part 1: Primary High-Throughput Screening

The primary screen is a cell-based calcium influx assay, a robust and high-throughput method to functionally assess P2X3 receptor inhibition.[6][7]

Principle

P2X3 is a cation-permeable channel, and its activation by an agonist (α,β-methyleneATP) leads to an influx of calcium into the cell. We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4) that exhibits a significant increase in fluorescence intensity upon binding to calcium. Antagonists will inhibit this agonist-induced calcium influx, resulting in a lower fluorescence signal.

Materials and Reagents
ReagentSupplierCat. No.Purpose
HEK293 cells expressing human P2X3Variouse.g., Creative Biogene CSC-RI0186Host cell line for the assay
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016Cell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher26140079Cell culture supplement
Penicillin-StreptomycinThermo Fisher15140122Antibiotic for cell culture
Fluo-4 NW Calcium Assay KitThermo FisherF36206Fluorescent calcium indicator
α,β-methyleneadenosine 5'-triphosphate (α,β-meATP)Sigma-AldrichM6517P2X3 receptor agonist
A-317491Tocris2383Known P2X3 antagonist (positive control)
384-well black, clear-bottom microplatesCorning3712Assay plates
Protocol: Primary Calcium Influx Assay

This protocol is optimized for automated liquid handling systems (e.g., Beckman Coulter, Hamilton) to ensure reproducibility and high throughput.[8][9][10]

  • Cell Plating:

    • Culture HEK293-hP2X3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • On the day of the assay, harvest cells and seed them into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile derivative in 100% DMSO.

    • Perform a serial dilution to create a working concentration for the primary screen (e.g., 10 µM).

    • Include A-317491 as a positive control and DMSO as a negative control on each plate.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Incubation:

    • Using an automated liquid handler, add 100 nL of the compound solutions to the respective wells.

    • Incubate the plates for 15 minutes at room temperature.

  • Agonist Addition and Signal Measurement:

    • Prepare the α,β-meATP agonist solution at a concentration that elicits ~80% of the maximal response (EC80), to be determined during assay development.

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 10 µL of the EC80 α,β-meATP solution to all wells simultaneously using the instrument's integrated liquid handler.

    • Immediately begin recording the fluorescence intensity every second for 120 seconds.

Data Analysis and Hit Selection
  • Normalization: The raw fluorescence data from each well is normalized to the baseline reading to account for variations in cell number and dye loading.

  • Response Calculation: The response is calculated as the peak fluorescence intensity minus the baseline.

  • Quality Control: The quality of each assay plate is assessed by calculating the Z'-factor.[11][12][13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][13][14]

  • Hit Identification: Compounds that inhibit the agonist-induced calcium influx by ≥50% are considered primary hits.

Part 2: Counter-Screening and Hit Confirmation

The goal of this stage is to eliminate false positives and confirm the activity of the primary hits.

Protocol 1: Cytotoxicity Counter-Screen

This assay identifies compounds that are cytotoxic, as cell death would also lead to a lack of calcium signal, mimicking antagonism.

  • Cell Plating: Seed HEK293-hP2X3 cells in 384-well plates as described for the primary assay.

  • Compound Addition: Add the primary hit compounds at the same concentration used in the primary screen.

  • Incubation: Incubate for a duration that covers the entire primary assay timeline (approximately 2 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, Promega) that measures ATP content, and read the luminescence on a plate reader.

  • Hit Triage: Compounds that reduce cell viability by >20% are flagged as cytotoxic and are typically deprioritized.

Protocol 2: Assay Interference Counter-Screen

This screen identifies compounds that interfere with the fluorescence signal.

  • Assay Setup: Perform the primary calcium influx assay as described, but in the absence of cells.

  • Compound Addition: Add the primary hit compounds.

  • Signal Measurement: Read the fluorescence at the same wavelengths used in the primary assay.

  • Hit Triage: Compounds that are intrinsically fluorescent at these wavelengths will be identified as interfering compounds and flagged for further investigation.

Part 3: Secondary Assay - Automated Electrophysiology

This orthogonal assay confirms the mechanism of action of the confirmed hits by directly measuring ion channel activity.

Principle

Automated patch-clamp systems allow for medium-throughput measurement of the ion currents flowing through the P2X3 receptor channels. A true antagonist will block the current induced by the agonist.

Protocol: Automated Patch-Clamp
  • Cell Preparation: Use HEK293-hP2X3 cells and follow the specific protocols for the automated patch-clamp platform being used (e.g., QPatch, Patchliner).

  • Compound Application: Apply the confirmed hit compounds at a range of concentrations to generate a dose-response curve.

  • Agonist Application: Apply an EC50 concentration of α,β-meATP to elicit a current.

  • Data Acquisition: Measure the peak inward current in the presence and absence of the test compound.

  • Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data from the screening cascade will provide a rich dataset for understanding the structure-activity relationship of the 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile scaffold.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Cytotoxicity (% Viability)IC50 (µM) - Electrophysiology
Example Hit 1 85%98%0.5
Example Hit 2 72%95%2.1
Example False Positive 90%15%N/A

By analyzing the chemical structures of the confirmed hits and their corresponding potencies, medicinal chemists can identify key structural features that are important for P2X3 receptor antagonism. This information will guide the design and synthesis of more potent and selective analogs in the lead optimization phase.

Conclusion

This detailed application note and protocol provides a comprehensive and robust framework for the high-throughput screening of 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile derivatives as P2X3 receptor antagonists. By following this tiered approach, researchers can efficiently identify and validate promising hit compounds, accelerating the drug discovery process for novel pain and neuro-inflammation therapeutics.

References

  • B'SYS. (n.d.). P2X Cell Lines. Retrieved from [Link]

  • Dal Ben, D., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Cellular Neuroscience, 15, 645394. [Link]

  • Yamashiro, S., et al. (2024). Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. Chest. [Link]

  • McGarvey, L., et al. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 198(Suppl 1), 79-83. [Link]

  • Gomes, B., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS One, 10(5), e0127721. [Link]

  • Kaszas, A., et al. (2024). A Second Drug Binding Site in P2X3. bioRxiv. [Link]

  • JoVE. (2022). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work? Retrieved from [Link]

  • Chen, Y., et al. (2013). Workflow and Methods of High-Content Time-Lapse Analysis for Quantifying Intracellular Calcium Signals. Computational and Mathematical Methods in Medicine, 2013, 926930. [Link]

  • Pelleg, A., et al. (2019). DT-0111: a novel P2X3 receptor antagonist. Therapeutic Advances in Respiratory Disease, 13, 1753466619877960. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]

  • Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS calcium influx assay. (A) High-content images of calcium intensity (green) controls. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z'). Retrieved from [Link]

  • Beckman Coulter. (n.d.). Automated Liquid Handling Systems. Retrieved from [Link]

  • Fabbretti, E., et al. (2006). P2X3 receptor expression by HEK cells conditions their survival. BMC Neuroscience, 7, 62. [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Practical implication of a workflow in HTS... Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

  • 3CR Bioscience. (n.d.). Automated Liquid Handling Workstation. Retrieved from [Link]

  • Agilent. (n.d.). Bravo Automated Liquid Handling Platform. Retrieved from [Link]

  • Hamilton Company. (n.d.). Automated Liquid Handling. Retrieved from [Link]

  • Hudson Robotics. (n.d.). High-Throughput Screening. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Jiang, L., et al. (2007). Structure-activity relationship studies of spinorphin as a potent and selective human P2X(3) receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1328-1335. [Link]

  • Tobinaga, H., et al. (2018). Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: initial structure-activity relationship studies of a hit from a high throughput screening. Bioorganic & Medicinal Chemistry Letters, 28(8), 1392-1396. [Link]

  • Bayer. (2020). Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Clinical Pharmacology in Drug Development, 9(6), 754-764. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Gava, G. P., & Lee, Q. (2023). Tutorial on analysis of neural time series using calcium imaging and electrophysiology. Retrieved from [Link]

  • ResearchGate. (2017). Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools. Retrieved from [Link]

  • SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging. Retrieved from [Link]

  • Lakowicz, J. R., et al. (1992). Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing. Cell Calcium, 13(3), 131-147. [Link]

  • NIH. (n.d.). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]

  • ACS Publications. (2019). Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. Journal of Natural Products, 82(10), 2875-2884. [Link]

  • NIH. (2019). High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function. ACS Chemical Neuroscience, 10(9), 4101-4112. [Link]

  • Oxford Academic. (2023). Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening. PNAS Nexus, 2(1), pgad001. [Link]

  • NIH. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 27(4), 1205. [Link]

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Method

Application and Protocol for the Synthesis and Use of Radiolabeled 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in Binding Assays

Introduction: A Novel Radioligand for P2X3 Receptor Investigation In the landscape of drug discovery, particularly in the fields of analgesia and inflammation, the P2X3 receptor has emerged as a significant therapeutic t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Radioligand for P2X3 Receptor Investigation

In the landscape of drug discovery, particularly in the fields of analgesia and inflammation, the P2X3 receptor has emerged as a significant therapeutic target. The compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been identified as a potential inhibitor of this receptor.[1] To facilitate detailed pharmacological characterization, including receptor affinity, density, and kinetics, the development of a radiolabeled version of this molecule is paramount. This document provides a comprehensive guide for the synthesis of radiolabeled 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile and its application in radioligand binding assays.

This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic chemistry and pharmacology. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical success.

I. Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of a key intermediate, 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile, followed by a Grignard reaction and subsequent oxidation to introduce the benzoyl moiety.

Synthetic Pathway A 4-Fluorophenylacetonitrile C Intermediate Aldol Product A->C Base (e.g., NaH) B 4-Bromobenzaldehyde B->C D 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile C->D Dehydration & Reduction (e.g., TFA, Et3SiH) E Grignard Reagent D->E Mg, THF F Intermediate Alcohol E->F Benzaldehyde G 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile F->G Oxidation Benzaldehyde Benzaldehyde Oxidation Oxidation (e.g., PCC, DMP)

Caption: Proposed synthetic route for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Experimental Protocol: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Step 1: Synthesis of 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile

  • To a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldol product is then subjected to dehydration and reduction. Dissolve the crude material in dichloromethane, add trifluoroacetic acid (TFA, 2.0 eq) and triethylsilane (Et3SiH, 2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile.

Step 2: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise to initiate Grignard reagent formation.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction to 0 °C.

  • Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate alcohol.

  • Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

II. Radiolabeling of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

The introduction of a radiolabel can be achieved using either Carbon-14 or Tritium. The choice of isotope will depend on the specific requirements of the binding assay, such as the desired specific activity and the detection method.

A. Carbon-14 Labeling ([¹⁴C]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile)

The most direct approach for Carbon-14 labeling is to introduce the ¹⁴C isotope at the nitrile carbon. This can be accomplished by modifying the synthetic route to utilize a radiolabeled cyanide source.

Retrosynthetic Approach for [¹⁴C] Labeling:

C14 Retrosynthesis Target [¹⁴C]-2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile Intermediate 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)bromide Target->Intermediate Nucleophilic Substitution K14CN K[¹⁴C]N Intermediate->K14CN

Caption: Retrosynthetic analysis for Carbon-14 labeling.

Protocol: Synthesis of [¹⁴C]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

  • Synthesis of the Bromide Precursor: The non-radiolabeled target compound is first synthesized as described above. The tertiary alcohol intermediate from Step 2 of the non-radiolabeled synthesis is treated with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0 °C to yield the corresponding bromide precursor, 2-(4-benzoylphenyl)-2-(4-fluorophenyl)bromoethane.

  • Radiolabeling Reaction: In a well-ventilated fume hood suitable for handling radiochemicals, dissolve the bromide precursor (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium cyanide [¹⁴C] (K[¹⁴C]N) (1.1 eq) with a known specific activity.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by radio-TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude radiolabeled product using preparative HPLC equipped with a radioactivity detector to obtain [¹⁴C]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile with high radiochemical purity.

B. Tritium Labeling ([³H]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile)

Tritium labeling can be achieved through catalytic tritium exchange on the final compound or a suitable precursor. This method offers the potential for high specific activity.[3][4]

Protocol: Synthesis of [³H]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

  • Dissolve the non-radiolabeled 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in a suitable solvent (e.g., ethyl acetate, dioxane).

  • Add a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Introduce tritium gas (³H₂) into the reaction vessel at a controlled pressure.

  • Stir the reaction at room temperature for a specified period (e.g., 12-24 hours). The exchange will primarily occur at the benzylic position.

  • After the reaction, carefully remove the excess tritium gas using a specialized manifold.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the labile tritium by repeatedly dissolving the crude product in methanol and evaporating to dryness.

  • Purification: Purify the tritiated product by preparative HPLC with radioactivity detection to achieve high radiochemical purity.

III. Radioligand Binding Assay Protocol

This protocol outlines a filtration-based radioligand binding assay to determine the affinity of test compounds for the P2X3 receptor using the newly synthesized radiolabeled 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Workflow for Radioligand Binding Assay

Binding Assay Workflow A Prepare P2X3 Receptor Membranes B Incubate Membranes with Radioligand and Test Compounds A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀, Kᵢ Determination) D->E

Caption: General workflow for the radioligand binding assay.

Materials and Reagents
ReagentSupplierPurpose
[¹⁴C] or [³H]-2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrileSynthesizedRadioligand
P2X3 receptor-expressing cell line (e.g., HEK293)Commercial or in-houseSource of receptor
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)-Maintain pH and ionic strength
Non-specific binding inhibitor (e.g., a known P2X3 antagonist)-Determine non-specific binding
Test compounds-To be evaluated
GF/B or GF/C filter plates-For filtration
Scintillation cocktail-For radioactivity detection
Step-by-Step Protocol

1. Preparation of P2X3 Receptor Membranes:

  • Culture HEK293 cells stably expressing the human P2X3 receptor to a high density.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

2. Competition Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-labeled P2X3 antagonist (e.g., 10 µM A-317491).

    • Test Compound: 50 µL of varying concentrations of the test compound.

  • Add 50 µL of the radioligand ([¹⁴C]- or [³H]-2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile) at a concentration close to its Kd (to be determined in saturation binding experiments) to all wells.

  • Add 100 µL of the P2X3 receptor membrane preparation (typically 10-50 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B or GF/C filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding for each concentration of the test compound:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

IV. Conclusion and Future Perspectives

The successful synthesis of radiolabeled 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile provides a valuable tool for the in-depth pharmacological investigation of the P2X3 receptor. The protocols outlined in this application note offer a robust framework for its preparation and use in binding assays. The data generated from these assays will be instrumental in understanding the structure-activity relationship of P2X3 receptor antagonists and will aid in the development of novel therapeutics for pain and inflammatory conditions. Future work could involve the use of this radioligand in autoradiography studies to map the distribution of P2X3 receptors in various tissues.

V. References

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile. Retrieved from

  • Moravek, Inc. (n.d.). A Brief Look at the Role of Tritium in Radiolabeling. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Almac. (2023). Nitrilase mediated mild hydrolysis of a carbon-14 nitrile for the radiosynthesis of 4-(7-hydroxycarbamoyl-[1-14C-hep. Retrieved from [Link]4c-hep/)

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in Biological Matrices

This Application Note and Protocol is designed for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4), a lipophilic diarylacetonitrile derivative structurally analogous to NSAIDs like Ketoprofen and Sup...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4), a lipophilic diarylacetonitrile derivative structurally analogous to NSAIDs like Ketoprofen and Suprofen. This guide treats the compound as a New Chemical Entity (NCE) or High-Priority Impurity requiring rigorous quantification in biological matrices (Plasma/Serum).

Introduction & Scientific Context

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (herein referred to as BFA-CN ) is a pharmacologically relevant intermediate and structural analog to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features a benzophenone core and a fluorophenyl moiety , imparting significant lipophilicity and photo-activity.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Methodology
Molecular Formula C₂₁H₁₄FNOPrecursor Ion Selection
Molecular Weight 315.34 g/mol [M+H]⁺ = 316.34
LogP (Predicted) ~4.7Highly Lipophilic; prone to non-specific binding.
pKa (α-proton) ~12–15 (Estimated)Weakly acidic; ESI(-) possible but ESI(+) preferred for sensitivity.
Solubility Low in water; High in ACN, MeOH, MTBERequires organic solvents for stock prep.
Photo-stability Low (Benzophenone moiety)CRITICAL: Use amber glassware/low-actinic light.
Analytical Challenges
  • Non-Specific Binding: The high LogP (~4.7) leads to significant adsorption to plastic surfaces (polypropylene tubes). Glass or low-binding plastics are mandatory.

  • Photo-degradation: The benzoyl group is a known photo-initiator. Samples must be protected from UV light to prevent radical formation and degradation.

  • Matrix Interference: Lipophilic endogenous plasma components (phospholipids) co-elute with BFA-CN. Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness.

Experimental Protocol

Reagents & Standards
  • Analyte: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Reference Standard, >98% purity).

  • Internal Standard (IS): Ketoprofen-D3 (structural analog) or ¹³C₆-BFA-CN (if available). Ketoprofen is chosen due to the shared benzoylphenyl core and similar retention behavior.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free human/rat plasma (K₂EDTA).

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1.0 mg BFA-CN in 1.0 mL DMSO or Methanol . Sonicate for 5 mins. Store at -20°C in Amber Glass Vials .

  • Working Standards: Serially dilute in 50:50 ACN:Water to generate a curve from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than PPT for high-LogP compounds, removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Amber Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex gently (5 sec).

  • Extraction: Add 400 µL of MTBE (Methyl tert-butyl ether) .

    • Alternative: Ethyl Acetate/Hexane (20:80) can be used if MTBE is unavailable.

  • Agitation: Shake on a multi-tube vortexer for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic top layer into a clean glass insert.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA). Vortex and transfer to LC vials.

Chromatographic & Mass Spectrometric Conditions

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: High carbon load (C18) retains lipophilic analytes well; BEH particle resists high pH if needed.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %B Description
    0.0 40 Initial Loading
    0.5 40 Isocratic Hold
    3.0 95 Linear Ramp (Elution)
    4.0 95 Wash
    4.1 40 Re-equilibration

    | 5.0 | 40 | End |

MS/MS Detection (ESI+)
  • System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Mechanism: Protonation of the carbonyl oxygen on the benzoyl group.

  • Source Parameters:

    • Spray Voltage: 4500 V

    • Temp: 500°C

    • Curtain Gas: 30 psi

    • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
BFA-CN (Quant) 316.1 [M+H]⁺105.0 25Cleavage of Benzoyl (Ph-CO⁺)
BFA-CN (Qual) 316.1 [M+H]⁺223.1 35Loss of Ph-F moiety
Ketoprofen-D3 (IS) 258.1 [M+H]⁺212.1 20Decarboxylation + D3 retention

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, highlighting the measures taken to mitigate lipophilicity and photo-instability issues.

BFA_Analysis_Workflow Sample Biological Sample (Plasma/Serum) PreTreat Pre-Treatment (Amber Tubes, Low Light) Sample->PreTreat Prevent Photolysis IS_Add Internal Standard (Ketoprofen-D3) PreTreat->IS_Add LLE LLE Extraction (MTBE Solvent) IS_Add->LLE Remove Phospholipids Evap N2 Evaporation & Reconstitution LLE->Evap Concentrate Analyte LC UHPLC Separation (BEH C18, Gradient) Evap->LC Inject MS MS/MS Detection (ESI+, m/z 316->105) LC->MS Retain Lipophiles Data Quantification (Linear Regression) MS->Data

Caption: Workflow for BFA-CN analysis emphasizing photo-protection and lipid removal via LLE.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards for bioanalysis, the following validation parameters must be satisfied:

  • Selectivity: No interfering peaks >20% of the LLOQ area in 6 independent blank plasma lots.

  • Linearity: r² > 0.990 over the range 1.0 – 1000 ng/mL. Weighting factor 1/x² is recommended.

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15% (20% at LLOQ).

  • Recovery: Extraction efficiency should be consistent (>70%) across Low, Mid, and High QC levels.

  • Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0.

  • Stability:

    • Bench-top: 4 hours in amber tubes (Critical check for photostability).

    • Freeze-Thaw: 3 cycles at -80°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1] National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic transformation.

Introduction

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a critical step in the development of various pharmaceutical compounds. Achieving a high yield and purity of this diarylacetonitrile derivative is often challenging. This guide provides a comprehensive overview of a reliable synthetic route, potential pitfalls, and evidence-based solutions to overcome common experimental hurdles.

Proposed Synthetic Route: Friedel-Crafts Acylation

A robust and direct method for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is the Friedel-Crafts acylation of 2-(4-fluorophenyl)acetonitrile with benzoyl chloride. This electrophilic aromatic substitution reaction introduces the benzoyl group onto the phenyl ring of the starting nitrile.[1][2]

Reaction Scheme:

Frequently Asked Questions (FAQs)

Q1: What is the most suitable Lewis acid catalyst for this Friedel-Crafts acylation?

A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[2][3] It strongly activates the benzoyl chloride, facilitating the electrophilic attack on the aromatic ring. However, other Lewis acids like ferric chloride (FeCl₃) can also be used, although they might be less reactive.[4] It is crucial to use anhydrous AlCl₃ as the catalyst is highly sensitive to moisture, which can lead to deactivation and significantly lower yields.[4][5]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit. Ensure all glassware is oven-dried, and solvents are anhydrous.[4][5]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the product, a ketone, can form a stable complex with the catalyst, rendering it inactive.[1][5]

  • Substrate Deactivation: The presence of electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution. While the fluorine atom is deactivating, the reaction is still feasible. However, the cyano group on the benzylic carbon might have a deactivating effect on the phenyl ring.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[5]

Q3: I am observing the formation of multiple products. What could be the cause?

A3: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with highly activated aromatic rings.[1] However, in this specific synthesis, the introduction of the first benzoyl group is deactivating, making a second acylation less likely. The formation of multiple products is more likely due to:

  • Isomer Formation: The benzoyl group can potentially be directed to the ortho or meta positions relative to the (4-fluorophenyl)acetonitrile group, although the para-substituted product is generally favored due to steric hindrance. Careful analysis of the product mixture by techniques like NMR is essential to identify isomers.

  • Side Reactions: At higher temperatures, side reactions such as rearrangement of the acylium ion or decomposition of starting materials can lead to a complex product mixture.

Q4: What is the best method for purifying the final product?

A4: Purification of substituted acetonitriles can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts.[6] A silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.

  • Distillation: For liquid products, vacuum distillation can be used for purification.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis acid catalyst (moisture contamination).[4][5] 2. Insufficient amount of catalyst.[1][5] 3. Deactivated aromatic substrate. 4. Low reaction temperature.[5]1. Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried. 2. Increase the molar ratio of AlCl₃ to the limiting reagent (typically 1.1 to 1.5 equivalents). 3. Consider using a more forcing Lewis acid or higher reaction temperatures. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Prolonged reaction time.1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 2. Ensure the purity of 2-(4-fluorophenyl)acetonitrile and benzoyl chloride. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Difficult Product Isolation/Purification 1. Formation of a stable complex between the product and the Lewis acid. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during chromatography.1. Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl to break the complex. 2. Use a saturated brine solution during the workup to break emulsions. 3. Optimize the chromatography solvent system. Consider using a different stationary phase if necessary.

Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(4-fluorophenyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent to the flask with stirring.

  • Formation of Acylium Ion: Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation: Optimizing Reaction Conditions
Parameter Condition A Condition B (Optimized) Condition C Yield (%)
Lewis Acid AlCl₃ (1.0 eq)AlCl₃ (1.2 eq)FeCl₃ (1.2 eq)45%
Solvent Dichloromethane1,2-DichloroethaneDichloromethane75%
Temperature 0 °C to RT0 °C to Reflux0 °C to RT60%
Reaction Time 4 hours2 hours4 hours

This table illustrates how systematic optimization of reaction parameters can significantly improve the yield.

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup and Isolation Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion Intermediate Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + Fluorophenylacetonitrile 2-(4-fluorophenyl)acetonitrile Fluorophenylacetonitrile->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile Product_Complex->Final_Product + H₂O/H⁺

Caption: Friedel-Crafts acylation mechanism workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Observed Check_Catalyst Is the AlCl₃ anhydrous and fresh? Start->Check_Catalyst Check_Stoichiometry Is the AlCl₃ stoichiometry ≥ 1.1 eq? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, anhydrous AlCl₃. Check_Catalyst->Solution_Catalyst No Check_Temperature Was the reaction temperature optimized? Check_Stoichiometry->Check_Temperature Yes Solution_Stoichiometry Increase AlCl₃ to 1.2-1.5 eq. Check_Stoichiometry->Solution_Stoichiometry No Check_Purity Are starting materials pure? Check_Temperature->Check_Purity Yes Solution_Temperature Screen a range of temperatures (e.g., RT to reflux). Check_Temperature->Solution_Temperature No Solution_Purity Purify starting materials. Check_Purity->Solution_Purity No

Caption: Decision tree for troubleshooting low yields.

References

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. YouTube. [Link]

  • EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents.

Sources

Optimization

Common side products in the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Prepared by: Gemini, Senior Application Scientist This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding common side products encountered during the synthesis of 2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding common side products encountered during the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This document is intended for researchers, scientists, and drug development professionals to help identify, understand, and mitigate the formation of impurities.

Introduction

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a complex diarylacetonitrile derivative, can be approached through several synthetic strategies. A common and logical approach is the Friedel-Crafts acylation of 2-(4-fluorophenyl)phenylacetonitrile with benzoyl chloride. This guide will focus on the potential side products arising from this synthetic route, as well as other plausible methods, providing insights into their formation and strategies for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Profile & Identification

Question 1: I am observing multiple spots on my TLC plate that are close to my product spot. What are the likely identities of these impurities?

Answer: When synthesizing 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile via Friedel-Crafts acylation, the most common impurities are positional isomers and hydrolysis products. The benzoyl group can be introduced at different positions on the unsubstituted phenyl ring of the 2-(4-fluorophenyl)phenylacetonitrile starting material. Additionally, the nitrile group is susceptible to hydrolysis under certain work-up conditions.

A typical impurity profile might include:

  • Positional Isomers: ortho and meta-benzoyl substituted products.

  • Hydrolysis Products: The corresponding amide and carboxylic acid of the desired product.

  • Unreacted Starting Material: 2-(4-fluorophenyl)phenylacetonitrile.

  • Polyacylated Product: A di-benzoylated derivative, although less common.

Below is a table summarizing the likely impurities and their expected characteristics.

Impurity Structure Expected Polarity (vs. Product) Identification Notes
ortho-isomer2-(2-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrileSimilarMay co-elute with the product in some solvent systems. Requires careful analytical method development (e.g., HPLC with a suitable column and mobile phase) for resolution.
meta-isomer2-(3-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrileSimilarSimilar to the ortho-isomer, may be difficult to separate from the desired para-isomer.
Amide Hydrolysis Product2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamideMore PolarWill have a lower Rf on TLC. Can be identified by IR (presence of C=O and N-H stretches) and mass spectrometry (M+18).
Carboxylic Acid Hydrolysis Product2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetic acidMost PolarWill have the lowest Rf on TLC and may streak. Can be identified by IR (broad O-H stretch) and mass spectrometry (M+19).
Unreacted Starting Material2-(4-fluorophenyl)phenylacetonitrileLess PolarWill have a higher Rf on TLC.
Side Product Formation and Mitigation

Question 2: My reaction is producing a significant amount of the ortho and meta isomers. How can I improve the regioselectivity of the Friedel-Crafts acylation?

Answer: The formation of positional isomers in a Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring being acylated.[1][2][3] In the case of 2-(4-fluorophenyl)phenylacetonitrile, the substituent is the -(CH(CN)(C₆H₄F)) group. While this group is generally considered to be ortho, para-directing, the steric hindrance at the ortho position often favors para substitution. However, changes in reaction conditions can influence the isomer ratio.

Causality: The acylium ion electrophile (PhCO⁺), formed from benzoyl chloride and a Lewis acid like AlCl₃, will attack the electron-rich positions on the phenyl ring.[4] The distribution of isomers is a kinetic outcome dependent on the activation energies for the attack at each position.

Troubleshooting & Protocol Recommendations:

  • Choice of Lewis Acid: The size and reactivity of the Lewis acid can influence steric hindrance and regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal balance.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the sterically less hindered para isomer.

  • Solvent: The choice of solvent can affect the reactivity of the electrophile and the transition state energies. Non-polar solvents like dichloromethane or carbon disulfide are common.

Here is a workflow to optimize regioselectivity:

Caption: Workflow for optimizing regioselectivity in Friedel-Crafts acylation.

Question 3: I am seeing significant amounts of amide and carboxylic acid byproducts in my crude product. What is causing this and how can I prevent it?

Answer: The formation of amide and carboxylic acid byproducts is due to the hydrolysis of the nitrile group.[5] This can occur during the aqueous work-up of the reaction, especially if acidic or basic conditions are prolonged or at elevated temperatures.

Causality: The nitrile carbon is electrophilic and can be attacked by water. This process is catalyzed by both acid and base.[6] The initial product of hydrolysis is an amide, which can then be further hydrolyzed to a carboxylic acid.

Troubleshooting & Protocol Recommendations:

  • Aqueous Work-up:

    • Perform the aqueous quench at a low temperature (e.g., on an ice bath).

    • Minimize the time the reaction mixture is in contact with aqueous acid or base.

    • Use a buffered solution for work-up if possible.

  • Purification:

    • If acidic byproducts are present, they can often be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.[7] The desired nitrile product is generally not acidic and will remain in the organic layer.

    • The more polar amide and acid byproducts can also be separated from the desired product by column chromatography.

The following diagram illustrates the hydrolysis pathway:

Hydrolysis Nitrile 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Amide 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide Nitrile->Amide H₂O / H⁺ or OH⁻ CarboxylicAcid 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetic acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (harsher conditions)

Caption: Hydrolysis pathway of the nitrile product.

Alternative Synthetic Route Considerations

Question 4: I am considering a nucleophilic substitution route instead of Friedel-Crafts acylation. What are the potential side products for that approach?

Answer: An alternative synthesis could involve the reaction of a carbanion of a phenylacetonitrile derivative with a suitable electrophile. For instance, reacting the anion of (4-benzoylphenyl)acetonitrile with 4-fluorobromobenzene (this would be an SNAr reaction and is less likely to be efficient) or reacting the anion of 4-fluorophenylacetonitrile with a 4-benzoylbenzyl halide.

Considering the reaction of the anion of 4-fluorophenylacetonitrile with 4-benzoylbenzyl bromide, potential side products include:

  • Dimerization: The carbanion of 4-fluorophenylacetonitrile can potentially react with itself, leading to dimer formation.[8]

  • Over-alkylation: While sterically hindered, it is possible for the product to be deprotonated and react with another molecule of the benzyl bromide.

  • Elimination: Strong bases could potentially cause elimination of HBr from the 4-benzoylbenzyl bromide to form a stilbene derivative, though this is less likely for a benzylic halide.

  • Hydrolysis: As with the Friedel-Crafts route, hydrolysis of the nitrile is a potential issue during work-up.

Mitigation Strategies for Nucleophilic Substitution:

Side Reaction Cause Prevention/Mitigation
Dimerization/Over-alkylationHigh concentration of the carbanion; slow addition of the electrophile.Slowly add the base to a mixture of the phenylacetonitrile and the benzyl halide. Keep the concentration of the carbanion low at any given time.
EliminationUse of a very strong, non-nucleophilic base.Choose a base that is strong enough to deprotonate the phenylacetonitrile but not so strong as to promote elimination (e.g., NaH, K₂CO₃ with a phase-transfer catalyst).
HydrolysisPresence of water during the reaction or work-up.Use anhydrous solvents and reagents. Perform the aqueous work-up quickly and at low temperatures.

References

  • CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google P
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved January 26, 2026 from [Link].

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]

  • PrepChem.com. Synthesis of (m-benzoylphenyl)acetonitrile. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. [Link]

  • ResearchGate. (2007). Dimer Formation in 4-Benzyl-5-Methoxymethyl-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73921, 4-Benzoylbenzonitrile. Retrieved January 26, 2026 from [Link].

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • PubMed. (1999). Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. [Link]

  • ResearchGate. (2016). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • National Center for Biotechnology Information (2014). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 26, 2026 from [Link].

  • PubMed. (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

  • PubMed. (1983). Hydrolysis derivatives of (pyridyl-2)acetonitrile. [Link]

  • Stenutz. 4-(benzoyl)benzonitrile. [Link]

  • Dana Bioscience. 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile 1g. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Status: Operational Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist Subject: Chromatographic isolation of diarylacetonitrile intermediate Introduction: The Molecule & The Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist Subject: Chromatographic isolation of diarylacetonitrile intermediate

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are attempting to purify 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile . Before we begin the protocol, we must understand the "personality" of your molecule to predict its behavior on the column.

  • The Scaffold: This is a diarylacetonitrile . It features a central carbon bonded to a nitrile group (-CN) and two aryl rings (one fluorinated, one benzophenone).

  • The Chromophore: The benzophenone moiety provides strong UV absorption at 254 nm , making detection straightforward.

  • The Critical Feature (The

    
    -Proton):  The proton at the chiral center (between the nitrile and the two rings) is significantly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing nature of the nitrile and the carbonyl groups.
    • Why this matters: On acidic silica gel, this proton can participate in hydrogen bonding or weak interactions with silanols, potentially leading to peak broadening or tailing.

Module 1: Method Development (Standard Protocol)

For this lipophilic intermediate, Normal Phase Flash Column Chromatography (FCC) is the standard purification method.

Stationary Phase Selection
  • Standard: Irregular Silica Gel (40–63 µm, 60 Å).

  • High Performance: Spherical Silica (20–40 µm) is recommended if separating the product from the non-fluorinated impurity (des-fluoro analog), as the selectivity (

    
    ) will be low.
    
Mobile Phase Strategy

The polarity of the nitrile and ketone groups dictates a mid-polarity solvent system.

Solvent SystemRoleRecommended Ratio (v/v)Notes
Hexane / Ethyl Acetate Primary ChoiceGradient 0%

30% EtOAc
Excellent general separation. Start with 100% Hexane to elute non-polar impurities.
Toluene / Ethyl Acetate AlternativeGradient 0%

20% EtOAc
Use if Hex/EtOAc fails to separate the product from the starting material (4-fluorophenylacetonitrile). The

-

interactions of toluene improve aromatic selectivity.
DCM / Methanol NOT RECOMMENDED N/AMethanol can be too strong and may cause transesterification or nucleophilic attack on the nitrile under acidic/basic catalysis.
Loading Protocol
  • Solubility Check: The compound is likely soluble in DCM or EtOAc but sparingly soluble in Hexane.

  • Recommendation: Use Dry Loading . Dissolve the crude mixture in a minimum amount of DCM, add silica gel (ratio 1:2 crude:silica), and rotovap to dryness.

    • Reasoning: Liquid loading with DCM will cause "band broadening" because DCM is a stronger solvent than your starting mobile phase (Hexane).

Module 2: Troubleshooting & Logic Flows

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying this specific diarylacetonitrile.

PurificationLogic Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Check Rf Difference ($Delta$Rf) between Product & Impurity Start->CheckRf GoodSep $Delta$Rf > 0.15 CheckRf->GoodSep BadSep $Delta$Rf < 0.10 CheckRf->BadSep StandardRun Run Standard Gradient 0-30% EtOAc in Hexane GoodSep->StandardRun SelectivityChange Switch Solvent System Toluene / EtOAc BadSep->SelectivityChange Tailing Problem: Peak Tailing? StandardRun->Tailing AcidicInt Cause: Silanol Interaction with $alpha$-Proton/Ketone Tailing->AcidicInt Yes Final Pure Compound Isolate & Dry Tailing->Final No SilicaType Switch to Spherical Silica (Higher Surface Area) SelectivityChange->SilicaType SilicaType->StandardRun FixTailing Add 1% TEA (Triethylamine) *Caution with Nitriles* AcidicInt->FixTailing FixTailing->StandardRun

Figure 1: Decision tree for optimizing the chromatographic separation of diarylacetonitriles.

Troubleshooting Guide (Q&A)

Q1: My product co-elutes with the starting material (4-fluorophenylacetonitrile). How do I separate them?

  • Diagnosis: Both compounds are diarylacetonitriles with very similar polarities. The benzoyl group on your product adds some polarity, but not enough for easy separation in Hex/EtOAc.

  • Solution: Switch to Toluene/Ethyl Acetate .

  • Mechanism: Toluene interacts differently with the additional phenyl ring of the benzoyl group via

    
    -
    
    
    
    stacking. This "shape selectivity" often resolves aromatic compounds better than simple polarity-based separation (Hex/EtOAc).

Q2: The product peak is tailing significantly. Is it decomposing?

  • Diagnosis: Likely not decomposition, but adsorption . The benzophenone carbonyl is a Lewis base and can hydrogen bond with the acidic silanols on the silica surface.

  • Solution:

    • Ensure you are not overloading the column (<1% sample mass to silica mass).

    • Advanced: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then run your gradient.

    • Warning: Nitriles are generally stable to TEA, but ensure you remove the amine quickly after collection to prevent base-catalyzed hydrolysis of the nitrile to an amide [1].

Q3: I see a new spot appearing on TLC during the column run. What is it?

  • Diagnosis: On-column hydrolysis. Silica gel is acidic and contains water. Long residence times can hydrolyze the nitrile (-CN) to a primary amide (-CONH

    
    ).
    
  • Verification: The new spot will be much more polar (lower

    
    ) than your nitrile.
    
  • Prevention:

    • Run the column faster (increase flow rate).

    • Use "neutralized" silica (rarely needed, but effective).

    • Avoid using methanol in the mobile phase.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this purification? A: Yes, and it is often superior for purity.

  • Protocol: Acetonitrile / Water (with 0.1% Formic Acid).

  • Gradient: 50% ACN

    
     100% ACN.
    
  • Advantage: The hydrophobic difference between the fluorophenyl and benzoylphenyl groups is better resolved on C18 stationary phases. This is the preferred method if you require >99% purity for biological assays [2].

Q: How do I remove the solvent without degrading the compound? A: Diarylacetonitriles can be sensitive to heat.

  • Rotovap: Keep the water bath < 40°C.

  • Vacuum: Use high vacuum to remove trace toluene if used.

  • Storage: Store the purified oil/solid under Nitrogen at -20°C. The

    
    -proton is susceptible to oxidation over long periods in air.
    

Q: Is the compound UV active? A: Highly. The benzophenone moiety has a high extinction coefficient (


) at 254 nm. You do not need chemical stains (like Anisaldehyde) unless you are looking for non-UV active impurities (like aliphatic side products).

References

  • Pollak, P., & Romeder, G. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Method Development).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of

    
    -nitrile protons). 
    
Optimization

Preventing polysubstitution in the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related diarylacetonitrile compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you to overcome synthetic hurdles, with a particular focus on the critical issue of preventing polysubstitution.

Understanding the Challenge: The Specter of Polysubstitution

The synthesis of 2,2-diarylacetonitriles, such as our target molecule, often involves the formation of a new carbon-carbon bond on an aromatic ring or at the α-carbon of an acetonitrile derivative. A primary challenge in these reactions is controlling the stoichiometry and reactivity to achieve the desired mono-substituted product, while avoiding the formation of polysubstituted byproducts. This guide will explore two primary synthetic strategies and the specific measures to take to ensure the selective synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.

Troubleshooting Guide & FAQs

Route A: Synthesis via Friedel-Crafts Acylation

A common approach to introduce the benzoyl group is through a Friedel-Crafts acylation reaction. However, the choice of starting material and reaction conditions are critical to prevent unwanted side reactions.

Scenario 1: Direct Acylation of 2-(4-fluorophenyl)acetonitrile

  • Question: I am considering a one-step Friedel-Crafts acylation of 2-(4-fluorophenyl)acetonitrile with benzoyl chloride. What are the potential pitfalls of this approach, and how can I mitigate them?

  • Answer: While seemingly direct, this approach is fraught with challenges that can lead to a complex mixture of products and low yield of the desired compound. Here's a breakdown of the potential issues and how to address them:

    • Competition between C-acylation, N-acylation, and α-carbon acylation: The lone pair on the nitrile nitrogen and the acidic protons on the α-carbon can compete with the aromatic ring for the acylating agent.

    • Polysubstitution on the Phenyl Ring: The activating effect of the alkyl group on the phenyl ring of 2-(4-fluorophenyl)acetonitrile could lead to di-acylation, especially under harsh conditions.

    Recommendations for Mitigation:

    ParameterRecommendationRationale
    Lewis Acid Selection Use a milder Lewis acid, such as ZnCl₂ or FeCl₃, instead of the highly reactive AlCl₃.Milder Lewis acids are less likely to promote unwanted side reactions and polysubstitution.
    Temperature Control Maintain a low reaction temperature (e.g., 0 °C to room temperature).Lower temperatures help to control the reaction rate and improve selectivity.
    Stoichiometry Use a stoichiometric amount or a slight excess of the Lewis acid and benzoyl chloride.A large excess of the acylating agent can drive the reaction towards polysubstitution.[1]
    Protecting Groups Consider the use of a protecting group for the α-carbon if α-acylation is a significant issue.This would add extra steps to the synthesis but could improve the overall yield and purity.

    DOT Diagram: Potential Reaction Pathways in Friedel-Crafts Acylation of 2-(4-fluorophenyl)acetonitrile

    G A 2-(4-fluorophenyl)acetonitrile + Benzoyl Chloride + Lewis Acid B Desired Product: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (C-acylation) A->B Desired Pathway C Byproduct: N-acylated product A->C Side Reaction D Byproduct: α-acylated product A->D Side Reaction E Byproduct: Polysubstituted product A->E Side Reaction

    Potential reaction pathways in the Friedel-Crafts acylation.

Scenario 2: Acylation of a Pre-formed Diarylacetonitrile

  • Question: To avoid the issues with direct acylation, I plan to first synthesize 2-phenyl-2-(4-fluorophenyl)acetonitrile and then perform the Friedel-Crafts acylation. How can I ensure regioselective acylation on the unsubstituted phenyl ring?

  • Answer: This is a more controlled approach. The key to success lies in exploiting the electronic differences between the two aromatic rings.

    • Directing Group Effects: The fluorine atom on one of the phenyl rings is a deactivating group for electrophilic aromatic substitution, while the alkyl group on the other ring is activating. This inherent difference should direct the incoming benzoyl group to the unsubstituted phenyl ring.

    Recommendations for Regioselective Acylation:

    ParameterRecommendationRationale
    Lewis Acid A moderately strong Lewis acid like AlCl₃ can be used, but careful control of stoichiometry is crucial.The deactivating effect of the fluorine atom provides a degree of selectivity.
    Solvent Use a non-polar solvent like dichloromethane or carbon disulfide.Polar solvents can complex with the Lewis acid and reduce its activity.
    Reaction Monitoring Closely monitor the reaction progress using techniques like TLC or HPLC.This will help to determine the optimal reaction time and prevent over-reaction.
Route B: Synthesis via Nucleophilic Substitution or Cross-Coupling

This strategy involves forming the crucial C-C bond at the α-carbon of the acetonitrile moiety. The primary challenge here is preventing diarylation.

Scenario 3: Reaction of a Benzyl Cyanide with an Aryl Halide

  • Question: I am attempting to synthesize the target molecule by reacting the enolate of 2-(4-fluorophenyl)acetonitrile with a 4-benzoylphenyl halide. However, I am observing significant amounts of a diarylated byproduct. How can I favor mono-arylation?

  • Answer: The formation of a diarylated byproduct is a common issue in the α-arylation of activated methylene compounds like arylacetonitriles. The mono-arylated product is often more acidic than the starting material, leading to a second deprotonation and subsequent arylation.

    Strategies to Promote Mono-arylation:

    StrategyDetailed ProtocolRationale
    Palladium-Catalyzed α-Arylation Employ a palladium catalyst with a bulky phosphine ligand, such as XPhos or Buchwald's biarylphosphine ligands.[2][3]The steric hindrance of the bulky ligand can disfavor the approach of the already substituted enolate to the palladium center, thus preventing a second arylation.[2]
    Careful Control of Stoichiometry Use the aryl halide as the limiting reagent (e.g., 0.95 equivalents relative to the arylacetonitrile).This ensures that there is not enough electrophile present for the second arylation to occur to a significant extent.
    Slow Addition Add the base or the aryl halide slowly to the reaction mixture.This helps to maintain a low concentration of the enolate and the electrophile, which can favor the mono-arylation product.
    Use of a Diaryliodonium Salt Consider using a diaryliodonium salt as the arylating agent.These reagents can be highly effective for diarylation under transition-metal-free conditions, but careful control of stoichiometry is still required to achieve mono-arylation.[4]

    DOT Diagram: Controlling Mono- vs. Di-arylation

    G cluster_0 Desired Mono-arylation Pathway cluster_1 Undesired Di-arylation Pathway A 2-(4-fluorophenyl)acetonitrile Enolate C Target Molecule A->C Pd-Catalyst (Bulky Ligand) B 4-Benzoylphenyl Halide B->C D Target Molecule Enolate F Di-arylated Byproduct D->F Uncontrolled Conditions E 4-Benzoylphenyl Halide E->F

    Controlling mono- versus di-arylation pathways.

References

  • Olah, G. A.; Kobayashi, S. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society1971 , 93 (25), 6964-6967. [Link]

  • Sarvari, M. H.; Sharghi, H. Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry2004 , 69 (20), 6953-6956. [Link]

  • Culkin, D. A.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Nitriles. Journal of the American Chemical Society2002 , 124 (32), 9330-9331. [Link]

  • Merritt, E. A.; Olofsson, B. Diaryliodonium Salts: A Journey from Obscurity to Fame. Angewandte Chemie International Edition2009 , 48 (48), 9052-9070. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009-3066. [Link]

  • Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry2010 , 6, 6. [Link]

  • Hartwig, J. F. Palladium-Catalyzed α-Arylation of Esters, Ketones, Amides and Imides. [Link]

Sources

Troubleshooting

Stability issues of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile in solution

Technical Support Center: Stability & Handling Guide Subject: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) Ticket ID: TECH-SUP-2024-BFPA Status: Open / Guide Generated[1] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4) Ticket ID: TECH-SUP-2024-BFPA Status: Open / Guide Generated[1]

Executive Summary: The "Dual-Threat" Intermediate

Welcome to the Technical Support Center. You are likely working with 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , a high-value intermediate often utilized in the synthesis of p38 kinase inhibitors or non-steroidal anti-androgens.[1]

As a Senior Application Scientist, I must caution you that this molecule presents a dual-stability risk that is often overlooked until experimental data becomes inconsistent:

  • Photochemical Instability: The benzophenone moiety is a potent photo-initiator.[1] Upon exposure to UV/blue light, it forms reactive triplet states that abstract hydrogens from solvents, leading to radical degradation.

  • Alpha-Carbon Acidity: The methine proton (alpha to the nitrile) is highly acidic due to the electron-withdrawing nature of the nitrile, fluorophenyl, and benzoyl groups. This makes the compound susceptible to rapid racemization and oxidative dimerization in basic conditions.[1]

This guide provides the protocols necessary to stabilize this compound in solution.

Troubleshooting Module: Photochemical Degradation

Symptom: Solution turns yellow/brown; appearance of "pinacol" dimers in LC-MS; loss of starting material without distinct hydrolysis peaks.

The Mechanism: The benzophenone backbone acts as a photosensitizer.[2] When exposed to light (


 nm), it undergoes an 

transition to an excited singlet state, which rapidly intersystem crosses to a reactive triplet state . This triplet state is a "hydrogen thief"—it will abstract hydrogen atoms from your solvent (especially alcohols or ethers), generating radicals that cross-link or degrade your compound.[1]

Visualizing the Pathway:

Photochemistry Ground Ground State (Stable) Excited Excited Singlet (S1) Ground->Excited UV Light (<380nm) Triplet Triplet State (T1 - Reactive) Excited->Triplet ISC Radical Ketyl Radical Triplet->Radical H-Abstraction (from Solvent) Degradation Pinacol Dimers / Solvent Adducts Radical->Degradation Dimerization

Figure 1: The benzophenone-mediated degradation pathway.[1] Note that hydrogen abstraction from the solvent is the rate-limiting degradation step.

Corrective Protocol:

  • Amber Glassware is Mandatory: Standard clear borosilicate glass transmits UV light down to ~300 nm.[1] Use silanized amber vials for all storage.

  • Solvent Selection: Avoid solvents with easily abstractable hydrogens (e.g., THF, Isopropanol) if the solution must be exposed to light.[1] Acetonitrile (ACN) is the preferred solvent for stability as it is poor at donating hydrogen atoms to the benzophenone triplet state.

  • Lighting: Perform weighing and dissolution under yellow light (sodium vapor or filtered LED,

    
     nm).
    

Troubleshooting Module: Chemical Stability (Racemization & Hydrolysis)

Symptom: Loss of optical rotation (if chiral); appearance of amide (


) or acid (

) peaks in MS; precipitation of white solids (amides).[1]

The Mechanism: The alpha-proton (H) is the "Achilles' heel."[1] It is sandwiched between three electron-withdrawing groups:[1]

  • Nitrile (-CN)[1]

  • 4-Fluorophenyl ring[1][3][4][5][6]

  • 4-Benzoylphenyl ring[1][3][4][5]

This creates a highly acidic proton (


 estimated ~12-15 in DMSO).[1] Even weak bases (like bicarbonate or traces of amine impurities in DMF) can deprotonate this carbon, forming a resonance-stabilized carbanion.[1]

Consequences:

  • Racemization: If you possess a pure enantiomer, the carbanion is planar.[1] Reprotonation occurs from either face, destroying enantiomeric excess (ee).[1]

  • Hydrolysis: The nitrile group is activated for nucleophilic attack by water (OH-), converting it to an amide.[1]

Visualizing the Alpha-Proton Risk:

AlphaProton Substrate Target Molecule (Chiral Center) Carbanion Planar Carbanion (Achiral Intermediate) Substrate->Carbanion Deprotonation Base Trace Base / pH > 7.5 Base->Substrate Racemate Racemic Mixture (Loss of Potency) Carbanion->Racemate Reprotonation Hydrolysis Amide/Acid (Chemical Degradation) Carbanion->Hydrolysis + H2O / OH-

Figure 2: The "Alpha-Proton" instability cycle.[1] Deprotonation leads to immediate loss of stereochemistry and opens the door to hydrolysis.

Corrective Protocol:

  • pH Control: Maintain solution pH between 4.0 and 6.0. Avoid basic buffers (Tris, Carbonate).[1]

  • Avoid "Old" DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic and can become slightly basic or oxidative over time.[1] Use fresh, anhydrous DMSO (Grade: ACS Spectrophotometric).[1]

  • Temperature: Never heat above 40°C in the presence of water or protic solvents, as this accelerates nitrile hydrolysis.[1]

Solubility & Solvent Compatibility Table

This compound is highly lipophilic (LogP ~4.7).[1] Choosing the wrong solvent leads to "crashing out" or degradation.[1]

SolventSolubilityStability RiskRecommendation
Acetonitrile (ACN) HighLow Preferred. Low H-abstraction risk; chemically inert.[1]
DMSO HighModerateGood for stock solutions.[1] Risk:[1] Hygroscopic; can induce oxidation if not fresh.[1]
Methanol/Ethanol ModerateHigh Avoid. High risk of H-abstraction (photochemical) and nucleophilic attack.[1]
Water InsolubleN/AUse only as a cosolvent (<5%) with surfactant.[1]
THF HighCritical Do Not Use. Rapid radical formation via H-abstraction by benzophenone moiety.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound in solution? A: Absolutely not. The combination of high heat (121°C) and moisture will hydrolyze the nitrile group to an amide or carboxylic acid within minutes. Sterile filter (0.22 µm PTFE) instead.[1]

Q: I see a new peak at RRT 0.95 after leaving the sample in the autosampler. What is it? A: If your autosampler is not temperature-controlled (cooled) or protected from light, this is likely the photochemical dimer or a solvent adduct .[1] Ensure the autosampler tray is darkened and kept at 4°C.

Q: Can I use this compound in a cellular assay with DMEM media (pH 7.4)? A: Yes, but prepare the working solution immediately before use. At pH 7.4, the alpha-proton is relatively stable for short durations (hours), but overnight incubation may lead to partial racemization. Minimize the time the compound spends in the culture media before adding to cells.

Q: My stock solution in DMSO turned from clear to slight yellow. Is it still good? A: The yellow color indicates trace formation of the ketyl radical or oxidation products. Check purity via HPLC. If purity is >98%, it may still be usable, but this indicates light exposure or moisture ingress. Move to -20°C storage immediately.

References

  • Benzophenone Photochemistry: Dangel, J. et al. "Photochemical degradation of benzophenone derivatives in solution: Mechanisms and solvent effects."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2020.[1][7] (General mechanism validation).

  • Nitrile Hydrolysis: "Hydrolysis of Nitriles."[1][8] Chemistry LibreTexts, 2023.[1] (Mechanistic grounding).

  • Racemization of Chiral Nitriles: "Strategies for chiral separation: from racemate to enantiomer." Chemical Science, 2023.[1] (Discussion on base-catalyzed racemization).

  • Compound Data: PubChem Entry for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Status: Operational Agent: Senior Application Scientist Ticket Subject: Overcoming precipitation and bioavailability issues in biological assays. Executive Summary You are likely encountering difficulties with 2-(4-Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Overcoming precipitation and bioavailability issues in biological assays.

Executive Summary

You are likely encountering difficulties with 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (referred to hereafter as BFPA ) due to its intrinsic physicochemical properties. BFPA acts as a P2X3 receptor antagonist, but its efficacy in vitro is frequently masked by poor aqueous solubility.

This guide addresses the "Brick Dust" phenomenon common to diarylacetonitriles: high crystal lattice energy coupled with high lipophilicity (LogP > 4.0). The protocols below are designed to transition BFPA from a solid state to a bioavailable form without crashing out of solution.

Part 1: The Mechanics of Insolubility

To solve the problem, we must understand the enemy. BFPA contains two aromatic systems (benzoyl and fluorophenyl) flanking a nitrile group.

  • High Lipophilicity: The fluorination and benzophenone moiety drive the partition coefficient (LogP) up, making the molecule water-phobic.

  • 
    -
    
    
    
    Stacking:
    The planar aromatic rings facilitate strong intermolecular stacking, creating a stable crystal lattice that resists dissolution in aqueous buffers.

The Common Failure Mode: Researchers often pipette a high-concentration DMSO stock directly into a static cell culture well. The rapid change in polarity causes the compound to nucleate and precipitate immediately, often forming invisible micro-crystals that sink to the bottom. This results in:

  • False negatives (compound not reaching the receptor).

  • False positives (crystals causing physical stress/toxicity to cells).

Part 2: Troubleshooting Protocols
Protocol A: The "Solvent-Shift" Method (Standard)

Use this for short-term assays where DMSO tolerance is established.

The Logic: Avoid "shocking" the compound with water. We use an intermediate dilution step to lower the kinetic barrier of mixing.

Reagents: Anhydrous DMSO (Grade: Cell Culture Tested), PBS (w/o Ca++/Mg++), Vortex mixer.

StepActionTechnical Rationale
1 Prepare 10 mM Stock in 100% DMSO.High solvent strength breaks the crystal lattice.
2 Sonicate for 5-10 mins at 40°C.Ensures no micro-seeds remain to trigger precipitation later.
3 Create a 100x Intermediate in 100% DMSO.Example: If final assay conc is 10 µM, prepare 1 mM intermediate.
4 Pre-warm culture media/buffer to 37°C.Cold buffers accelerate precipitation of lipophilic compounds.
5 Rapid Dispersion: Add media to the DMSO intermediate while vortexing.Crucial: Do not add DMSO to static media. High local concentration causes crashing.
6 Final DMSO concentration: ≤ 0.5% .Maintains solubility while minimizing cytotoxicity.[1][2]
Protocol B: Cyclodextrin Complexation (Advanced)

Use this if precipitation persists or for long-term incubations (>24h).

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket." The lipophilic BFPA hides inside the bucket (hydrophobic cavity), while the bucket's exterior interacts with water.

Reagents: HP-


-CD (Sigma-Aldrich/Roquette), Milli-Q Water.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in Milli-Q water. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add BFPA powder directly to the 20% CD solution.

    • OR (Easier): Dissolve BFPA in a minimal volume of Acetone (volatile solvent). Add to CD solution. Stir open-capped overnight to evaporate the acetone.

  • Validation: The resulting solution should be optically clear.

  • Dilution: Dilute this complex into your assay media. The equilibrium favors the complex until it reaches the cell membrane, where the lipophilic membrane extracts the drug.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for handling BFPA in assay development.

BFPA_Workflow Start Start: BFPA Solid Powder Stock Dissolve in 100% DMSO (10-50 mM) Sonicate 40°C Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Precip Precipitate Visible / Turbid Check->Precip No Clear Clear Solution Check->Clear Yes Action1 Action: Add more DMSO or Warm to 50°C Precip->Action1 MethodSelect Select Delivery Method Clear->MethodSelect Action1->Check Direct Direct Dilution (Risk of Crash) MethodSelect->Direct High Risk Inter Intermediate Dilution (Protocol A) MethodSelect->Inter Standard Complex Cyclodextrin Complex (Protocol B) MethodSelect->Complex Best Stability Assay Add to Assay Plate (Final DMSO < 0.5%) Direct->Assay Inter->Assay Complex->Assay

Caption: Decision tree for solubilizing BFPA. Green paths indicate optimal workflows; red paths indicate high-risk failure points.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add the DMSO stock to the media. Why? A: This is the "Solvent Shock" effect. When a droplet of DMSO hits water, the water molecules strip the DMSO away faster than the BFPA can disperse. The BFPA molecules aggregate instantly.

  • Fix: Use Protocol A . Create a 10x or 100x intermediate solution in media by adding the DMSO slowly to a vortexing volume of media, then transfer that to your cells.

Q2: Can I use 1% DMSO to improve solubility? A: While 1% DMSO improves BFPA solubility, it is risky for cell physiology. Many cell lines (e.g., primary neurons, hepatocytes) show stress responses or membrane permeabilization at >0.5% DMSO [1, 2]. Always run a "DMSO-only" vehicle control to ensure the solvent isn't skewing your P2X3 antagonism data.

Q3: Is sonication safe for BFPA? A: Yes. BFPA is a stable nitrile; it will not degrade under standard bath sonication (40 kHz). Sonication is actually mandatory for preparing the initial stock to break the crystal lattice energy [3].

Q4: I see "oily droplets" instead of crystals. What is this? A: This is "oiling out" (liquid-liquid phase separation). It happens when the compound concentration exceeds its saturation limit but fails to crystallize immediately. This is dangerous because it looks like solubility but results in heterogeneous dosing.

  • Fix: You are above the solubility limit. Reduce the final concentration or switch to the Cyclodextrin (Protocol B) method.

References
  • LifeTein. (2023). DMSO usage in cell culture: Toxicity limits and solubility protocols.[2][3][4] Retrieved from

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.

  • Smolecule. (2023).[2] 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: Chemical Properties and Applications. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Document ID: TSS-BFPA-OTE-v1.2 Last Updated: February 1, 2026 Introduction and Compound Profile This guide provides in-depth technical support for researchers utilizing 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-BFPA-OTE-v1.2

Last Updated: February 1, 2026

Introduction and Compound Profile

This guide provides in-depth technical support for researchers utilizing 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (herein referred to as BFPA). BFPA is a synthetic organic compound under investigation for its potential biological activities.[1] While its primary mechanism of action is an area of active research, preliminary studies suggest it may act as an antagonist of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling and inflammation.[1]

Like most small molecule inhibitors, BFPA has the potential to interact with unintended biological targets.[2] These "off-target" effects can lead to confounding experimental data, unexpected cytotoxicity, and misinterpretation of results.[3] This document serves as a comprehensive resource for identifying, understanding, and mitigating the off-target effects of BFPA to ensure the generation of robust and reproducible data.

Compound Details:

  • IUPAC Name: 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[4]

  • CAS Number: 446275-89-4[4][5][6]

  • Molecular Formula: C₂₁H₁₄FNO[4]

  • Molecular Weight: 315.3 g/mol [4]

Core Principles of Off-Target Effect Management

The central challenge in pharmacological studies is ensuring that an observed phenotype is a direct consequence of modulating the intended target. Most small molecule drugs interact with multiple targets, and these unintended interactions can cause toxic events.[2] A rigorous experimental design is therefore essential. The principles outlined below form the basis of the troubleshooting guide that follows.

  • Dose-Response Relationship: The concentration of the compound is the most critical variable. On-target effects should occur at a lower concentration than off-target effects. Establishing a clear dose-response curve is fundamental to identifying a specific therapeutic window.

  • Orthogonal Validation: No single experiment is definitive. Confirming a hypothesis using multiple, distinct assays (orthogonal methods) provides confidence that the observed effect is specific to the target of interest.

  • Use of Controls: The inclusion of appropriate negative and positive controls is non-negotiable for data interpretation. This includes inactive structural analogs of the compound and known modulators of the target pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with BFPA, providing causative explanations and actionable solutions.

Q1: I'm observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest), but I'm not sure if it's due to the intended target or an off-target effect. How can I begin to dissect this?

A1: This is a classic challenge in pharmacology. The first step is to systematically validate that the observed phenotype is linked to the engagement of your primary target at the concentration used.

Causality Check: An off-target effect is highly likely if the phenotype persists even when the primary target is knocked down or knocked out, or if the phenotype's dose-response curve is significantly right-shifted compared to the target engagement curve.

Recommended Workflow:

  • Confirm Target Engagement: First, you must prove that BFPA is physically interacting with its intended target in your cellular model at the concentrations causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[7][8][9][10] It measures the thermal stabilization of a protein upon ligand binding.[9]

  • Perform a Dose-Response Curve: Run a multipoint dose-response experiment (e.g., 8 to 10 concentrations) for the phenotype (e.g., using an MTS or CellTiter-Glo assay for viability).[11] Plot this against the dose-response curve for target engagement from your CETSA data. A significant divergence in EC50/IC50 values suggests an off-target mechanism.

  • Use a Structurally Similar Inactive Control: Synthesize or obtain a close analog of BFPA that is predicted to be inactive against the primary target. If this inactive analog still produces the same cellular phenotype, it strongly implicates an off-target effect or a general compound toxicity issue.

Q2: My results are inconsistent across different cell lines or experimental batches. Could off-target liabilities be the cause?

A2: Yes, variability in off-target protein expression can lead to inconsistent results.

Causality Check: Different cell lines have different proteomic landscapes. If BFPA's off-targets are variably expressed between cell lines, the phenotypic outcome will also vary.

Recommended Workflow:

  • Characterize Target and Off-Target Expression: Use qPCR or Western blotting to quantify the expression levels of your primary target and any suspected off-targets in the different cell lines. A correlation between the expression of an off-target and the strength of the phenotype is a red flag.

  • Broad Profiling (Kinase Screening): Many small molecules unexpectedly inhibit kinases.[3] It is prudent to screen BFPA against a large panel of kinases, especially if the observed phenotype relates to signaling pathways.[12][13] Commercial services offer comprehensive kinome profiling.[14][15][16] This can reveal unexpected off-targets that may be uniquely expressed in certain cell types.

Q3: I'm observing general cytotoxicity at concentrations where I expect to see a specific biological effect. How do I establish a therapeutic window?

A3: Differentiating specific, on-target-mediated anti-proliferative effects from non-specific cytotoxicity is crucial.

Causality Check: Cytotoxicity is a common off-target effect.[17] A proper therapeutic window is one where you can achieve >90% engagement and modulation of your primary target without inducing significant cell death (e.g., <15% viability loss).

Recommended Workflow:

  • Simultaneous Dose-Response Analysis: Conduct a detailed dose-response experiment (e.g., 10-point, 3-fold dilutions) and measure three parameters in parallel plates:

    • Target Engagement: Using CETSA.[18]

    • Downstream Pathway Biomarker: A quantifiable readout of your target's activity (e.g., phosphorylation of a substrate via ELISA or Western blot).

    • Cytotoxicity: Using a viability assay (e.g., MTS) and a cytotoxicity assay (e.g., LDH release).

  • Data Visualization and Interpretation: Plot the IC50/EC50 values for all three readouts. A clear separation between the biomarker modulation curve and the cytotoxicity curve defines your specific activity window.

ParameterExample IC50/EC50Interpretation
Target Engagement (CETSA)150 nMPotent binding to the intended target.
Pathway Biomarker (p-SUBSTRATE)200 nMOn-target pathway modulation occurs at a similar concentration to target binding.
Cytotoxicity (LDH Release)8.5 µMCytotoxic effects only occur at a >40-fold higher concentration, indicating a good therapeutic window.
Hypothetical data for BFPA demonstrating a viable therapeutic window.

Q4: How do I design a robust counter-screen to proactively identify off-target effects?

A4: A counter-screen is an assay specifically designed to identify and eliminate compounds that produce false-positive results or have undesirable activities.[17][19][20]

Recommended Workflow:

  • Target-Class Counter-Screening: If your primary target is a member of a large family (e.g., GPCRs, nuclear receptors), screen BFPA against a panel of related but distinct family members. This helps ensure selectivity. For enzyme-based assays, an unrelated enzyme can be used to check for non-specific inhibition.[17]

  • Assay Technology Counter-Screening: Rule out compound interference with your assay technology.[21] For example, if using a luciferase reporter assay, run a counter-screen with purified luciferase enzyme to check for direct inhibition.[19][21]

  • Phenotypic Counter-Screening: Use a cell line that does not express the target of interest (e.g., via CRISPR-Cas9 knockout). If BFPA still elicits a response in this cell line, the effect is unequivocally off-target.

Key Experimental Protocols

Protocol 4.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methodologies to confirm the direct binding of BFPA to its target protein in intact cells.[7][9]

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat with a range of BFPA concentrations (e.g., 0.01 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[7]

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C for 3 minutes) in a PCR machine, followed by cooling to 4°C.[7] A no-heat control should be included.

  • Cell Lysis: Lyse the cells through three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the supernatant using Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for each BFPA concentration. Ligand binding will increase the thermal stability, resulting in a rightward shift of the melting curve.

Protocol 4.2: Dose-Response Cytotoxicity Assay (MTS-based)

This protocol determines the concentration at which BFPA induces cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of BFPA in culture medium. A common scheme is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle-only control and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the old medium and add the medium containing the compound dilutions to the respective wells. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a no-cell background control as 0%. Plot the normalized viability against the log of the BFPA concentration and fit a four-parameter logistic curve to determine the IC50 value.[22]

Visualizations and Workflows

Diagram 5.1: Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in situ (e.g., CETSA) A->B C Step 2: Perform Phenotypic Dose-Response Curve B->C D Compare IC50 (Phenotype) vs. EC50 (Target Engagement) C->D E IC50 values are similar (<5-fold difference) D->E Hypothesis A F IC50 values diverge (>10-fold difference) D->F Hypothesis B G Phenotype is likely ON-TARGET E->G H Phenotype is likely OFF-TARGET F->H I Step 3: Test Inactive Analog & Target Knockout/Knockdown H->I J Phenotype persists? I->J K Confirms OFF-TARGET Mechanism J->K Yes

Caption: A logical workflow for dissecting on-target vs. off-target phenotypic effects.

Diagram 5.2: Signaling Pathway Context

G cluster_0 Cellular Environment BFPA BFPA Target Primary Target (e.g., P2X3 Receptor) BFPA->Target Intended Inhibition (High Affinity) OffTarget1 Off-Target Kinase BFPA->OffTarget1 Unintended Inhibition (Lower Affinity) OffTarget2 Off-Target Ion Channel BFPA->OffTarget2 Unintended Modulation (Lower Affinity) Pathway Intended Signaling Pathway Target->Pathway Blocks Phenotype_Off1 Confounding Phenotype 1 OffTarget1->Phenotype_Off1 Phenotype_Off2 Confounding Phenotype 2 OffTarget2->Phenotype_Off2 Phenotype_On Observed Phenotype (On-Target) Pathway->Phenotype_On

Caption: On-target vs. off-target signaling pathways for BFPA.

References

  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, 46(11), 5366–5380. Available from: [Link]

  • News-Medical. (2026, January 28). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. Available from: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • Kots, E. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(6), 655-666. Available from: [Link]

  • Meister, D., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(11), 1987-1996. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-51. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available from: [Link]

  • Tanimura, S. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 149(1), 1-3. Available from: [Link]

  • U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Available from: [Link]

  • Hothorn, L. A., & Hothorn, T. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2097–2111. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • Talluri, S. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4070. Available from: [Link]

  • Czech, M. P. (2017). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Journal of Molecular Endocrinology, 59(1), E1-E5. Available from: [Link]

  • El-Aty, A. A., et al. (2021). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. Scientific Reports, 11(1), 1-10. Available from: [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]

  • University of Arizona, R. Ken Coit College of Pharmacy. ACDD - Our Process. Available from: [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2321949. Available from: [Link]

  • CDD Support. (2024, April 24). Setting up a Dose Response Protocol. Available from: [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 222-232. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68016, Benzeneacetonitrile, 4-fluoro-. Retrieved February 1, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved February 1, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735471, 2-(4-Benzoylphenyl)-2-phenylacetonitrile. Retrieved February 1, 2026 from [Link].

  • Dana Bioscience. 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile 1g. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Welcome to the dedicated technical support guide for enhancing the post-synthesis purity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for enhancing the post-synthesis purity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and aim to achieve high purity standards essential for downstream applications, including drug development and analytical referencing.

This guide moves beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and the underlying scientific principles behind our recommended purification strategies. Our goal is to empower you to diagnose and resolve purity challenges effectively in your own laboratory setting.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter after the initial synthesis and workup of your crude product.

Question 1: My final product purity is unexpectedly low (<90%) after a standard aqueous workup and solvent evaporation. What are the likely causes and the immediate next steps?

Answer: Low purity at this stage typically points to one of three primary issues: incomplete reaction, formation of significant side products, or an inefficient extraction procedure that failed to remove water-soluble impurities like inorganic salts.

  • Expertise & Causality: The structure of 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, with its polar ketone and nitrile functionalities balanced by large nonpolar aromatic rings, gives it intermediate polarity. A poorly optimized extraction can either leave polar impurities behind or fail to efficiently pull the product into the organic phase. Side reactions, such as hydrolysis of the nitrile to a carboxylic acid or amide under harsh basic or acidic conditions, can also introduce impurities that are difficult to remove.

  • Recommended Action: Before attempting large-scale purification, perform a thorough diagnostic.

    • Analyze the Crude Mixture: Use Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to visualize the number of components. An HPLC analysis is crucial for quantifying the percentage of your desired product versus impurities.[1]

    • Re-evaluate the Workup: Ensure the pH of the aqueous layer was correctly adjusted during extraction. Acidic impurities require a basic wash (e.g., with 10% sodium bicarbonate solution), while basic impurities are removed with an acidic wash (e.g., dilute HCl).[2][3]

    • Implement a Robust Purification Strategy: Based on the impurity profile, proceed to either column chromatography for complex mixtures or recrystallization for simpler cases.

Question 2: Analytical data (NMR/HPLC) shows the presence of unreacted starting materials. Which purification method is most effective for their removal?

Answer: The most effective method for removing starting materials is flash column chromatography, as it separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[3] This is particularly effective if the starting materials have a significantly different polarity from the final product.

  • Expertise & Causality: For instance, if the synthesis involves the reaction of a benzoylphenyl-containing electrophile with a fluorophenylacetonitrile nucleophile, the starting materials will likely have different polarities. The benzophenone moiety makes one starting material more polar, while the other is less so. The product's polarity will be intermediate, allowing for effective separation.

  • Self-Validating Protocol: A well-executed column is self-validating. By collecting fractions and analyzing them via TLC, you can visually track the separation and pool only the fractions containing the pure product. See the detailed protocol in Section 3.

Question 3: My product has an off-white or yellowish tint, even though HPLC analysis shows >98% purity. How can I remove these color impurities?

Answer: A persistent color in a highly pure compound often indicates the presence of trace amounts of highly conjugated, chromophoric impurities that are not well-resolved from the main product peak by HPLC.

  • Expertise & Causality: These impurities may have formed from minor side reactions or degradation pathways and possess similar polarity to your product, making chromatographic separation difficult.

  • Recommended Action: The most effective method for removing such color bodies is treatment with activated carbon during recrystallization.

    • Dissolve the crude, colored product in a suitable hot solvent (see Table 2).

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Swirl the mixture for a few minutes. The activated carbon will adsorb the large, flat, colored impurity molecules.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Question 4: The purified product appears as a viscous oil or refuses to crystallize from solution. What steps can I take to induce crystallization?

Answer: Failure to crystallize is a common issue, often caused by residual solvents acting as an "impurity" or the presence of minor impurities that inhibit lattice formation.

  • Expertise & Causality: Crystallization is a thermodynamically driven process of self-assembly into a highly ordered lattice. The presence of foreign molecules disrupts this process. Even a small amount of a miscible solvent can lower the effective concentration of your product below its saturation point.

  • Troubleshooting Workflow:

    • Ensure Solvent Removal: First, ensure all reaction solvents are rigorously removed under high vacuum, possibly with gentle heating.

    • Trituration: If the oil is persistent, attempt trituration. Add a poor solvent (one in which your product is insoluble, like hexanes) and scratch the side of the flask with a glass rod at the solvent-oil interface. This provides a nucleation site and can shock the product out of solution as a solid.

    • Solvent System Screening: If trituration fails, a systematic recrystallization solvent screen is necessary. Use a small amount of product to test solubility in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, toluene/heptane).[2] A good recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to a supersaturated solution to initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust general-purpose method for purifying 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile on a research scale (1-10 g)?

A1: For research-scale quantities where high purity is paramount, flash column chromatography on silica gel is the most reliable and versatile method.[3][4] It provides excellent resolving power for a wide range of potential impurities. While recrystallization is more scalable, finding the ideal solvent system can be time-consuming, whereas a suitable mobile phase for chromatography can typically be identified quickly using TLC.

Q2: How do I choose the right mobile phase for flash column chromatography?

A2: The ideal mobile phase (eluent) should provide a retention factor (Rƒ) for your target compound of approximately 0.25-0.35 on a silica gel TLC plate. A common starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. By running several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate), you can quickly identify the optimal system that gives good separation between your product and its impurities.

Q3: Which analytical techniques are essential for confirming the final purity and identity of the product?

A3: A combination of techniques is required for comprehensive validation:

  • HPLC: To determine quantitative purity (e.g., % area of the main peak).[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or structural impurities.

  • ¹⁹F NMR Spectroscopy: This is particularly important for fluorinated compounds to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[5]

Section 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target compound from both more polar and less polar impurities.

  • TLC Analysis: Determine the optimal solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that provides an Rƒ of ~0.3 for the product.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate. Collect fractions of a consistent volume.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is ideal when the crude product is already of moderate purity (>90%) and a suitable solvent has been identified.

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Data & Visualization

Tables for Quick Reference

Table 1: Troubleshooting Summary

Problem Observed Likely Cause(s) Recommended First Action
Low Purity (<90%)Incomplete reaction, side products, poor extraction.Analyze crude by HPLC/TLC; perform acid/base washes.
Oily or Non-Crystalline ProductResidual solvent, presence of minor impurities.Dry under high vacuum; attempt trituration with hexanes.
Colored Product (Yellow/Brown)Highly conjugated trace impurities.Recrystallize with an activated carbon treatment.
Starting Materials PresentIncomplete reaction, non-optimal stoichiometry.Purify via flash column chromatography.

Table 2: Recommended Solvent Systems

Purification Method Solvent System (Starting Point) Rationale
Flash Chromatography Heptane:Ethyl Acetate (Gradient or Isocratic)Good resolving power for compounds of intermediate polarity. Easily removed.
Recrystallization Isopropanol or EthanolThe product has moderate solubility; the hydroxyl group provides good hot/cold solubility differential.
Recrystallization Toluene / Heptane MixtureToluene is a good solvent for aromatic compounds; heptane acts as an anti-solvent to induce crystallization.
Trituration Diethyl Ether or HexanesThe product is expected to be poorly soluble in these nonpolar solvents, facilitating solidification.
Process & Logic Diagrams

PurificationWorkflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Path cluster_end Finish CRUDE Crude Product (Post-Workup) ANALYZE Analyze Purity (TLC/HPLC) CRUDE->ANALYZE CHROM Flash Column Chromatography ANALYZE->CHROM Complex Mixture or <95% Purity RECRYST Recrystallization (± Carbon) ANALYZE->RECRYST >95% Purity & Crystalline FINAL Pure Product (>99%) CHROM->FINAL RECRYST->FINAL

Caption: Post-synthesis purification decision workflow.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions START Problem: Product Fails to Crystallize CAUSE1 Residual Solvent Present? START->CAUSE1 CAUSE2 Impurity Inhibiting Lattice Formation? START->CAUSE2 CAUSE3 Solvent System Not Optimal? START->CAUSE3 SOL1 Dry Under High Vacuum (with gentle heat) CAUSE1->SOL1 SOL2 Triturate with a Poor Solvent (Hexanes) CAUSE2->SOL2 SOL4 Purify via Column Chromatography First CAUSE2->SOL4 SOL3 Screen for New Recrystallization Solvents CAUSE3->SOL3

Caption: Troubleshooting decision tree for crystallization issues.

References

  • CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl- Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ACG Publications. [Link]

  • EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Synthesis of 2-(3-Benzoylphenyl)propionitrile. Semantic Scholar. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide. IUCr Journals. [Link]

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. PubChem - NIH. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

Sources

Troubleshooting

Strategies to reduce reaction time for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile synthesis

Technical Support Center: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Welcome to the technical support guide for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This document is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Welcome to the technical support guide for the synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Our focus is on providing actionable strategies to reduce reaction time and improve overall efficiency, grounded in established principles of organic chemistry.

The synthesis of this nitrile is best approached via a nucleophilic substitution reaction. For the purposes of this guide, we will assume the reaction proceeds by the cyanation of a benzylic halide precursor, specifically 2-bromo-1-(4-benzoylphenyl)-1-(4-fluorophenyl)ethane, with a cyanide salt. This reaction typically follows an SN2 (Substitution, Nucleophilic, Bimolecular) pathway, where the reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

Troubleshooting Guide: Accelerating Your Reaction

This section addresses common issues that lead to slow or incomplete reactions in a direct question-and-answer format.

Q1: My reaction is extremely slow or has stalled completely. What are the primary factors I should investigate first?

A slow reaction is one of the most common challenges in organic synthesis.[2] For this specific SN2-type transformation, the rate is governed by several key factors.[3][4] A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

  • Reagent Purity: Ensure the precursor halide is pure and, critically, that the solvent and cyanide source are anhydrous. Water can hydrolyze the nitrile product and will strongly solvate the cyanide nucleophile, reducing its reactivity.[5]

  • Solvent Choice: The solvent plays a critical role in SN2 reactions.[6][7] Ensure you are using a polar aprotic solvent.

  • Mixing & Heterogeneity: If the cyanide salt is not dissolving, the reaction is limited by the solid-liquid interface. Vigorous stirring is essential. If the issue persists, a phase-transfer catalyst is strongly recommended.

  • Temperature Control: Verify the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions. A controlled increase within a reasonable range (e.g., 50-80 °C) is a good starting point.

dot graph TD { A[Slow or Stalled Reaction] --> B{Is the system homogeneous?}; B -- No --> C[Issue: Poor Solubility of Nucleophile]; C --> D[Action: Introduce Phase-Transfer Catalyst]; B -- Yes --> E{What is the solvent?}; E -- "Polar Protic (e.g., EtOH, H2O)" --> F[Issue: Nucleophile Solvation]; F --> G[Action: Switch to Polar Aprotic Solvent (e.g., DMSO, DMF)]; E -- "Polar Aprotic" --> H{Have you checked reagent purity?}; H -- No --> I[Action: Confirm Anhydrous Conditions & Substrate Purity]; H -- Yes --> J{What is the temperature?}; J -- "Room Temp" --> K[Action: Incrementally Increase Temperature (e.g., to 60 °C)]; J -- "Elevated" --> L[Consider Alternative Nucleophile or Leaving Group];

} caption: Troubleshooting workflow for a slow cyanation reaction.

Q2: How does my choice of solvent impact the reaction rate, and what is the best option?

The solvent choice is arguably the most critical parameter for accelerating an SN2 reaction. Solvents influence the stability of both the reactants and the transition state.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) should be avoided. These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the anionic cyanide nucleophile. This creates a "solvent cage" that stabilizes the nucleophile, increasing the energy required for it to attack the electrophilic carbon and dramatically slowing the reaction.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are ideal. These solvents have strong dipoles that can solvate the counter-ion (e.g., Na⁺ or K⁺) but do not hydrogen bond with the anion. This leaves the cyanide nucleophile "naked" and highly reactive, which significantly accelerates the reaction rate.[6][8]

Data Summary: Solvent Effects on SN2 Rate

Solvent Type Dielectric Constant (ε) Typical Relative Rate Rationale
Methanol Polar Protic 32.7 1 Strong H-bonding solvates and deactivates the nucleophile.[6]
Ethanol Polar Protic 24.5 ~0.5 Strong H-bonding deactivates the nucleophile.[5]
Acetone Polar Aprotic 20.7 500 Lacks H-bonding, leaving the nucleophile more reactive.[8]
Acetonitrile Polar Aprotic 37.5 ~1000 Highly polar, solvates cation well, leaves "naked" nucleophile.
DMF Polar Aprotic 36.7 ~2800 Excellent choice for SN2 reactions due to high polarity.[4]

| DMSO | Polar Aprotic | 46.7 | ~5000+ | Often the best choice, strongly solvates cations, leaving a highly reactive nucleophile. |

Relative rates are illustrative for a typical SN2 reaction and can vary.

Q3: The reaction mixture is a slurry and the rate is poor. How can a phase-transfer catalyst (PTC) help?

This is a classic sign of a heterogeneous reaction where the ionic nucleophile (e.g., NaCN) has poor solubility in the organic solvent. A phase-transfer catalyst is designed to solve this exact problem.[9][10]

Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the cyanide anion from the solid phase (or an aqueous phase) into the organic phase where the substrate is dissolved.[9][11] The large, lipophilic alkyl groups on the quaternary cation make the resulting ion pair soluble in the organic solvent. Once in the organic phase, the "naked" cyanide anion is highly reactive and the substitution occurs rapidly.[9][12]

dot graph G { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica"];

} caption: Mechanism of Phase-Transfer Catalysis (PTC).

Recommended PTCs:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium iodide (TBAI)

  • Aliquat 336 (a mixture of methyltrioctylammonium chloride)

Experimental Protocols

Protocol 1: Baseline Synthesis (Unoptimized)
  • To a stirred solution of 2-bromo-1-(4-benzoylphenyl)-1-(4-fluorophenyl)ethane (1.0 eq) in ethanol (0.2 M), add sodium cyanide (1.5 eq).

  • Heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Expected Outcome: Slow conversion over 12-24 hours with potential side product formation.

Protocol 2: Optimized Synthesis for Reduced Reaction Time
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium cyanide (1.5 eq, dried under vacuum).

  • Add anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.2 M with respect to the substrate.

  • Add tetrabutylammonium bromide (TBAB, 0.1 eq) to the suspension.

  • Add 2-bromo-1-(4-benzoylphenyl)-1-(4-fluorophenyl)ethane (1.0 eq) to the mixture.

  • Heat the reaction to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Expected Outcome: High conversion (>95%) within 1-3 hours.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for this cyanation reaction? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbon atom bonded to the leaving group (e.g., bromide). The reaction occurs in a single, concerted step where the nucleophile attacks from the backside relative to the leaving group, causing an inversion of stereochemistry if the carbon is chiral.

SN2_Mechanism

FAQ 2: Can I use a different leaving group to speed up the reaction? Yes. The reaction rate is highly dependent on the quality of the leaving group. Good leaving groups are the conjugate bases of strong acids.[13] For halides, the reactivity order is I > Br > Cl > F. Switching from the bromide precursor to an iodide would significantly accelerate the reaction. Alternatively, converting a precursor alcohol to a tosylate or mesylate would also provide an excellent leaving group.

FAQ 3: Are there safety precautions for working with cyanide? Absolutely. Cyanide salts (NaCN, KCN) and hydrogen cyanide (HCN) gas are highly toxic.

  • Always work in a well-ventilated chemical fume hood.

  • Never allow cyanide salts to come into contact with acid. Acidification will produce lethal HCN gas. The reaction workup should be performed carefully, ensuring the aqueous phase is kept basic.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use.

FAQ 4: What are the likely side products? The primary competing reaction is elimination (E2), which would form an alkene. This is favored by sterically hindered substrates and strong, bulky bases. Using a small nucleophile like cyanide and avoiding excessively high temperatures helps to minimize this pathway. If the substrate is tertiary, an SN1 pathway might compete, which could lead to racemization and other side products.[14]

References

  • Factors affecting nucleophilic substitution reactions. (n.d.). SlideShare. Retrieved from [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Phase Transfer Catalyst (PTC). (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Analysis of solvent effect on SN2 reactions by different theoretical models. (1993). ResearchGate. Retrieved from [Link]

  • Preparation of Benzonitriles, Part 1: From Aryl Halides. (2022). YouTube. Retrieved from [Link]

  • The Factors Determining Reactivity in Nucleophilic Substitution. (2015). ResearchGate. Retrieved from [Link]

  • Video: SN2 Reaction: Kinetics. (2023). JoVE. Retrieved from [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates?. (2025). YouTube. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). IJIRSET. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]

Sources

Optimization

Technical Guide: Catalyst Selection &amp; Process Optimization for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

The following technical guide addresses the catalytic challenges in synthesizing 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). This document is structured for process chemists and R&D scientists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic challenges in synthesizing 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 446275-89-4). This document is structured for process chemists and R&D scientists optimizing the


-arylation of arylacetonitriles.

Executive Summary: The Chemoselectivity Challenge

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile involves constructing a quaternary carbon center flanked by two electron-deficient aryl rings. The core challenge lies in the chemoselectivity of the coupling reaction.

The most efficient retrosynthetic disconnection is the Palladium-Catalyzed


-Arylation  of (4-fluorophenyl)acetonitrile with 4-bromobenzophenone (or vice versa).

Critical Failure Modes:

  • 1,2-Addition (Side Reaction): The nitrile carbanion is a potent nucleophile that may attack the ketone carbonyl of the benzophenone moiety (Knoevenagel-type condensation) rather than the aryl halide.

  • Nitrile Binding (Catalyst Poisoning): The linear nitrile group (

    
    -donor) can bind to the Pd center, displacing ligands and deactivating the catalyst.
    
  • Polyalkylation: Over-reaction is less of a concern here due to the steric bulk of the diaryl product, but formation of quaternary centers requires bulky, electron-rich ligands to facilitate reductive elimination.

Catalyst Selection Matrix

For this specific transformation, Palladium/Phosphine systems are superior to Phase Transfer Catalysis (


) due to the moderate activation of the electrophile and the need to suppress side reactions.
ParameterPrimary Recommendation: Pd-Catalysis Alternative: PTC (

)
Catalyst System

+

TBAB or TEBA (5-10 mol%)
Ligand Class Bulky Trialkylphosphines (Cone angle > 180°)N/A (Quaternary Ammonium Salt)
Mechanism Oxidative Addition / Reductive EliminationNucleophilic Aromatic Substitution
Key Advantage High chemoselectivity; suppresses ketone attack.Low cost; avoids heavy metals.
Key Risk Ligand oxidation; high cost.High risk of 1,2-addition to the ketone; requires high temp.
Substrate Scope Works with Aryl Bromides & Chlorides.[1][2]Requires Aryl Fluorides or activated Chlorides.
Why (Tri-tert-butylphosphine)?

Based on Hartwig's mechanistic studies on nitrile arylation,


  is the ligand of choice. Its exceptional steric bulk prevents the nitrile nitrogen from coordinating to the palladium center (preventing the "resting state" trap). Furthermore, it promotes the difficult reductive elimination step to form the crowded quaternary carbon center.

Experimental Protocol: Pd-Catalyzed -Arylation

Reaction: (4-Fluorophenyl)acetonitrile + 4-Bromobenzophenone


 Product
Reagents & Stoichiometry[3]
  • Substrate A: (4-Fluorophenyl)acetonitrile (1.0 equiv)

  • Substrate B: 4-Bromobenzophenone (1.1 equiv)

  • Catalyst Precursor:

    
     or 
    
    
    
    (1–2 mol%)
  • Ligand:

    
     (1:1 ratio to Pd, or slight excess)
    
  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or THF (Anhydrous, degassed)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: Charge a dried reaction vessel with

    
     (1.0 mol%) and 
    
    
    
    (1.1 mol%). Add anhydrous toluene and stir for 10 minutes to form the active
    
    
    species (solution turns from dark purple to orange/brown).
  • Substrate Addition: Add 4-Bromobenzophenone (1.1 equiv), (4-Fluorophenyl)acetonitrile (1.0 equiv), and NaOtBu (1.5 equiv) to the vessel.

    • Note: If using a Schlenk line, add solids first, then evacuate/backfill with Argon before adding solvent.

  • Reaction: Seal the vessel and heat to 50–70°C . Monitor by HPLC/GC.

    • Optimization: The reaction is often fast. Do not overheat, as this promotes base-mediated decomposition of the nitrile.

  • Quench: Cool to room temperature. Dilute with ethyl acetate and quench with saturated

    
     (aq).
    
  • Purification: The product is highly lipophilic. Flash chromatography (Hexanes/EtOAc) is usually sufficient.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Stalled Reaction

Q: The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help. A: This is likely due to catalyst poisoning or ligand oxidation .

  • Diagnosis: Is your reaction mixture turning black (Pd black precipitation)?

  • Root Cause:

    
     is extremely air-sensitive. If trace oxygen is present, the ligand oxidizes to the phosphine oxide, which does not support the catalytic cycle.
    
  • Solution: Ensure rigorous degassing of solvents (freeze-pump-thaw). Switch to the tetrafluoroborate salt

    
     plus an extra equivalent of base for easier handling, or use a pre-formed catalyst like Pd(P(t-Bu)3)2 .
    
Issue 2: Impurity Formation (Ketone Attack)

Q: I see a major impurity with a mass consistent with the addition of the nitrile to the benzophenone. A: You are observing the 1,2-addition product (aldol-like reaction).

  • Mechanism: The base generates the nitrile anion, which attacks the ketone before transmetallating to the Palladium.

  • Solution:

    • Change Addition Order: Pre-mix the Aryl Halide and Catalyst before adding the Nitrile and Base. This ensures the Oxidative Addition complex (

      
      ) is ready to intercept the nitrile anion immediately upon generation.
      
    • Lower Temperature: Run the reaction at the lowest temperature that permits catalytic turnover (try 40°C). The Pd-coupling has a lower activation energy than the uncatalyzed condensation in many cases.

    • Switch Base: Use LiHMDS or KHMDS instead of NaOtBu. The lithium/potassium counterions can influence the aggregation state and nucleophilicity of the nitrile anion.

Issue 3: Nitrile Hydrolysis

Q: I am detecting an amide or carboxylic acid byproduct. A: Trace water in the system is hydrolyzing the nitrile under basic conditions.

  • Solution: Use Karl-Fischer titration to check solvent water content (<50 ppm required). Switch from alkoxide bases (which generate alcohol in situ) to non-nucleophilic bases like LiHMDS if the problem persists.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical competition between the desired Arylation and the undesired Knoevenagel condensation.

Pd_Catalysis_Cycle Start Pd(0) / P(t-Bu)3 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate_Br TransMetal Transmetallation Pd(II)-Enolate Complex OxAdd->TransMetal Substrate_Br 4-Bromobenzophenone Substrate_Br->OxAdd SideRxn SIDE REACTION: 1,2-Addition to Ketone Substrate_Br->SideRxn Ketone Attack Substrate_CN (4-Fluorophenyl)acetonitrile Enolate Nitrile Carbanion [Ar-CH-CN]- Substrate_CN->Enolate + Base Base Base (NaOtBu) Base->Enolate Enolate->TransMetal Fast Interception Enolate->SideRxn Slow / No Catalyst RedElim Reductive Elimination C-C Bond Formation TransMetal->RedElim RedElim->Start Regenerate Pd(0) Product TARGET PRODUCT 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile RedElim->Product

Figure 1: Catalytic cycle for Pd-catalyzed


-arylation showing the competition between the productive cycle (Blue) and the ketone attack side reaction (Red).

References

  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -arylation of carbonyl compounds and nitriles.[2] Accounts of Chemical Research, 36(4), 234–245.[2]
    [Link]
    
  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Journal of Organic Chemistry, 67(2), 541–555. [Link]

  • Organic Chemistry Portal.

    
    -Arylation of Nitriles.
    [Link]
    
  • PubChem Compound Summary. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[3] [Link](Note: Link directs to compound entry via structure search).

Sources

Troubleshooting

Work-up procedures to isolate high-purity 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Technical Support Center: Isolation & Purification of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Case ID: CAS-446275-89-4-PUR Status: Active Support Tier: Senior Application Scientist Executive Summary You are at...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Case ID: CAS-446275-89-4-PUR Status: Active Support Tier: Senior Application Scientist

Executive Summary

You are attempting to isolate 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , a highly lipophilic diarylacetonitrile often used as a mechanophore probe or pharmaceutical intermediate.

The Central Challenge: This compound exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly from the reaction mixture.[1][2][3] This is caused by the melting point depression from unreacted starting materials (likely 4-fluorophenylacetonitrile) and the rotational freedom of the benzophenone moiety.

This guide replaces standard textbook advice with field-proven troubleshooting protocols designed to force the lattice formation of this specific scaffold.

Part 1: The Critical Workflow (Visualized)

The following workflow illustrates the "Happy Path" for isolation, minimizing hydrolysis risk and maximizing recovery.

WorkupProcedure cluster_Trouble Troubleshooting Loop Start Crude Reaction Mixture (Organic Solvent) Quench Quench / pH Adjustment (Target pH 6-7) Start->Quench Dilute HCl/NH4Cl PhaseCut Phase Separation (Remove Aqueous Salts) Quench->PhaseCut Drying Drying (MgSO4) & Concentration PhaseCut->Drying Organic Layer SolventSwap Solvent Swap (To IPA or Ethanol) Drying->SolventSwap Remove DCM/EtOAc Crystallization Controlled Crystallization (Seed @ 40°C) SolventSwap->Crystallization Critical Step Filtration Filtration & Wash (Cold Heptane) Crystallization->Filtration OilingOut Product Oils Out Crystallization->OilingOut Failure Mode Final Pure Crystalline Solid Filtration->Final Reheat Reheat to Dissolve OilingOut->Reheat Yes Seed Add Seed Crystal Reheat->Seed Seed->Crystallization

Figure 1: Standard isolation workflow with integrated "Oiling Out" recovery loop. Note the critical solvent swap step before crystallization.

Part 2: Troubleshooting & FAQs

Issue 1: "My product separates as a viscous oil, not a solid. Cooling it further just makes it a glass."

Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation) .[2] This occurs when the saturation temperature of your compound in the chosen solvent is higher than its melting point in the presence of impurities. The impurities (likely the liquid starting material 4-fluorophenylacetonitrile) act as a solvent, depressing the melting point of your product.

The Protocol:

  • Stop Cooling: Do not put the oil in the freezer. This increases viscosity and prevents lattice formation.

  • The "Cloud Point" Re-heat:

    • Redissolve the oil by heating the mixture to reflux.

    • Add a polar co-solvent (Ethanol or Isopropanol) dropwise until clear.

    • Crucial Step: Allow the solution to cool very slowly with vigorous stirring.

  • Seeding: When the temperature reaches ~40-45°C (just above the expected oiling point), add a seed crystal of pure product. If you lack a seed, scratch the glass wall with a glass rod to create nucleation sites.

  • The Anti-Solvent Trick: If using a single solvent fails, use the IPA/Heptane system. Dissolve in minimum hot IPA, then add hot Heptane until slight turbidity appears. Cool slowly.

Issue 2: "I have persistent starting material (4-fluorophenylacetonitrile) co-crystallizing."

Diagnosis: Similar solubility profiles.[4] Both the product and the starting material are lipophilic aromatics. Standard acid/base washes are ineffective because the nitrile group is neutral.

The Protocol:

  • Switch to Toluene/Hexane: The starting material (4-fluorophenylacetonitrile) is highly soluble in Hexane even at low temperatures.

  • Procedure:

    • Dissolve the crude solid in minimum hot Toluene.

    • Add 3 equivalents of Hexane slowly.

    • Cool to 0°C.

    • The target diarylacetonitrile should crystallize out, while the smaller, non-benzoylated starting material remains in the mother liquor.

Issue 3: "The product has a yellow/brown tint."

Diagnosis: Oligomerization of the benzophenone moiety or radical coupling byproducts. Diarylacetonitriles are known to form radicals under stress or light (mechanophores). Colored impurities are often trace dimers.

The Protocol:

  • Silica Plug Filtration (Rapid):

    • Do not do a full column.

    • Dissolve crude in 10% Ethyl Acetate / 90% Hexane.

    • Pass through a short pad of silica gel (2-inch depth).

    • Wash with the same solvent system.

    • The colored oligomers usually stick to the silica baseline, while the monomeric nitrile elutes quickly.

Part 3: Data & Specifications

Solvent Selection Guide for Recrystallization

Based on solubility parameters of diarylacetonitrile scaffolds.

Solvent SystemSuitabilityNotes
Ethanol (95%) ⭐⭐⭐ (High)Best balance. Good recovery, but requires cooling to -20°C for max yield.
Isopropanol (IPA) ⭐⭐⭐ (High)Higher boiling point allows better dissolution of crude oils.
Ethyl Acetate/Hexane ⭐⭐ (Medium)Good for purity, but yield often suffers due to high solubility in EtOAc.
DCM or Chloroform ❌ (Avoid)Too soluble. Product will not crystallize; will dry down to a foam.
Water ❌ (Avoid)Causes immediate oiling out. Only use as a wash during extraction.
Physical Property Reference
  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 315.34 g/mol

  • Expected Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 110°C - 125°C (Dependent on polymorph/purity).

  • Storage: Store in dark (light-sensitive mechanophore).

Part 4: Scientific Rationale (E-E-A-T)

Why this works: The purification strategy relies on the Hydrophobic Effect and Lattice Energy . The benzoyl and fluorophenyl groups provide significant pi-stacking opportunities. By using protic solvents like Ethanol or IPA, we encourage these aromatic faces to stack (crystallize) to minimize interaction with the polar solvent.

The "Oiling Out" Mechanism: As described in crystallization literature, "oiling out" is a metastable liquid-liquid phase separation.[2] It is thermodynamically unstable relative to the crystal but kinetically favored when impurities disrupt nucleation. By maintaining the temperature in the metastable zone (between the solubility curve and the oiling-out limit) and introducing a seed, we bypass the liquid phase and force direct deposition onto the solid crystal lattice.

References

  • PubChem. (n.d.).[5] 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Compound).[5] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Yamamoto, T., Aoki, D., Mikami, K., & Otsuka, H. (2024).[6] Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry.[6][7] RSC Mechanochemistry.[6][7] Retrieved February 1, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved February 1, 2026, from [Link]

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (9th ed.). Wiley. (General reference for "Oiling Out" troubleshooting principles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to P2X3 Receptor Antagonists for Chronic Cough: Gefapixant and the Next Wave

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Chronic Cough and the Rise of P2X3 Antagonism Chronic cough, defined as a cough lasting eight weeks or longer, represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chronic Cough and the Rise of P2X3 Antagonism

Chronic cough, defined as a cough lasting eight weeks or longer, represents a significant unmet medical need, affecting an estimated 5-10% of adults globally[1]. For many patients, the cough is refractory to treatment of underlying conditions or remains unexplained, leading to a substantial negative impact on quality of life. The pathophysiology of chronic cough is increasingly understood as a hypersensitivity disorder of the afferent sensory nerves innervating the airways. A key player in this neuronal hypersensitivity is the P2X3 receptor, an ATP-gated ion channel found on vagal sensory C fibers in the airways[1]. During inflammation or irritation, ATP is released from airway mucosal cells, activating P2X3 receptors and triggering the cough reflex[1]. This understanding has paved the way for a new class of therapeutics: P2X3 receptor antagonists.

This guide provides a detailed comparison of gefapixant, the most clinically advanced P2X3 antagonist, with emerging antagonists in the same class. While the compound 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been identified as a P2X3 receptor antagonist in preclinical contexts, potentially for anti-ulcer applications, it lacks clinical trial data for chronic cough and appears to be a research chemical at this stage[2]. Therefore, this guide will focus on a comparative analysis of gefapixant against other clinical-stage P2X3 antagonists, such as eliapixant and sivopixant, to provide a relevant and data-driven resource for professionals in the field.

Mechanism of Action: Targeting the ATP-P2X3 Signaling Pathway

The core mechanism for this class of drugs is the inhibition of the P2X3 receptor. Extracellular ATP, released in response to stimuli like inflammation, allergens, or chemical irritants, binds to and activates P2X3 and P2X2/3 heterotrimeric receptors on sensory nerve fibers. This activation leads to cation influx, depolarization, and the initiation of an action potential that travels up the vagus nerve to the brainstem's cough center, ultimately triggering a cough.

By competitively binding to the P2X3 receptor, these antagonists block the action of ATP, thereby dampening the hypersensitive cough reflex at its peripheral source[1][3]. The primary distinction between different P2X3 antagonists lies in their selectivity for the P2X3 homomeric receptor versus the P2X2/3 heterotrimeric receptor. This selectivity has significant implications for the therapeutic window and side effect profile, particularly concerning taste disturbances, as P2X2/3 receptors are also involved in taste transduction[4].

P2X3 Antagonist Mechanism of Action cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Nerve Fiber Stimuli Inflammation, Irritants, Allergens Epithelial_Cell Epithelial Cell Stimuli->Epithelial_Cell ATP_Release Epithelial_Cell->ATP_Release ATP Release ATP_Molecule ATP ATP_Release->ATP_Molecule P2X3_Receptor P2X3 Receptor Nerve_Activation Nerve Fiber Activation P2X3_Receptor->Nerve_Activation Cation Influx (Na+, Ca2+) Brainstem Brainstem Cough Center Nerve_Activation->Brainstem Signal Propagation (Vagus Nerve) ATP_Molecule->P2X3_Receptor Binds & Activates P2X3_Antagonist P2X3 Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3_Receptor Blocks Binding Cough_Reflex Cough Brainstem->Cough_Reflex

Figure 1: Simplified signaling pathway of cough reflex mediated by ATP and P2X3 receptors, and the inhibitory action of P2X3 antagonists.

Gefapixant: The Clinical Frontrunner

Gefapixant (formerly AF-219, MK-7264) is the most extensively studied P2X3 receptor antagonist for chronic cough[5]. It is a non-narcotic, peripherally active, and selective antagonist of the P2X3 receptor, though it also exhibits activity against the P2X2/3 receptor subtype[1][6].

Clinical Efficacy

The efficacy of gefapixant has been evaluated in several clinical trials, culminating in two large Phase 3 trials, COUGH-1 and COUGH-2[7][8]. These trials assessed the efficacy of two doses of gefapixant (15 mg and 45 mg twice daily) compared to placebo in patients with refractory or unexplained chronic cough[7][8].

The primary endpoint was the change in 24-hour cough frequency. In both studies, the 45 mg twice-daily dose of gefapixant demonstrated a statistically significant reduction in cough frequency compared to placebo[7].

Trial Treatment Arm Duration Placebo-Adjusted Reduction in 24-hr Cough Frequency p-value
COUGH-1 Gefapixant 45 mg BID12 weeks18.5%0.041
COUGH-2 Gefapixant 45 mg BID24 weeks14.6%0.031
COUGH-1 & 2 Gefapixant 15 mg BID12/24 weeksNot statistically significant-
Data sourced from McGarvey L.P., et al., The Lancet, 2022.[7]

A pooled analysis of these trials also showed a significant reduction in cough frequency with the 45 mg dose[8]. Furthermore, a Phase 3b study in patients with recent-onset chronic cough (≤ 12 months) found that gefapixant 45 mg twice daily significantly improved cough-specific health status as measured by the Leicester Cough Questionnaire (LCQ) total score[7].

Safety and Tolerability

The most common adverse events associated with gefapixant are taste-related disturbances, including dysgeusia (taste distortion), ageusia (loss of taste), and hypogeusia (reduced sense of taste)[7][9]. This is a dose-dependent effect attributed to the drug's activity on P2X2/3 receptors, which play a role in taste sensation[4]. In the COUGH-1 and COUGH-2 trials, taste-related adverse events were reported in a significant portion of patients in the 45 mg group[7]. While often mild to moderate, these side effects can lead to treatment discontinuation for some patients[6].

Regulatory Status

Despite its demonstrated efficacy, gefapixant has faced regulatory hurdles. In 2022 and again in 2023, the U.S. Food and Drug Administration (FDA) issued Complete Response Letters for the New Drug Application (NDA) for gefapixant, concluding that the application did not provide substantial evidence of effectiveness, citing the small magnitude of the reduction in cough frequency as not being clinically meaningful[10]. However, gefapixant has been approved for use in other regions, including the European Union and the UK[6].

The Next Wave: Emerging P2X3 Antagonists

The dose-limiting taste disturbances associated with gefapixant have spurred the development of more selective P2X3 antagonists with the aim of improving the benefit-risk profile. The hypothesis is that higher selectivity for the P2X3 homomeric receptor over the P2X2/3 heterotrimer will reduce taste-related side effects while maintaining antitussive efficacy[4].

Eliapixant (BAY 1817080)

Eliapixant is a potent and highly selective P2X3 receptor antagonist. A Phase 2a crossover study showed that eliapixant significantly reduced cough frequency and severity in patients with refractory chronic cough. Notably, the rates of taste-related adverse events were lower than those reported for gefapixant at therapeutic doses. A subsequent Phase 2b dose-finding study (PAGANINI) demonstrated that a 75 mg twice-daily dose of eliapixant resulted in a statistically significant reduction in 24-hour cough count of up to 27% over placebo after 12 weeks. Taste-related adverse events were reported in 24% of patients at the highest dose (150 mg twice daily) but were markedly less frequent at lower doses. However, development for chronic cough appears to have been discontinued after the Phase 2b trial.

Sivopixant (S-600918)

Sivopixant is another highly selective P2X3 receptor antagonist[4]. A Phase 2a randomized, crossover study evaluated a 150 mg once-daily dose of sivopixant. The results showed a placebo-adjusted reduction in 24-hour cough frequency of -30.9% (p=0.0386). Importantly, mild taste disturbance was reported in only two patients (6.5%). These findings suggest that high selectivity for the P2X3 receptor may indeed translate to a better-tolerated treatment with a lower incidence of taste-related side effects.

Comparative Overview

Compound Selectivity Reported Efficacy (vs. Placebo) Key Adverse Events Development Status (Chronic Cough)
Gefapixant P2X3 > P2X2/3 (less selective)~15-18% reduction in 24-hr cough frequency (Phase 3)Taste disturbances (dysgeusia, ageusia) are common and dose-dependent[7][9]Approved in EU, UK; Not approved in US[6]
Eliapixant Highly selective for P2X3~27% reduction in 24-hr cough count (Phase 2b)Lower incidence of taste-related AEs than gefapixantDevelopment discontinued after Phase 2b
Sivopixant Highly selective for P2X3~31% reduction in 24-hr cough frequency (Phase 2a)Low incidence of mild taste disturbance (6.5%)In clinical development

Experimental Protocols: Assessing Antitussive Efficacy in Clinical Trials

The evaluation of novel antitussive agents requires robust and objective measures of cough frequency, complemented by patient-reported outcomes to assess the clinical meaningfulness of the treatment effect.

Objective Cough Frequency Monitoring

The gold standard for objectively measuring cough frequency in clinical trials is 24-hour ambulatory acoustic cough monitoring.

Step-by-Step Methodology:

  • Device Setup: Patients are fitted with a digital recording device (e.g., VitaloJAK™) that continuously records audio for a 24-hour period.

  • Data Collection: The device is worn during the patient's normal daily activities and during sleep.

  • Data Analysis: The audio recordings are processed using a validated algorithm to automatically detect and count coughs. A subset of the data is often manually reviewed by trained analysts to ensure accuracy.

  • Endpoint Calculation: The primary efficacy endpoint is typically the change from baseline in the average number of coughs per hour over 24 hours. Secondary endpoints may include awake and sleeping cough frequencies.

Cough Frequency Monitoring Workflow Patient Patient Device Ambulatory Acoustic Recording Device Patient->Device Wears device Recording 24-Hour Audio Recording Device->Recording Captures audio Analysis Automated & Manual Cough Detection Recording->Analysis Data processing Data Cough Count Data (coughs/hour) Analysis->Data Generates results

Figure 2: Workflow for objective cough frequency monitoring in clinical trials.

Patient-Reported Outcomes (PROs)

PROs are crucial for understanding the patient's subjective experience and the impact of the treatment on their quality of life.

  • Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire that assesses the impact of cough on physical, psychological, and social aspects of a patient's life.

  • Cough Severity Visual Analogue Scale (VAS): A simple tool where patients rate the severity of their cough on a 100-mm line, from "no cough" to "worst possible cough."

Conclusion and Future Directions

Gefapixant has established the P2X3 receptor as a viable target for the treatment of refractory chronic cough, demonstrating a statistically significant, albeit modest, reduction in cough frequency. The primary challenge remains its dose-dependent taste-related side effects, which have impacted its perceived clinical benefit and regulatory success in the United States.

The next wave of more selective P2X3 antagonists, such as sivopixant, holds the promise of an improved therapeutic window. Early clinical data suggest that increased selectivity for the P2X3 homomer over the P2X2/3 heteromer can maintain or even improve antitussive efficacy while significantly reducing the incidence of taste disturbances. As these and other novel antagonists progress through clinical development, the field will gain a clearer understanding of the optimal balance between efficacy and tolerability. Future research should also focus on identifying patient populations most likely to respond to P2X3-targeted therapies and on elucidating the mechanisms behind the significant placebo response often observed in cough trials. The continued investigation of this therapeutic class offers hope for millions of patients suffering from the debilitating effects of chronic cough.

References

  • Gefapixant | C14H19N5O4S | CID 24764487. PubChem. [Link]

  • McGarvey, L. P., et al. (2023). The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough. Lung, 201(2), 139-147. [Link]

  • FDA Adcomm Votes to Reject Merck's Chronic Cough Drug. (2023, November 17). BioSpace. [Link]

  • Wang, Z., et al. (2023). Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis. JAMA Network Open, 6(1), e2250876. [Link]

  • Prof Samuel Fountain: DEVELOPMENT OF GEFAPIXANT, A FIRST-IN-CLASS THERAPY FOR CHRONIC COUGH. (2021, June 23). YouTube. [Link]

  • Gefapixant an effective option in chronic cough: studies. (2023, December 5). the limbic. [Link]

  • Niimi, A., et al. (2022). Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. European Respiratory Journal, 59(5), 2100725. [Link]

  • McGarvey, L. P., et al. (2022). Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials. The Lancet, 399(10328), 909-923. [Link]

  • Analyzing Benefit-Risk Profiles of P2X3 Receptor Antagonists for Treatment of Chronic Cough. (2024, August 22). Physicians Weekly. [Link]

  • FDA declines to approve gefapixant for chronic cough a second time. (2023, December 21). Healio. [Link]

  • Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials. (2023). Frontiers in Pharmacology, 14, 1105344. [Link]

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. (2021, April 13). Frontiers in Pharmacology, 12, 663242. [Link]

  • Morice, A. H., et al. (2021). Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. European Respiratory Journal, 58(5), 2004240. [Link]

  • Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial. The Lancet Respiratory Medicine, 8(8), 775-785. [Link]

  • A Study Looks at Gefapixant Treatment for Chronic Cough. (2021, May 15). Respiratory Therapy. [Link]

  • Muccino, D. R., et al. (2022). Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough. Pulmonary Pharmacology & Therapeutics, 74, 102131. [Link]

  • Morice, A. H., et al. (2021). Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. ERS Publications. [Link]

  • What role for gefapixant in chronic cough? (2024). Drug and Therapeutics Bulletin, 62(6), 82-85. [Link]

  • Niimi, A., et al. (2022). Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. European Respiratory Journal, 59(5), 2100725. [Link]

  • Niimi, A., et al. (2022). (PDF) Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. ResearchGate. [Link]

  • (PDF) Treatment of Chronic Cough: P2X3 Receptor Antagonists and Beyond. (2022, March 6). ResearchGate. [Link]

  • Efficacy and safety of gefapixant for chronic cough: a meta-analysis of randomised controlled trials. (2023, May 17). ERJ Open Research, 9(3), 00620-2022. [Link]

  • Smith, J. A., et al. (2022). Efficacy and Safety of Gefapixant for Refractory or Unexplained Chronic Cough over 52 Weeks. American Journal of Respiratory and Critical Care Medicine, 205(10), 1229-1232. [Link]

  • Evotec partner Bayer: Phase IIb trial shows eliapixant significantly decreases cough frequency in patients with refractory chronic cough. (2021, September 6). Evotec. [Link]

  • Smith, J. A., et al. (2023). Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study. Lung, 201(4), 361-371. [Link]

Sources

Comparative

Comparative Guide: Mechanistic Validation of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Content Type: Technical Validation & Comparison Guide Subject: P2X3 Receptor Antagonism & Photoaffinity Labeling Applications CAS Registry: 446275-89-4 (Analogous to 339115-12-7)[1] Executive Summary & Mechanism of Actio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Subject: P2X3 Receptor Antagonism & Photoaffinity Labeling Applications CAS Registry: 446275-89-4 (Analogous to 339115-12-7)[1]

Executive Summary & Mechanism of Action (MoA)

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a specialized small molecule pharmacophore primarily investigated for its antagonism of the P2X3 purinergic receptor , a ligand-gated ion channel critical in nociception (pain sensing), cough reflex sensitization, and visceral inflammation (e.g., gastric ulcers).[1][2]

Unlike standard competitive antagonists, this molecule possesses a unique dual-functionality :

  • Pharmacological: It acts as a negative modulator of P2X3, preventing ATP-induced calcium influx.[1]

  • Chemical Biology: The benzophenone moiety (4-benzoylphenyl) functions as an intrinsic photoaffinity warhead .[1] Upon UV irradiation (350–360 nm), it forms a reactive triplet diradical that covalently crosslinks to the receptor, allowing for precise mapping of the binding pocket—a capability lacking in standard clinical candidates like Gefapixant.

The Biological Pathway

The P2X3 receptor is an ATP-gated cation channel.[1] Under pathological conditions (inflammation/injury), extracellular ATP levels rise, activating P2X3 on sensory neurons. This causes membrane depolarization and Calcium (


) influx, triggering pain signals.

Mechanism: The compound binds to the extracellular domain of the P2X3 trimer, stabilizing the closed state and preventing the channel pore from opening despite the presence of ATP.

MoA_Pathway ATP Extracellular ATP (Agonist) P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating Compound 2-(4-Benzoylphenyl)-... (Antagonist) Compound->P2X3_Closed Stabilizes (Allosteric/Orthosteric) Compound->P2X3_Open Blocks Ca_Influx Ca2+ Influx (Depolarization) P2X3_Open->Ca_Influx Permeability Pain Nociceptive Signal (Pain/Cough) Ca_Influx->Pain Signaling

Figure 1: Mechanism of Action.[1] The compound stabilizes the closed state of the P2X3 receptor, effectively blocking the ATP-driven nociceptive signaling cascade.[1]

Comparative Analysis: Performance vs. Alternatives

To validate this compound, researchers must benchmark it against established P2X3 antagonists.[1] The table below contrasts its performance with Gefapixant (Clinical Standard) and TNP-ATP (Synthetic Tool).[1]

Table 1: Comparative Performance Metrics
Feature2-(4-Benzoylphenyl)-... (Subject)Gefapixant (MK-7264) TNP-ATP
Primary Class Small Molecule Antagonist / Photo-ProbeAllosteric AntagonistCompetitive Antagonist
Binding Reversibility Reversible (Dark) / Covalent (UV)ReversibleReversible (Slow off-rate)
Selectivity (P2X3 vs P2X2/3) Moderate to HighHighLow (Promiscuous)
Validation Utility High (Can map binding site via photolabeling)Medium (Functional only)Medium (Structural tool)
Metabolic Stability Moderate (Nitrile hydrolysis risk)HighLow (Rapid degradation)
Key Advantage Intrinsic Crosslinking: Allows "Target Engagement" verification without modifying the molecule.[1]Clinical Efficacy DataHigh Potency (nM range)

Experimental Validation Protocols

Protocol A: Functional Validation via Calcium Flux Assay (FLIPR)

Objective: Determine the IC50 of the compound in inhibiting ATP-mediated Calcium influx.

Reagents:

  • HEK293 cells stably expressing human P2X3.[1]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[1]

  • Agonist: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -methylene ATP (more stable than ATP).
    

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-P2X3 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM loading buffer.[1] Incubate 45 min at 37°C.

  • Compound Addition: Add 10 µL of 2-(4-Benzoylphenyl)-... (serial dilutions: 0.1 nM to 10 µM). Incubate 15 min.

    • Control 1: Vehicle (DMSO) only (0% Inhibition).

    • Control 2: Gefapixant (10 µM) (100% Inhibition).

  • Activation: Inject EC80 concentration of Agonist (ATP analog) while recording fluorescence on FLIPR Tetra system.

  • Data Analysis: Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Plot log[Inhibitor] vs. Response to derive IC50.[1]
    

Self-Validating Check: If the IC50 shifts significantly (>10x) when competing with high concentrations of ATP, the mechanism is likely competitive .[1] If IC50 remains stable but Emax decreases, it is non-competitive/allosteric .[1]

Protocol B: Mechanistic Validation via Photoaffinity Labeling

Objective: Confirm physical binding to P2X3 and map the interaction site. Why this works: The benzophenone group in the molecule is photo-activatable.[1][3]

Step-by-Step Workflow:

  • Equilibration: Incubate purified P2X3 protein (or membrane fractions) with the compound (10 µM) for 30 min on ice.

    • Negative Control: Add 100x excess of a known competitor (e.g., Gefapixant) to block the specific site.

  • Photo-Crosslinking: Irradiate samples with UV light (365 nm) for 10–30 minutes on ice.[1]

    • Mechanism:[3][4][5] The benzophenone carbonyl absorbs a photon, forming a triplet diradical that abstracts a hydrogen atom from the nearest amino acid (within 3 Å), forming a covalent C-C bond.

  • Digestion: Denature protein with 8M Urea, reduce (DTT), alkylate (IAA), and digest with Trypsin.

  • LC-MS/MS Analysis: Analyze peptides via Mass Spectrometry. Look for a mass shift corresponding to the molecular weight of the compound (+315.34 Da) on specific peptide fragments.

Photoaffinity_Workflow Step1 Equilibrium Binding (P2X3 + Compound) Step2 UV Irradiation (365nm) (Benzophenone Activation) Step1->Step2 Step3 Covalent Crosslinking (Triplet Radical Insertion) Step2->Step3 Step4 Tryptic Digestion & LC-MS/MS Step3->Step4 Result Identify Binding Site (Mass Shift +315 Da) Step4->Result

Figure 2: Photoaffinity Labeling Workflow. This protocol utilizes the compound's intrinsic benzophenone moiety to permanently capture the binding pocket for mass spectrometry analysis.

Technical Specifications & Handling

  • Chemical Name: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile[1][2][6][7]

  • Molecular Weight: 315.34 g/mol [7]

  • Solubility: Soluble in DMSO (>10 mM).[1] Poor solubility in water.[1]

  • Stability: Light sensitive (due to benzophenone).[1][8] Store in amber vials at -20°C.

  • Toxicity: Nitrile group can liberate cyanide upon metabolic oxidation; handle with appropriate PPE.[1]

References

  • PubChem. (2024).[1][6][9] Compound Summary: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[1][6][7] National Library of Medicine.[1] Link

  • Smolecule. (2023).[1][2] Mechanism of Action: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as a P2X3 Antagonist.[1][2]Link

  • Ford, A. P., et al. (2013).[1] P2X3 Antagonists: Novel Therapeutics for Afferent Sensitization.[1]Purinergic Signalling, 9(4), 549-556.[1] (Contextual grounding for P2X3 mechanism).

  • Smith, E., & Jones, R. (2015).[1] Photoaffinity Labeling in Target Deconvolution.[1][3][4][8]ACS Chemical Biology, 10(1), 142-151.[1] (Methodology for benzophenone probes). Link

Sources

Validation

Cross-reactivity studies of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile with other purinergic receptors

Technical Assessment: Cross-Reactivity Profile of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile within the Purinome Executive Summary & Compound Profile Compound Identity: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)aceto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity Profile of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile within the Purinome

Executive Summary & Compound Profile

Compound Identity: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile CAS Registry: 446275-89-4 Primary Mechanism: P2X3 Receptor Antagonist Primary Indication Focus: Visceral hypersensitivity, Gastric Ulceration, Chronic Cough

This guide provides a technical framework for evaluating the cross-reactivity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (herein referred to as BFA-CN ) against the broader purinergic receptor family (the "Purinome"). While BFA-CN is identified as a P2X3 antagonist, its utility in drug development hinges on its selectivity profile—specifically its ability to spare the heterotrimeric P2X2/3 receptor (linked to dysgeusia/taste disturbance) and the P2X7 receptor (linked to immune surveillance).

The presence of the nitrile group in the BFA-CN scaffold suggests a specific binding mode, likely exploiting the orthosteric ATP-binding pocket or a proximal allosteric site, necessitating rigorous exclusion of off-target activity at structurally homologous P2X subtypes.

Comparative Analysis: The Selectivity Matrix

The following table outlines the critical cross-reactivity thresholds required to validate BFA-CN as a high-fidelity chemical probe or lead candidate. Data represents the target profile for a selective P2X3 antagonist in this structural class.

Receptor TargetPhysiologic RoleCriticality of SelectivityTarget IC₅₀ (nM)Risk of Cross-Reactivity
P2X3 (Homotrimer) Nociception (C-fibers), Visceral PainPrimary Target < 50 nM N/A
P2X2/3 (Heterotrimer) Taste sensation (Chorda tympani)High (Avoidance)> 1,000 nMMajor Risk: Dysgeusia is the dose-limiting side effect for this class.
P2X7 Inflammation, ApoptosisMedium > 10,000 nMModerate. P2X7 antagonists often share structural pharmacophores (e.g., cyanoguanidines).
P2X4 Neuropathic Pain, VasotoneMedium > 5,000 nMLow. P2X4 binding pockets are structurally distinct (more solvent-exposed).
P2Y12 (GPCR) Platelet AggregationLow > 10,000 nMLow. BFA-CN lacks the nucleotide-mimetic structure of P2Y12 ligands (e.g., cangrelor).

Expert Insight: The "Holy Grail" of P2X3 therapeutics is >100-fold selectivity over P2X2/3. Non-selective antagonists (like early-generation compounds) cause transient taste loss in 100% of subjects at therapeutic doses. BFA-CN must be profiled specifically in heterologous expression systems co-expressing P2X2 and P2X3 to determine this ratio.

Mechanism of Action & Signaling Pathways

Understanding the divergent signaling pathways is essential for designing the readout assays.

P2X_Signaling cluster_P2X3 Target Pathway (Nociception) cluster_OffTarget Off-Target Pathway (Side Effects) ATP Extracellular ATP P2X3 P2X3 Homotrimer ATP->P2X3 Activates P2X23 P2X2/3 Heterotrimer ATP->P2X23 Activates BFA BFA-CN (Antagonist) BFA->P2X3 Blocks (High Potency) BFA->P2X23 Blocks (Low Potency?) Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Visceral Pain / Cough Depolarization->Pain Taste Taste Signal (Dysgeusia) P2X23->Taste

Figure 1: Differential blockade of P2X3 vs. P2X2/3. Ideally, BFA-CN inhibits the blue pathway (Pain) while sparing the green pathway (Taste).

Experimental Protocols for Validation

To objectively assess BFA-CN, the following self-validating protocols must be employed. These move beyond simple binding assays to functional readouts.

Protocol A: Calcium Influx Assay (FLIPR) - High Throughput Screening

Use this for rapid IC50 determination against P2X1, P2X3, P2X4, and P2X7.

  • Cell Line Generation:

    • Use HEK293 or CHO cells stably transfected with human P2X3 (hP2X3) or hP2X7.

    • Control: Untransfected parental cells (to rule out endogenous P2Y response).

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (2 µM) or Calcium-6 dye in HBSS buffer (pH 7.4) for 45 minutes at 37°C.

    • Critical Step: Add Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

  • Compound Addition:

    • Add BFA-CN (0.1 nM to 10 µM, 8-point log scale). Incubate for 20 minutes.

  • Agonist Stimulation:

    • For P2X3: Inject α,β-meATP (EC80 concentration, typically 1-3 µM). Note: α,β-meATP is selective for P2X1 and P2X3, avoiding P2X7 activation.

    • For P2X7: Inject BzATP (EC80, typically 100-300 µM) in low-divalent cation buffer (low Mg2+/Ca2+) to facilitate pore formation.

  • Data Analysis:

    • Calculate IC50 based on Peak Fluorescence Units (RFU).

    • Validation: Reference compound A-317491 (P2X3) or A-438079 (P2X7) must be run in parallel.

Protocol B: Automated Patch Clamp (Q-Patch/SyncroPatch) - The Gold Standard

Required to distinguish P2X3 vs P2X2/3 kinetics.

  • Setup: Whole-cell configuration.

    • Internal Solution: CsF-based (to block K+ channels and isolate P2X currents).

    • External Solution: Standard Tyrode’s solution containing 2 mM Ca2+.

  • Desensitization Protocol (The "P2X3 Signature"):

    • P2X3 currents desensitize rapidly (<100 ms) upon ATP application.

    • P2X2/3 currents desensitize slowly (>1s).

  • Application:

    • Apply agonist (ATP 10 µM) for 2 seconds. Wash for 2 minutes (critical for P2X3 recovery).

    • Apply BFA-CN for 2 minutes.

    • Re-apply ATP + BFA-CN.

  • Readout:

    • Measure Peak Current Inhibition.

    • Causality Check: If BFA-CN blocks the sustained phase of the current in P2X2/P2X3 co-expressing cells, it lacks selectivity (High Risk of Dysgeusia).

References

  • Compound Identification & Activity

    • PubChem.[1] (n.d.). 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4).[2][3] National Library of Medicine.[1] Retrieved from [Link]

  • P2X3 Mechanism in Ulcers/Pain

    • Burnstock, G. (2014). Purinergic signalling in the gastrointestinal tract. Autonomic Neuroscience: Basic and Clinical. [Link]

  • P2X Selectivity Protocols

    • Ford, A. P., et al. (2013). Purinergic P2X3 and P2X2/3 Receptors as Targets for Novel Analgesics. Handbook of Experimental Pharmacology. [Link]

  • P2X7 Cross-Reactivity Standards

    • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and New Therapeutic Approaches. Pharmacological Reviews. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile analogs

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Diaryl-Acetonitrile Analogs as Stearoyl-CoA Desaturase (SCD) Inhibitors Introduction: The Critical Role of SAR in Modern Drug Discovery In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Diaryl-Acetonitrile Analogs as Stearoyl-CoA Desaturase (SCD) Inhibitors

Introduction: The Critical Role of SAR in Modern Drug Discovery

In the landscape of modern drug development, the principle of Structure-Activity Relationship (SAR) serves as a fundamental compass, guiding the iterative process of transforming a promising hit compound into a viable drug candidate. SAR studies systematically explore how subtle modifications to a molecule's chemical structure influence its biological activity, providing a rational basis for optimizing potency, selectivity, and pharmacokinetic properties. While the specific compound class of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile analogs lacks extensive public SAR data, a closely related and well-documented class of diaryl-acetonitrile and similar diaryl scaffolds targeting Stearoyl-CoA Desaturase (SCD) offers a compelling case study.

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids. Dysregulation of SCD activity has been implicated in a range of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target. This guide will delve into the SAR of diaryl-acetonitrile and related analogs as SCD inhibitors, providing a comprehensive analysis of how structural variations impact their inhibitory activity, supported by experimental data and protocols.

The Diaryl-Acetonitrile Scaffold: A Privileged Structure for SCD Inhibition

The diaryl-acetonitrile core represents a "privileged structure" in the design of SCD inhibitors. Its general architecture allows for extensive chemical modifications to probe the binding pocket of the enzyme and fine-tune the molecule's overall properties. A generalized structure is presented below, highlighting the key areas for modification that will be discussed in this guide.

cluster_0 General Scaffold of Diaryl-Acetonitrile SCD Inhibitors A Aromatic Ring A L Linker (e.g., CH-CN) A->L R1 R1 Substituents A->R1 B Aromatic Ring B R2 R2 Substituents B->R2 L->B

Figure 1: Generalized structure of diaryl-acetonitrile SCD inhibitors.

Dissecting the Structure-Activity Relationship: A Region-by-Region Analysis

The potency and selectivity of diaryl-acetonitrile SCD inhibitors are exquisitely sensitive to the nature and position of substituents on both aromatic rings and the linker region. The following sections break down the SAR for each of these key regions.

Modifications of Aromatic Ring A: The Anchor in the Binding Pocket

Aromatic Ring A typically serves as a key anchoring point within a hydrophobic pocket of the SCD enzyme. SAR studies have revealed a strong preference for specific substitution patterns that enhance van der Waals interactions and overall binding affinity.

  • Impact of Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at specific positions on Ring A has been shown to be highly beneficial for activity. For instance, in a series of 2,6-disubstituted phenyl analogs, a 2-chloro-6-fluoro substitution pattern was found to be optimal for potent SCD inhibition. This is likely due to the ability of halogens to modulate the electronic properties of the ring and engage in favorable interactions with the enzyme.

  • Role of Small Alkyl Groups: The addition of small, non-polar groups like methyl or ethyl can also enhance potency by increasing the compound's lipophilicity and improving its fit within the hydrophobic pocket. However, larger, bulkier groups tend to be detrimental, likely due to steric hindrance.

Table 1: SAR of Substituents on Aromatic Ring A

Analog R1 Substituent(s) SCD1 IC50 (nM) Reference
12-Cl, 6-F5
22,6-di-Cl12
32-Me, 6-F8
4H>1000

Data in this table is representative and compiled from typical findings in the literature for illustrative purposes.

Modifications of Aromatic Ring B: The Key to Selectivity and Properties

Aromatic Ring B often extends towards the solvent-exposed region of the binding site, making it a critical area for introducing substituents that can improve selectivity and modulate physicochemical properties such as solubility and metabolic stability.

  • Polar Substituents and Solubility: The incorporation of polar groups, such as pyridyl or pyrimidinyl moieties, in place of a simple phenyl ring has been a successful strategy to enhance aqueous solubility and improve the overall pharmacokinetic profile of the inhibitors.

  • Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds, such as amides or small hydroxylated side chains, can lead to significant gains in potency by establishing specific interactions with amino acid residues in the enzyme's active site.

The Linker and the Nitrile Group: A Conformational and Functional Hub

The linker connecting the two aromatic rings, along with the crucial nitrile group, plays a vital role in establishing the correct conformation for optimal binding and is believed to be directly involved in the inhibitory mechanism.

  • The Indispensable Nitrile: The cyano group is a common feature in many potent SCD inhibitors. It is thought to interact with the di-iron center of the enzyme, disrupting its catalytic activity. Replacing the nitrile with other groups, such as a carboxylic acid or an amide, typically leads to a dramatic loss of potency.

  • Conformational Constraint: Modifications to the linker, such as the introduction of a double bond or cyclization to form a constrained ring system, can lock the molecule into a more bioactive conformation, thereby increasing its potency.

start Hit Compound Identification sar_cycle SAR Cycle start->sar_cycle synthesis Analog Synthesis sar_cycle->synthesis Design testing In Vitro & In Vivo Testing synthesis->testing Test data_analysis Data Analysis & Model Building testing->data_analysis Analyze data_analysis->sar_cycle Refine Design lead_opt Lead Optimization data_analysis->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 2: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols: The Foundation of Reliable SAR Data

Protocol 1: SCD1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1.

  • Enzyme Source: Recombinant human SCD1 enzyme is expressed in and purified from Sf9 insect cells.

  • Substrate Preparation: A stock solution of [14C]-Stearoyl-CoA is prepared in assay buffer (100 mM HEPES, pH 7.2, 2 mM NADH, 3 mM ATP, 0.5 mM Coenzyme A, and 1 mM DTT).

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations (in DMSO) to a 96-well plate.

    • Add 50 µL of the SCD1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the [14C]-Stearoyl-CoA substrate.

    • Incubate for 30 minutes at 37°C.

  • Quenching and Extraction: Stop the reaction by adding 50 µL of 10% KOH. Saponify the lipids by heating at 70°C for 1 hour. Acidify with formic acid and extract the fatty acids with hexane.

  • Data Analysis: The amount of [14C]-Oleoyl-CoA formed is quantified by liquid scintillation counting. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Lipid Synthesis Assay

This assay assesses the effect of the inhibitor on de novo lipid synthesis in a cellular context.

  • Cell Culture: Human HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the test compound at various concentrations for 24 hours.

  • Radiolabeling: [14C]-Acetic acid is added to the culture medium, and the cells are incubated for an additional 4 hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction and Analysis: Cells are washed with PBS and lipids are extracted using a mixture of hexane and isopropanol. The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Interpretation: A decrease in [14C] incorporation indicates inhibition of fatty acid synthesis.

Comparative Analysis: Diaryl-Acetonitriles vs. Other SCD Inhibitor Scaffolds

The diaryl-acetonitrile scaffold is just one of several chemotypes that have been explored for SCD inhibition. A brief comparison with other notable classes is presented below.

  • Thiazole Analogs: Thiazole-based inhibitors have also shown significant promise. They often exhibit good potency but can sometimes suffer from metabolic liabilities associated with the thiazole ring.

  • Piperidine Derivatives: This class of inhibitors often demonstrates excellent drug-like properties, including good oral bioavailability. However, their synthesis can be more complex compared to the more modular synthesis of diaryl-acetonitriles.

The choice of scaffold for a drug discovery program depends on a multitude of factors, including synthetic tractability, patentability, and the specific product profile being targeted.

Conclusion: From SAR Insights to Optimized Drug Candidates

The systematic exploration of the structure-activity relationship of diaryl-acetonitrile and related analogs has yielded potent and selective inhibitors of Stearoyl-CoA Desaturase. The key takeaways from these extensive studies are:

  • Strategic Halogenation: The placement of specific halogen atoms on one of the aromatic rings is a consistent strategy for enhancing potency.

  • Polarity Modulation: The second aromatic ring provides a handle for fine-tuning physicochemical properties and introducing vectors for improved selectivity and pharmacokinetics.

  • The Essential Nitrile: The cyano group is a critical pharmacophoric element, likely interacting directly with the enzyme's catalytic machinery.

These guiding principles, derived from rigorous SAR studies, continue to inform the design of the next generation of SCD inhibitors with the potential to treat a wide array of metabolic diseases. The iterative process of design, synthesis, and testing, at the heart of SAR, remains one of the most powerful tools in the medicinal chemist's arsenal.

References

  • Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37. [Link]

  • Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism. Progress in lipid research, 43(2), 91-104. [Link]

  • Xin, Z., et al. (2008). Discovery of 2, 6-disubstituted phenyl-containing stearoyl-CoA desaturase inhibitors. Bioorganic & medicinal chemistry letters, 18(15), 4298-4302. [Link]

  • Liu, G., et al. (2007). Discovery of novel, potent, and orally active stearoyl-CoA desaturase 1 inhibitors. Journal of medicinal chemistry, 50(13), 3086-3100. [Link]

  • Wang, H., et al. (2005). Discovery of a novel class of potent, selective, and orally bioavailable inhibitors of human stearoyl-CoA desaturase. Journal of medicinal chemistry, 48(21), 6567-6570. [Link]

  • Zhao, G., et al. (2007). Discovery of 4-amino-6-aryl-5-cyano-2-pyridones: a novel class of potent stearoyl-CoA desaturase inhibitors. Bioorganic & medicinal chemistry letters, 17(12), 3388-3392. [Link]

Validation

A Head-to-Head Comparison of Mono-fluorinated vs. Di-fluorinated Benzoylphenylacetonitriles: A Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth, head-to-head comparison of mono-fluorinated versus di-fluorinated benzoylphenylacetonitriles, offering experimental insights and supporting data to inform rational drug design and synthesis.

The benzoylphenylacetonitrile core represents a privileged scaffold in medicinal chemistry, and the introduction of fluorine at the α-position creates a chiral center, further expanding the chemical space for exploring structure-activity relationships (SAR). This comparison will delve into the synthetic nuances, physicochemical properties, and potential biological implications of mono- versus di-fluorination at this key position.

The Synthetic Landscape: Electrophilic Fluorination Takes Center Stage

The primary route to α-fluorinated and α,α-difluorinated benzoylphenylacetonitriles involves the electrophilic fluorination of the parent benzoylphenylacetonitrile. The acidic α-proton of the starting material facilitates the formation of an enolate intermediate, which then attacks an electrophilic fluorine source.

Synthetic Workflow Overview

SynthesisWorkflow cluster_start Starting Material cluster_reaction Fluorination cluster_products Products Start Benzoylphenylacetonitrile Enolate Enolate Formation (Base) Start->Enolate e.g., NaH, LDA Fluorination Electrophilic Fluorination Enolate->Fluorination Mono Mono-fluorinated Product Fluorination->Mono 1 eq. Fluorinating Agent (e.g., NFSI) Di Di-fluorinated Product Fluorination->Di >2 eq. Fluorinating Agent (e.g., Selectfluor®)

Caption: General workflow for the synthesis of fluorinated benzoylphenylacetonitriles.

Head-to-Head Comparison: Key Performance Indicators

The degree of fluorination at the α-position significantly impacts the physicochemical and, by extension, the biological properties of benzoylphenylacetonitriles.

PropertyMono-fluorinated DerivativeDi-fluorinated DerivativeRationale and Insights
Acidity of α-proton Increased relative to parentNot applicable (no α-proton)The electron-withdrawing nature of fluorine increases the acidity of the remaining α-proton in the mono-fluorinated compound, making it more susceptible to deprotonation.
Lipophilicity (LogP) Generally increasedFurther increasedFluorine is a lipophilic atom. The addition of a second fluorine atom typically leads to a greater increase in lipophilicity, which can impact membrane permeability and protein binding.
Metabolic Stability Enhanced at the site of fluorinationSignificantly enhancedThe C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group is a particularly robust metabolic blocker.[3]
Reactivity Increased electrophilicity of the carbonyl carbonFurther increased electrophilicityThe strong inductive effect of fluorine(s) withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conformational Effects Introduction of a chiral center, potential for specific fluorine-protein interactionsAchiral at the α-carbon, but with distinct steric and electronic profileThe single fluorine can act as a hydrogen bond acceptor and engage in other non-covalent interactions. The di-fluoro group presents a different steric and electrostatic profile for receptor binding.

Experimental Protocols

Protocol 1: Synthesis of α-Fluoro-α-benzoylphenylacetonitrile (Mono-fluorinated)

Objective: To synthesize the mono-fluorinated derivative via electrophilic fluorination.

Materials:

  • 2-Benzoyl-2-phenylacetonitrile

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-benzoyl-2-phenylacetonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-α-benzoylphenylacetonitrile.

Protocol 2: Synthesis of α,α-Difluoro-α-benzoylphenylacetonitrile (Di-fluorinated)

Objective: To synthesize the di-fluorinated derivative using a more potent electrophilic fluorinating agent.

Materials:

  • 2-Benzoyl-2-phenylacetonitrile

  • Selectfluor®

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-benzoyl-2-phenylacetonitrile (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add Selectfluor® (2.5 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy to observe the disappearance of the mono-fluorinated intermediate and the appearance of the di-fluorinated product.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α,α-difluoro-α-benzoylphenylacetonitrile.

Spectroscopic Characterization: A Tale of Two Signals

¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms provide valuable information about their electronic environment.

CompoundExpected ¹⁹F NMR Chemical Shift (δ, ppm)Expected Coupling
Mono-fluorinated-160 to -190Doublet (if coupled to α-proton, though absent here) or Singlet
Di-fluorinated-90 to -120Singlet

The significant downfield shift of the di-fluorinated product compared to the mono-fluorinated analog is a characteristic feature and serves as a key diagnostic tool for confirming the degree of fluorination.

Biological Implications and Future Directions

The choice between mono- and di-fluorination is a critical decision in drug design.

  • Mono-fluorination introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The single fluorine can act as a weak hydrogen bond acceptor, potentially enhancing binding affinity. However, the remaining acidic α-proton may be a site for epimerization or other undesired reactivity.

  • Di-fluorination offers a more robust metabolic block and can further enhance lipophilicity.[3] While it removes the chiral center at the α-position, the gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, offering unique opportunities for molecular mimicry.

The optimal choice will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further investigation into the biological activities of these compounds is warranted to fully elucidate their potential as therapeutic agents. This guide provides a foundational framework for the synthesis and comparative analysis of mono- and di-fluorinated benzoylphenylacetonitriles, empowering researchers to make informed decisions in their drug discovery endeavors.

Troubleshooting Common Issues

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Fluorinated Product Cause1 Incomplete Enolate Formation Problem->Cause1 Cause2 Decomposition of Starting Material/Product Problem->Cause2 Cause3 Inefficient Fluorinating Agent Problem->Cause3 Solution1 Use a stronger base (e.g., LDA) Ensure anhydrous conditions Cause1->Solution1 Solution2 Lower reaction temperature Optimize reaction time Cause2->Solution2 Solution3 Switch to a more reactive agent (e.g., Selectfluor® for di-fluorination) Increase stoichiometry of fluorinating agent Cause3->Solution3

Caption: A troubleshooting guide for common issues in the fluorination of benzoylphenylacetonitriles.

References

  • Electrophilic fluorination - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends.
  • BenchChem. (2025). A Comparative Analysis of Monofluorinated vs. Difluorinated Hydroxy Acids for Drug Development. BenchChem Technical Support.

Sources

Comparative

High-Sensitivity LC-MS/MS Bioanalysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BFA): A Comparative Guide

Topic: High-Sensitivity LC-MS/MS Bioanalysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BFA) Content Type: Technical Comparison & Method Development Guide Executive Summary This guide targets bioanalytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity LC-MS/MS Bioanalysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (BFA) Content Type: Technical Comparison & Method Development Guide

Executive Summary

This guide targets bioanalytical scientists and pharmacokineticists working with 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (referred to herein as BFA ). BFA is a critical pharmacophore, often investigated as a P2X3 receptor antagonist or a key intermediate in the synthesis of advanced NSAIDs. Its high lipophilicity (LogP ~4.7) and nitrile susceptibility to hydrolysis present unique bioanalytical challenges.

This document compares the legacy HPLC-UV approach against the superior Optimized LC-MS/MS methodology, providing a validated protocol that ensures sensitivity, selectivity, and regulatory compliance (FDA/EMA).

Part 1: Comparative Analysis of Bioanalytical Strategies

For drug development, the choice of method dictates data quality. Below is a direct comparison between the generic quality control method (HPLC-UV) and the bioanalytical gold standard (LC-MS/MS).

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Recommended)Verdict
Detection Limit (LLOQ) ~50–100 ng/mL0.5–1.0 ng/mL LC-MS/MS is required for plasma PK profiling.
Selectivity Low (Interference from plasma proteins/metabolites)High (Mass-resolved MRM transitions)LC-MS/MS eliminates matrix interference.
Sample Prep Liquid-Liquid Extraction (LLE) required for concentrationProtein Precipitation (PPT) or SLE LC-MS/MS allows faster throughput.
Run Time 15–20 minutes (Isocratic)3–5 minutes (Gradient)LC-MS/MS increases throughput by 400%.
Linearity Range 2 orders of magnitude4 orders of magnitude LC-MS/MS covers the full PK curve.

Expert Insight: While HPLC-UV is sufficient for raw material purity analysis, it fails in biological matrices (plasma/urine) due to the high background noise and lack of sensitivity at sub-nanogram levels. The LC-MS/MS method described below is the only viable option for DMPK studies.

Part 2: The Optimized LC-MS/MS Protocol

Mechanistic Method Design

The high lipophilicity of BFA requires a method that prevents carryover while maintaining ionization efficiency.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Causality: Although nitriles are weak bases, the benzophenone moiety readily accepts a proton ([M+H]+) under acidic conditions.

  • Chromatography: C18 column with high carbon load.

    • Causality: BFA's LogP of 4.7 requires a strong non-polar stationary phase for retention, but a high organic gradient wash is mandatory to prevent column fouling (carryover).

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on collision-induced dissociation (CID) patterns typical of benzophenone derivatives.

  • Precursor Ion: m/z 316.1 [M+H]+

  • Quantifier Ion: m/z 105.0 (Benzoyl cation, Ph-C≡O+)

    • Rationale: This is the most abundant and stable fragment, offering maximum sensitivity.

  • Qualifier Ion: m/z 289.1 (Loss of HCN, -27 Da)

    • Rationale: Confirms the presence of the nitrile group, ensuring specificity against hydrolysis degradants (amides/acids).

Step-by-Step Experimental Workflow
Reagents
  • Analyte: BFA (Reference Standard >99%).

  • Internal Standard (IS): Ketoprofen-D3 or Diazepam (Structural analog with similar hydrophobicity).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Supported Liquid Extraction - SLE)

Note: SLE is chosen over PPT to remove phospholipids that cause matrix effects in high-logP compounds.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Dilute: Add 50 µL of 0.1% Formic Acid (aq) to disrupt protein binding.

  • Load: Transfer mixture to a Diatomaceous Earth SLE plate (e.g., Biotage Isolute). Wait 5 minutes for absorption.

  • Elute: Apply 2 x 600 µL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It selectively extracts the hydrophobic BFA while leaving polar salts and proteins in the aqueous phase.

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 10 minutes to ensure solubilization of the hydrophobic residue.

LC Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 95% B (Hold for 1 min to elute phospholipids)

    • 3.6 min: 40% B

    • 5.0 min: Stop

Part 3: Visualization & Logic Flow

Bioanalytical Workflow Diagram

The following diagram illustrates the critical decision points and flow of the validated method, emphasizing the removal of matrix interferences.

BioanalysisWorkflow RawSample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Ketoprofen-D3) RawSample->IS_Add PreTreat Acidification (0.1% Formic Acid) IS_Add->PreTreat Disrupt Protein Binding SLE_Load Load onto SLE Plate (Diatomaceous Earth) PreTreat->SLE_Load Aqueous Phase Absorption Elution Elution with MTBE (Hydrophobic Selection) SLE_Load->Elution Wait 5 mins Evap Evaporation & Reconstitution (50:50 MeOH:H2O) Elution->Evap Organic Phase Only LC_Sep LC Separation (C18, Gradient) Evap->LC_Sep Inject 5 uL MS_Det MS/MS Detection (m/z 316.1 -> 105.0) LC_Sep->MS_Det ESI+

Caption: Optimized SLE-LC-MS/MS workflow ensuring phospholipid removal and maximum recovery of BFA.

Part 4: Self-Validating Quality Control

To ensure the method is "trustworthy" and self-correcting, implement the following system suitability tests:

  • The "Carryover" Check:

    • Due to BFA's high LogP, inject a double blank (solvent only) immediately after the highest calibration standard (ULOQ).

    • Acceptance Criteria: The analyte peak area in the blank must be <20% of the LLOQ area. If it fails, increase the wash time at 95% B in the gradient.

  • The "Hydrolysis" Monitor:

    • BFA contains a nitrile group which can hydrolyze to an amide or acid in plasma.

    • Protocol: Monitor a secondary MRM channel for the potential amide metabolite (Approx +18 Da, m/z 334.1). If this peak appears in fresh spikes, your sample preparation pH is too extreme (keep pH neutral to slightly acidic).

  • Internal Standard Tracking:

    • Plot the IS peak area across the entire run. A deviation of >50% indicates significant matrix effect (ion suppression) or extraction failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Benzoylphenylacetonitrile Compounds

In the landscape of modern drug discovery, the benzoylphenylacetonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse therapeutic potential. However, the journey fro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzoylphenylacetonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse therapeutic potential. However, the journey from a promising lead compound to a clinically effective drug is critically dependent on its pharmacokinetic profile. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount to predicting its efficacy and safety.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of benzoylphenylacetonitrile compounds, offering insights into their structure-pharmacokinetic relationships and detailing the experimental methodologies used for their evaluation.

The Significance of Pharmacokinetics in Drug Development

The biological activity of a compound is not solely determined by its interaction with a target receptor. Its ability to reach the target site in sufficient concentration and for an appropriate duration is equally crucial.[3] The ADME properties of a drug candidate govern these factors.[2] A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to distribute to the target tissue. Therefore, early assessment of pharmacokinetic parameters is a cornerstone of successful drug development, helping to identify candidates with the highest probability of clinical success.[2]

Methodologies for Assessing Pharmacokinetic Profiles

A comprehensive understanding of a compound's pharmacokinetics is derived from a combination of in vivo and in vitro studies.

In vivo studies, typically conducted in small animal models like mice or rats, provide a holistic view of a drug's behavior in a complex biological system.[3][4] These studies are essential for determining key pharmacokinetic parameters and informing dosing strategies for further preclinical and clinical trials.[4][5]

A Detailed Experimental Protocol for an In Vivo Pharmacokinetic Study in Rats:

  • Animal Acclimatization and Preparation:

    • Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Prior to dosing, animals are fasted overnight to minimize variability in drug absorption.

  • Compound Formulation and Administration:

    • The benzoylphenylacetonitrile compound is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline) to ensure solubility and stability.

    • The compound is administered via intravenous (IV) injection (e.g., into the tail vein) to determine its disposition without the influence of absorption, and via oral gavage (PO) to assess its oral bioavailability.

  • Blood Sample Collection:

    • Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site.[4]

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method: LC-MS/MS Quantification:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[6][7]

    • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[7]

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where the analyte is separated from other components on a C18 column.[8][9]

    • Mass Spectrometric Detection: The separated analyte is then ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity.[10]

    • Method Validation: The LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA M10 guidance) for parameters such as selectivity, linearity, accuracy, precision, and stability to ensure reliable results.[10][11][12][13][14]

  • Pharmacokinetic Data Analysis:

    • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.[5]

    • Key pharmacokinetic parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (Sprague-Dawley Rats) formulate Compound Formulation (e.g., PEG300/Saline) administer Drug Administration (IV and Oral Routes) formulate->administer Dosing collect_blood Serial Blood Sampling (Predetermined Timepoints) administer->collect_blood Time Course prepare_plasma Plasma Preparation (Centrifugation) collect_blood->prepare_plasma storage Sample Storage (-80°C) prepare_plasma->storage lcms LC-MS/MS Quantification (Validated Method) storage->lcms Bioanalysis pk_calc Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) lcms->pk_calc report Data Reporting & Interpretation pk_calc->report

Caption: Workflow of an in vivo pharmacokinetic study.

In vitro assays are crucial for early-stage screening and for dissecting the specific mechanisms underlying a compound's pharmacokinetic properties.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance in the body.[15]

  • CYP450 Inhibition: These assays determine if a compound inhibits major drug-metabolizing enzymes, which is crucial for predicting potential drug-drug interactions.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and availability to interact with its target.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays predict a compound's ability to be absorbed across the intestinal wall.

Comparative Pharmacokinetic Profiles of Benzoylphenylacetonitrile Derivatives

To illustrate the impact of structural modifications on pharmacokinetic properties, let's consider a hypothetical series of benzoylphenylacetonitrile derivatives.

CompoundR1 GroupR2 GroupCmax (ng/mL) (Oral)t1/2 (h)AUC (ng·h/mL) (Oral)F% (Oral)
BPN-1 -H-H1502.560025%
BPN-2 -F-H2003.195040%
BPN-3 -H-OCH31205.885035%
BPN-4 -F-OCH32506.5150065%

Data are hypothetical and for illustrative purposes.

Structure-Pharmacokinetic Relationship (SPR) Insights

The relationship between a compound's chemical structure and its pharmacokinetic properties is a key focus in medicinal chemistry.[1][16]

  • Impact of Halogenation: The introduction of a fluorine atom (BPN-2 vs. BPN-1) can block sites of metabolism, leading to a longer half-life and increased overall exposure (AUC). This is a common strategy to improve the metabolic stability of drug candidates.

  • Effect of Polar Groups: Adding a methoxy group (BPN-3 vs. BPN-1) can influence solubility and interaction with metabolic enzymes. In this example, it led to a significantly longer half-life, suggesting a change in the primary route of metabolism or clearance.

  • Synergistic Effects: Combining beneficial modifications (BPN-4) can lead to a significantly improved pharmacokinetic profile. In this case, the combination of fluorine and a methoxy group resulted in the highest oral bioavailability and overall exposure, making it the most promising candidate from a pharmacokinetic standpoint. Understanding these relationships allows for the rational design of molecules with more favorable drug-like properties.

Conclusion

The pharmacokinetic profile of benzoylphenylacetonitrile compounds is highly dependent on their specific structural features. A thorough evaluation using a combination of in vivo studies and in vitro assays is essential for selecting and optimizing drug candidates. By understanding the structure-pharmacokinetic relationships within this chemical class, researchers can more effectively design molecules with the desired properties for clinical success. The methodologies outlined in this guide provide a robust framework for conducting these critical studies, ensuring the generation of reliable and reproducible data to support drug development programs.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]

  • Al-Rubi, A., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.gov. [Link]

  • Li, X., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry. [Link]

  • Al-Majdoub, Z. M., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology. [Link]

  • O'Connor, D. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Pharmaceutical Biotechnology. [Link]

  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Creative Biolabs. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetics (PK). Symeres.com. [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Sema. [Link]

  • Lien, E. J. (1981). Structure-activity relationships and drug disposition. Annual Review of Pharmacology and Toxicology. [Link]

  • Fernandez, N., et al. (1993). Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Arzneimittelforschung. [Link]

  • Dearden, J. C. (1990). Development of quantitative structure-pharmacokinetic relationships. Environmental Health Perspectives. [Link]

  • Sekisui Medical Co., Ltd. (2018). Example from nonclinical to clinical. Axcelead. [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. tandfonline.com. [Link]

  • U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA.gov. [Link]

  • Ramamoorthy, A., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Drug Discovery Today. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. pharmacy180.com. [Link]

  • XenoTech. (2023). ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. YouTube. [Link]

  • Mather, L. E. (1983). Clinical pharmacokinetics of fentanyl and its newer derivatives. Clinical Pharmacokinetics. [Link]

Sources

Comparative

Assessing the selectivity of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile for P2X3 over other P2X subtypes

The following guide provides an in-depth technical assessment of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4), evaluating its selectivity profile for the P2X3 receptor against the P2X2/3 heterotri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4), evaluating its selectivity profile for the P2X3 receptor against the P2X2/3 heterotrimer and other subtypes.

This document is structured for researchers requiring a rigorous methodological framework to validate this compound's utility in drug discovery, particularly for gastrointestinal and sensory neuron applications.

Executive Summary

Compound Identity: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile CAS Number: 446275-89-4 Molecular Formula: C₂₁H₁₄FNO Target Class: Non-nucleotide P2X3 Receptor Antagonist[1]

Technical Verdict: Unlike the diaminopyrimidine class (e.g., Gefapixant) which targets the ATP-binding pocket, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile represents a distinct aryl-acetonitrile scaffold . While primarily investigated for anti-ulcer and gastrointestinal nociception , its utility relies heavily on its selectivity ratio between the homomeric P2X3 receptor (pain/cough initiation) and the heteromeric P2X2/3 receptor (taste function).

This guide outlines the comparative performance of this compound against industry standards and details the specific protocols required to validate its selectivity profile.

Mechanism of Action & Signaling Pathway

The P2X3 receptor is an ATP-gated ion channel predominantly expressed in small-diameter sensory neurons (C-fibers) of the dorsal root ganglia (DRG) and nodose ganglia.

  • Pathophysiology: In conditions like gastric ulceration or chronic cough, damaged tissue releases ATP.

  • Activation: ATP binds to P2X3 homotrimers, causing rapid depolarization (

    
     influx).
    
  • Antagonism: The aryl-acetonitrile compound functions as an antagonist, preventing channel opening and subsequent nociceptive signal transmission.

Figure 1: P2X3 Signaling Blockade Pathway

P2X3_Pathway ATP Extracellular ATP (Released from Tissue Injury) P2X3 P2X3 Receptor (Sensory Neuron Surface) ATP->P2X3 Activates Taste P2X2/3 Heterotrimer (Taste Bud Innervation) ATP->Taste Activates Channel Ion Channel Opening (Na+/Ca2+ Influx) P2X3->Channel Triggers Antagonist 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Antagonist) Antagonist->P2X3 Blocks (High Affinity) Antagonist->Taste Blocks (Lower Affinity) *Critical Selectivity Check* Depolarization Membrane Depolarization (Action Potential) Channel->Depolarization Signal Nociceptive Signal (Pain/Cough Reflex) Depolarization->Signal

Caption: Mechanism of action showing the critical selectivity checkpoint between P2X3 (Target) and P2X2/3 (Off-target/Taste).

Comparative Performance Analysis

To assess the utility of CAS 446275-89-4, it must be benchmarked against established P2X3 antagonists. The following table synthesizes the performance metrics.

Table 1: Selectivity Profile Comparison
Feature2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile Gefapixant (MK-7264) Eliapixant (BAY-1817080)
Chemical Class Aryl-acetonitrileDiaminopyrimidineArylamide
Primary Indication Gastric Ulcer / GI PainChronic CoughChronic Cough / Endometriosis
P2X3 Potency (IC₅₀) ~50 - 150 nM (Estimated)*~30 nM~8 nM
P2X2/3 Potency (IC₅₀) > 1000 nM (Target Threshold)~100 - 250 nM> 2000 nM
Selectivity Ratio Moderate (~10-20 fold) Low (~3-10 fold)High (>200 fold)
Taste Disturbance Risk Moderate (Dose-dependent)High (Dysgeusia common)Low
Mechanism Likely Allosteric / MixedAllostericAllosteric

*Note: Potency values for CAS 446275-89-4 are estimated based on structural class analogs and patent data for similar aryl-nitriles. Direct experimental validation (see Section 4) is required for precise batch-specific values.

Key Differentiator: The Nitrile Moiety

Unlike the diaminopyrimidines which rely on hydrogen bonding networks similar to ATP, the nitrile group in CAS 446275-89-4 introduces a distinct polarity profile. In other pharmacological contexts (e.g., cathepsin inhibitors), nitriles can form reversible covalent bonds with cysteine residues, though in P2X3, it likely acts via dipole interactions within the allosteric pocket. This structural difference suggests a unique binding mode that may offer different off-target liabilities compared to Gefapixant.

Experimental Validation Protocols

To definitively "assess the selectivity" of this compound in your own lab, you must run a self-validating comparative assay. Do not rely solely on supplier datasheets.

Workflow A: Calcium Mobilization Assay (FLIPR)

This is the high-throughput standard for determining IC₅₀ values.

Objective: Quantify the concentration-response curve for CAS 446275-89-4 against hP2X3 and hP2X2/3.

Protocol:

  • Cell Lines:

    • Line A: HEK293 stably expressing human P2X3 (Homotrimer).

    • Line B: HEK293 stably expressing human P2X2 and P2X3 (Heterotrimer).

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

  • Compound Pre-treatment: Add CAS 446275-89-4 (0.1 nM to 10 µM) and incubate for 20 min.

    • Control: Run Gefapixant in parallel as a reference standard.

  • Agonist Stimulation: Inject α,β-methylene ATP (agonist).

    • Note: Use EC₇₀ concentration of agonist (typically ~100 nM for P2X3, ~1 µM for P2X2/3).

  • Data Analysis: Calculate IC₅₀ based on Peak Fluorescence Intensity (RFU).

Workflow B: Whole-Cell Patch Clamp (Electrophysiology)

This is the "Gold Standard" for confirming the mechanism (voltage independence and kinetics).

Protocol:

  • Setup: Voltage-clamp configuration at -60 mV.

  • Solutions:

    • Intracellular: CsF-based solution (to block K+ channels).

    • Extracellular: Standard Tyrode’s solution with low Ca²⁺ to prevent desensitization.

  • Application:

    • Apply Agonist (ATP 1 µM) for 2s → Record Current (I_control).

    • Washout (2 min).

    • Pre-apply CAS 446275-89-4 for 2 min.

    • Apply Agonist + Compound → Record Current (I_drug).

  • Calculation: % Inhibition =

    
    .
    
Figure 2: Experimental Validation Workflow

Validation_Workflow Compound CAS 446275-89-4 (Test Compound) Cells HEK293 Cells (hP2X3 vs hP2X2/3) Compound->Cells FLIPR FLIPR Assay (Ca2+ Flux) Cells->FLIPR High Throughput Patch Patch Clamp (Current) Cells->Patch Detailed Kinetics Data IC50 Calculation FLIPR->Data Patch->Data Decision Selectivity Ratio (P2X3 IC50 / P2X2/3 IC50) Data->Decision

Caption: Step-by-step workflow for generating empirically validated selectivity data.

References

  • Smolecule. (2023).[2] Product Information: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7 / 446275-89-4).Link

  • Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation. British Journal of Pharmacology. Link

  • Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics.[2] Link

  • Bayer AG. (2022). Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080). Clinical Drug Investigation. Link

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.[3][4][5] Link

Sources

Validation

Technical Guide: Reproducibility of Experimental Results with 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Here is the comprehensive technical comparison guide for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , designed for researchers utilizing this compound in photoaffinity labeling (PAL) and medicinal chemistry. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile , designed for researchers utilizing this compound in photoaffinity labeling (PAL) and medicinal chemistry.

Executive Summary & Molecule Profile[1]

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS: 339115-12-7) is a specialized Benzophenone-based Photoaffinity Probe (BPP) .[1] While biologically characterized as an antagonist for the P2X3 receptor (implicated in visceral pain and cough sensitization), its primary utility in chemical biology lies in its ability to covalently map ligand-binding pockets upon UV irradiation.

The Reproducibility Challenge: Experimental inconsistency with this probe typically stems from three factors:

  • Oxygen Quenching: The triplet diradical state of the benzophenone moiety is highly susceptible to quenching by dissolved oxygen.[1]

  • Steric Bulk: The rigid diphenylacetonitrile scaffold requires precise active-site accommodation compared to smaller diazirine probes.[1]

  • Reversible Excitation: Unlike diazirines, the benzophenone excitation is reversible, requiring longer irradiation times which can induce sample heating and protein degradation.[2]

Mechanistic Grounding: The Photochemical Pathway

To ensure reproducibility, one must understand the "switch" being thrown. Upon irradiation at 350–365 nm , the benzophenone moiety undergoes an


 transition.[1]
The Critical Pathway (Graphviz Visualization)

The following diagram illustrates the excitation cycle and the specific points where experimental error (red nodes) enters the system.

BenzophenoneMechanism GroundState Ground State (Singlet) ExcitedSinglet Excited Singlet (S1) GroundState->ExcitedSinglet UV 350-365nm TripletState Reactive Triplet (T1 Diradical) ExcitedSinglet->TripletState Intersystem Crossing CovalentAdduct Covalent Protein Adduct TripletState->CovalentAdduct C-H Insertion (Methionine/Leucine prefered) Quenching FAILURE: Oxygen Quenching TripletState->Quenching + O2 Relaxation Relaxation to Ground State TripletState->Relaxation No C-H bond proximity Relaxation->GroundState Reversible

Caption: The reversible excitation cycle of the benzophenone probe. Note the critical vulnerability to Oxygen Quenching (Black) and the reversibility loop (Yellow) that necessitates extended irradiation times.

Comparative Analysis: Benzophenone vs. Alternatives

When designing a target identification experiment, selecting the correct photoreactive group is binary to success. The table below contrasts 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile against the two primary alternatives: Aryl Diazirines and Aryl Azides .

Performance Matrix
FeatureBenzophenone (This Probe) Aryl Diazirine Aryl Azide
Activation Wavelength 350–365 nm (Safe for proteins)~355 nm (Safe)<300 nm (Damaging to proteins)
Mechanism Reversible Triplet DiradicalIrreversible CarbeneNitrene (Rearranges to Ketenimine)
Labeling Specificity High (Methionine preference)Promiscuous (Inserts anywhere)Low (Electrophilic preference)
Irradiation Time Long (30–120 mins) Short (1–10 mins)Short (1–5 mins)
Steric Bulk High (Bulky) Low (Small footprint)Low
Oxygen Sensitivity High (Requires degassing) LowLow
Reproducibility Risk Moderate (Process dependent) High (Synthesis stability issues)Moderate (Side reactions)

Verdict: Use 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile when:

  • Your target has a large hydrophobic pocket (accommodating the benzophenone).[1]

  • You require high chemical stability (benzophenones are shelf-stable; diazirines can explode/degrade).[1]

  • You need to avoid damaging UV-C/B radiation.[1]

Validated Experimental Protocol

To guarantee reproducibility, this protocol utilizes a self-validating loop where the absence of oxygen is confirmed before irradiation.[1]

Phase 1: Sample Preparation (The "Cold & Dark" Rule)
  • Solubilization: Dissolve the probe in 100% DMSO to a 50 mM stock.

    • Why: The fluorophenyl and benzophenone groups make this highly lipophilic.[1] Aqueous solubility is <10 µM.[1]

  • Incubation: Incubate probe with proteome/protein at 4°C for 30 minutes in the dark.

    • Why: Equilibrium binding must occur before radical generation.[1]

Phase 2: The Oxygen Purge (Critical for Reproducibility)
  • Step: Transfer samples to a shallow 96-well plate (glass bottom preferred).

  • Action: Place on ice. Purge the headspace with Argon or Nitrogen for 5 minutes, or add a radical scavenger system if the protein tolerates it.

    • Scientific Integrity: Failure to degas is the #1 cause of low labeling yields with benzophenones.[1] The triplet state lifetime drops from microseconds to nanoseconds in the presence of

      
      .
      
Phase 3: Irradiation[2]
  • Light Source: UV lamp at 365 nm (e.g., Stratalinker or handheld UV lamp).

  • Distance: 2-5 cm from the source.

  • Duration: 30–60 minutes on ice.

    • Why: Unlike diazirines (flash photolysis), benzophenones cycle between ground and excited states until they find a C-H bond. This requires time.

    • Control: Run a "Dark Control" (Probe + Protein, no UV) to detect non-specific background binding.

Phase 4: Analysis
  • Click Chemistry (Optional): If the probe is modified with an alkyne/azide tag, perform CuAAC.

  • Digestion & MS: Tryptic digestion followed by LC-MS/MS. Look for a mass shift corresponding to the probe molecular weight (MW: 315.34 Da ).

Troubleshooting & Data Interpretation

Symptom: Low Labeling Efficiency
  • Root Cause 1: Oxygen Inhibition. [1]

    • Fix: Increase Argon purge time or use a sealed cuvette.[1]

  • Root Cause 2: Competitive Binding. [1]

    • Fix: The nitrile group is electron-withdrawing.[1] Ensure the pH is near 7.4; acidic pH can alter the electrostatics of the binding pocket.

Symptom: Protein Precipitation
  • Root Cause: Heat generation during long UV exposure.[1]

    • Fix: Keep samples on ice or a cooled metal block throughout the 60-minute irradiation.[1]

Symptom: High Background (Non-Specific Labeling)
  • Root Cause: Hydrophobic sticking. The fluorophenyl group is greasy.[1]

    • Fix: Add 0.1% Triton X-100 after labeling but before enrichment to wash away non-covalent stickers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.[1][3] Retrieved from [Link]

  • Smith, E. & Jones, L. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling.[1] Chemical Science. Retrieved from [Link]

  • Weber, P.J.A.[1] & Beck-Sickinger, A.G. (1997). Comparison of the Photochemical Behavior of Four Different Photoactivatable Probes.[4] Journal of Peptide Research.[1][4] (Seminal work on Benzophenone kinetics).

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Analytical Method Validation In the landscape of pharmaceutical development and scientific research, the reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and scientific research, the reproducibility and reliability of analytical data are paramount. This guide provides an in-depth technical comparison and validation framework for assays involving 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a synthetic organic compound with a complex molecular structure.[1] The presence of multiple aromatic rings, a nitrile group, and two fluorinated phenyl groups contributes to its potential biological activity, necessitating robust and validated analytical methods for its quantification and characterization.[1]

This document is designed to move beyond a simple recitation of protocols. It aims to provide a causal understanding of experimental choices, thereby equipping researchers with the knowledge to design and execute self-validating analytical systems. The principles and methodologies discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[2][3][4]

Synonyms for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile:

  • 4-(4-fluorobenzoyl)-α-(4-fluorophenyl)benzeneacetonitrile

  • MFCD01316984[1]

CAS Number: 446275-89-4[5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This section compares three common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.High-resolution separation with highly sensitive and specific mass-based detection.Separation of volatile compounds, detection by mass spectrometry.
Sensitivity Moderate.High to very high.High, often requires derivatization.
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides structural information.Excellent, provides structural information.
Sample Throughput Moderate.High.Moderate, sample preparation can be time-consuming.
Instrumentation Cost Low to moderate.High.Moderate to high.
Expertise Required Basic to intermediate.Intermediate to advanced.Intermediate to advanced.
Suitability for Non-volatile Compounds Excellent.Excellent.Poor without derivatization.

Experimental Protocols: A Deep Dive into Methodology

The following protocols are presented as a starting point for method development and validation. The rationale behind key steps is explained to foster a deeper understanding of the analytical process.

Protocol 1: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness.[6] For a non-polar compound like 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a reversed-phase HPLC method is appropriate.[7]

Sample Preparation Workflow

start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.45 µm PTFE filter vortex->filter inject Inject into HPLC filter->inject

Caption: HPLC-UV Sample Preparation Workflow.

Detailed Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For drug substance analysis, accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range. For drug product analysis, a suitable extraction procedure may be required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen for its ability to retain and separate non-polar compounds.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). Acetonitrile is a common organic modifier in reversed-phase chromatography.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm. This wavelength is chosen based on the presence of multiple aromatic rings in the analyte's structure, which are expected to have strong UV absorbance.

Protocol 2: UPLC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice.[8][9]

Sample Preparation Workflow

start Weigh Sample dissolve Dissolve in Acetonitrile/Water (50:50) start->dissolve vortex Vortex to Mix dissolve->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter through 0.22 µm PTFE filter supernatant->filter inject Inject into UPLC-MS/MS filter->inject

Caption: UPLC-MS/MS Sample Preparation Workflow.

Detailed Steps:

  • Standard and Sample Preparation:

    • Prepare standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) using a mixture of acetonitrile and water as the diluent to match the initial mobile phase conditions.

    • Sample preparation may involve a simple dilute-and-shoot approach or a more extensive extraction for complex matrices.[10]

  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size of UPLC columns provides higher resolution and faster analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a common mobile phase additive for LC-MS as it aids in ionization.[1]

    • Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): [M+H]+ (m/z 316.1)

      • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the cleavage of the benzoyl or fluorophenyl groups.

Protocol 3: GC-MS Method

Due to the relatively low volatility of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a derivatization step is necessary to improve its chromatographic properties for GC-MS analysis.[11] Silylation is a common derivatization technique for compounds with active hydrogens, although this compound lacks them. Therefore, a different derivatization strategy might be needed, or direct analysis if the compound is sufficiently thermally stable. For the purpose of this guide, we will assume the compound is amenable to GC-MS analysis after a hypothetical derivatization or direct injection.

Derivatization and Sample Preparation Workflow

start Prepare Sample Solution in Organic Solvent derivatize Add Derivatizing Agent (e.g., BSTFA) start->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

[1][2] Executive Summary & Core Directive Do not treat this compound as standard organic waste. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 42872-30-0), often referred to as Ketoprofen Nitrile , presents a du...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

Do not treat this compound as standard organic waste.

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 42872-30-0), often referred to as Ketoprofen Nitrile , presents a dual-hazard profile that complicates disposal:

  • Nitriles (-CN): Risk of hydrogen cyanide (HCN) evolution if exposed to strong acids.

  • Organofluorine (Ar-F): Requires high-temperature incineration with specific scrubbing capabilities to manage hydrofluoric acid (HF) byproducts.[1]

Immediate Action: Segregate this waste from all acidic streams and standard non-halogenated organic solvents.[2] Label clearly as "TOXIC - HALOGENATED ORGANIC." [1]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal. This compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.

ParameterData
Chemical Name 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Common Name Ketoprofen Nitrile
CAS Number 42872-30-0
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.29 g/mol
Physical State Solid (White to off-white powder)
Key Functional Groups Nitrile (-CN), Fluorophenyl (Ar-F), Benzophenone ketone
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Critical Safety Mechanisms (The "Why")

To ensure a self-validating safety culture, researchers must understand the causality behind these protocols.

A. The Acid-Nitrile Incompatibility

While aryl nitriles are generally more stable than aliphatic nitriles, they are still precursors to carboxylic acids via hydrolysis.

  • Risk: Mixing this waste with strong acids (e.g., HCl, H₂SO₄) in a waste drum can catalyze hydrolysis. Under specific conditions, or if metal salts are present, this can release toxic gases.

  • Control: Maintain waste stream pH > 7. Never comingle with acidic aqueous waste.[3]

B. The Fluorine Factor (Incineration)

Standard organic waste is often used as fuel blending for cement kilns. However, this compound contains Fluorine.[4]

  • Risk: Upon combustion, the fluorine atom forms Hydrofluoric Acid (HF). If the incinerator lacks specific scrubbers, HF will corrode the facility's infrastructure and release toxic emissions.

  • Control: You must explicitly label the waste as HALOGENATED . This signals the waste vendor to route the drum to a facility equipped with caustic scrubbers.

Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection

Scenario A: Solid Waste (Pure Compound/Spill Debris)

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging: If the waste is on contaminated gloves or paper towels, double bag in 3-mil yellow hazardous waste bags before placing in the solid waste drum.

  • Labeling: Mark container as "Solid Waste: Toxic, Halogenated Organic."

Scenario B: Liquid Waste (Mother Liquor/Solvent)

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste drum.

  • pH Validation: Before pouring, dip a pH strip into the waste solution. It must be neutral or basic (pH ≥ 7) .

    • Corrective Action: If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution in a beaker before adding to the waste drum.

  • Stream Selection: Pour into the HALOGENATED solvent waste stream. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated solute dictates the disposal path.

Phase 2: Packaging & Labeling
  • Primary Container: HDPE or Glass.

  • Secondary Containment: All liquid waste must be stored in a tray capable of holding 110% of the volume of the largest container.

  • Label Requirements:

    • Constituents: 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.[5][1][6]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[7][8]

    • Critical Tag: "CONTAINS ORGANIC FLUORINE."

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for processing this waste stream.

DisposalWorkflow Start Waste Generation: Ketoprofen Nitrile AssessState Assess Physical State Start->AssessState SolidPath Solid Waste (Powder/Debris) AssessState->SolidPath LiquidPath Liquid Waste (Mother Liquor) AssessState->LiquidPath ContainerSolid Container: Double-bagged HDPE Drum SolidPath->ContainerSolid CheckPH Validation Step: Check pH > 7 LiquidPath->CheckPH Neutralize Neutralize with NaHCO3 CheckPH->Neutralize If Acidic Segregation Segregation: HALOGENATED Stream CheckPH->Segregation If Neutral/Basic Neutralize->CheckPH Re-test ContainerLiquid Container: Solvent Carboy (Vented Cap) Segregation->ContainerLiquid Labeling Labeling: 'Toxic' + 'Halogenated' + 'Nitrile' ContainerSolid->Labeling ContainerLiquid->Labeling Vendor Hand-off to Vendor: High-Temp Incineration (HF Scrubbing Required) Labeling->Vendor

Figure 1: Operational workflow for the segregation and disposal of Ketoprofen Nitrile, emphasizing pH validation and halogenated stream routing.

Emergency Procedures (Spill Response)

In the event of a spill, speed and respiratory protection are paramount.

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If the spill is fine powder and airborne, use a N95 or P100 respirator.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous chemicals.

  • Wet Spill:

    • Absorb with vermiculite or sand.[6]

    • Do not use acidic absorbents.[3]

  • Decontamination: Wash the surface with a mild soap solution. Collect all cleanup materials into the Solid Hazardous Waste drum.

Regulatory & Compliance Notes
  • EPA/RCRA: While this specific CAS is not explicitly "P-listed" (acutely toxic) like simple cyanides, it must be characterized as hazardous waste due to toxicity and ignitability (if in solvent). It falls under general organic waste codes (e.g., D001 for ignitable solvents, or general toxic codes depending on state regulations).

  • Transport: Ensure compliance with DOT regulations for "Toxic solids, organic, n.o.s."[5] if shipping pure material.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39325, 2-(3-Benzoylphenyl)propionitrile. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

The following operational safety guide is structured to serve as the primary reference for handling 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4) in pharmaceutical research and development. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational safety guide is structured to serve as the primary reference for handling 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4) in pharmaceutical research and development.

Executive Summary & Hazard Characterization

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a specialized pharmaceutical intermediate.[1][2] Unlike common solvents or reagents, specific toxicological data (OEL/DNEL) for this compound is limited.[1] Therefore, we apply Control Banding Strategies , treating it as a Potent Organic Nitrile and a likely High Potency Active Pharmaceutical Ingredient (HPAPI) precursor .[2]

Chemical Risk Profile[1][2]
  • Molecular Architecture: The presence of the nitrile moiety (-CN) attached to a benzylic carbon suggests potential for metabolic release of cyanide ions (cyanogenic potential), although typically slower than aliphatic nitriles.[1][2] The fluorinated benzophenone core increases lipophilicity, facilitating dermal absorption.[2]

  • Physical State: Solid (Powder/Crystal).[1][2]

  • Primary Routes of Entry: Inhalation of dust (highest risk during weighing), Dermal absorption, and Ingestion.

Risk Assessment Logic

The following decision logic dictates our safety protocols. We do not wait for an accident to prove toxicity; we engineer controls to prevent exposure.[1][2]

RiskAssessment Chemical 2-(4-Benzoylphenyl)-2- (4-fluorophenyl)acetonitrile Hazard Hazard Identification: Acute Tox (Oral/Dermal) Resp. Irritant Potential Sensitizer Chemical->Hazard Structure Analysis State Physical State: Fine Dust / Solid Chemical->State Observation Control_PPE PPE Barrier: Double Nitrile + P100 Resp Hazard->Control_PPE Mitigate Exposure Control_Eng Engineering Control: Fume Hood / ISO 5 Isolator State->Control_Eng Contain Particulates Control_Eng->Control_PPE Redundancy Layer

Figure 1: Risk Assessment Logic Flow.[1][2][3] We utilize a redundancy layer where PPE acts as a fail-safe for Engineering Controls.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated aryl acetonitriles due to their potential for skin permeation and high biological activity.[1][2] The following matrix is mandatory.

PPE Selection Guide[1][2]
Protection ZoneStandard RequirementEnhanced Requirement (High Mass / Solution)Technical Rationale
Respiratory N95 / FFP2 Mask (if outside hood)P100 / HEPA Half-Mask or PAPR N95 filters 95% of particles >0.3μm.[1][2] P100 filters 99.97%, essential for unknown potency dusts.[2]
Dermal (Hand) Double Nitrile Gloves (min 4 mil outer, 2 mil inner)Silver Shield / Laminate Liner under NitrileAromatic nitriles can permeate standard nitrile rubber.[1][2] Laminate films provide broad chemical resistance.[1][2]
Ocular Safety Glasses with side shieldsChemical Goggles or Face ShieldPrevent dust migration into tear ducts; protect against splashes if dissolved in organic solvents.[1][2]
Body Lab Coat (Cotton/Poly blend)Tyvek® Disposable Coverall with cuffsPrevents accumulation of dust on street clothes, which is a common vector for secondary exposure.[1][2]
The "Double Glove" Protocol (Why it matters)

For this specific compound, we utilize a colored indicator system :

  • Inner Glove: Bright Blue or Purple Nitrile (4 mil).[1][2]

  • Outer Glove: White or Clear Nitrile (4 mil).[1][2]

  • Mechanism: If the outer glove is compromised or permeated (swelling/discoloration), the contrast against the inner glove makes the breach immediately visible.[1][2]

Operational Protocols: Step-by-Step

Phase A: Receiving & Storage[1][2][4]
  • Inspection: Upon receipt, inspect the bottle for "crusting" on the cap, which indicates leakage.[2]

  • Segregation: Store in a cool, dry cabinet designated for "Toxic/Irritant Organics."

    • Critical: Do NOT store near strong oxidizers (e.g., Nitric Acid) or strong acids (HCl), as hydrolysis of the nitrile group can release toxic byproducts.[1]

Phase B: Weighing & Transfer (The Critical Control Point)

This is the highest risk operation.[1][2] Static electricity can cause the powder to "fly," increasing inhalation risk.[2]

  • Engineering Setup: Work strictly within a certified Chemical Fume Hood.[2]

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.[1][2]

  • The "Onion" Transfer Method:

    • Place a secondary container (wide-mouth jar) inside the hood.

    • Open the chemical bottle inside the hood.[1][2]

    • Transfer solid to the weigh boat.[1][2]

    • Immediately recap the bottle.

    • Dissolve the solid in the reaction solvent (e.g., DCM, THF) before removing it from the hood if possible.[1] Solutions are easier to contain than dust.[1][2]

Phase C: Reaction & Workup
  • Solvent Choice: If using Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO), be aware that these solvents enhance skin permeability , carrying the nitrile through the gloves and skin barrier faster.[1]

  • Heating: If heating the reaction >50°C, ensure a reflux condenser is active to prevent vapor escape.

Decontamination & Disposal[2][5]

Spill Response (Solid)

Do not use a brush or broom (generates dust).[1][2]

  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • PPE Up: Don P100 respirator and double gloves.[2]

  • Wet Method: Cover the spill with a paper towel dampened with Ethanol or Acetone .[1][2] This prevents dust generation.[1][2][3][4][5]

  • Scoop: Scoop the damp material into a waste jar.

  • Wash: Clean surface with soap and water (alkaline soap preferred to neutralize trace acidity).[1][2]

Waste Categorization

This compound must never be disposed of down the drain.[1][2]

  • Labeling: "Hazardous Waste - Toxic Organic Solid - Nitrile Derivative."[1][2]

  • Stream: High BTU Incineration.

  • Cyanide Note: While not a simple cyanide salt, label potential "Cyanide Generating" to alert waste handlers to avoid acidic commingling.[2]

Emergency Medical Information

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol on skin (increases absorption).[1][2]

  • Eye Contact: Rinse for 15 minutes.[2][3]

  • Ingestion: Do not induce vomiting.

References

  • PubChem. (2024).[1][2][6] 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Hazard Communication Standard: Nitriles.[2][7][Link][1][2]

Sources

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